molecular formula C7H7ClN2 B1590094 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 83942-13-6

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B1590094
CAS No.: 83942-13-6
M. Wt: 154.6 g/mol
InChI Key: QFBRTAZCGKXPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C7H7ClN2 and its molecular weight is 154.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRTAZCGKXPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536367
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83942-13-6
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, reactivity, and strategic application in pharmaceutical R&D, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of the Cyclopenta[d]pyrimidine Scaffold

This compound is a bicyclic heteroaromatic compound featuring a pyrimidine ring fused with a cyclopentane ring. Its significance in medicinal chemistry lies not in its intrinsic biological activity, but in its role as a versatile chemical scaffold. The electron-deficient nature of the pyrimidine ring, coupled with the activated chlorine atom at the C4 position, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the exploration of vast chemical spaces and the optimization of structure-activity relationships (SAR) in drug discovery programs. Derivatives of this core structure have been investigated for a range of therapeutic targets, including as microtubule targeting agents and receptor antagonists.[1][2]

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in experimental work. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 83942-13-6[ChemicalBook][3]
Molecular Formula C₇H₇ClN₂[ChemicalBook][3]
Molecular Weight 154.6 g/mol [ChemicalBook][3]
Melting Point 196-197 °C[ChemicalBook][3]
Boiling Point 271.7±40.0 °C (Predicted)[ChemicalBook][3]
Appearance Solid (Form may vary)N/A

Synthesis and Chemical Reactivity

Synthesis: The Chlorination Pathway

The most common and efficient synthesis of this compound involves the chlorination of its corresponding hydroxyl precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (also known as the tautomeric 1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one).

Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the activation of the pyrimidinol's hydroxyl group by POCl₃, converting it into a good leaving group. The subsequent nucleophilic attack by the chloride ion displaces this group, yielding the desired 4-chloro product. This is a standard, high-yielding, and reliable method for converting hydroxylated pyrimidines and purines into their chloro-analogs, which are far more versatile for further synthetic modifications.

G start 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (Precursor) reagent Phosphorus Oxychloride (POCl₃) Reflux, 4h start->reagent product This compound (Target Compound) reagent->product Chlorination

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a synthesized representation of standard laboratory procedures.[3] All work must be conducted in a chemical fume hood with appropriate personal protective equipment.

  • Reaction Setup: To 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.56 g, 11.4 mmol), add phosphorus oxychloride (11 mL) in a flask equipped with a reflux condenser.

  • Heating: Stir the mixture under reflux conditions for approximately 4 hours. The reaction should be monitored for completion using an appropriate method (e.g., TLC).

  • Quenching & Extraction: After completion, cool the reaction solution to room temperature. Cautiously dilute the mixture with dichloromethane (DCM) and then slowly add it to ice water to quench the excess POCl₃.

  • Workup: Separate the organic layer. Extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final product.[3]

Reactivity: The SNAr Gateway

The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chloro group is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nitrogen atoms within the pyrimidine ring, which stabilize the negatively charged Meisenheimer intermediate.

This reactivity is the cornerstone of its utility. A wide array of nucleophiles (amines, thiols, alkoxides) can be readily coupled to the cyclopenta[d]pyrimidine core, enabling the construction of diverse compound libraries for screening.

G sub 4-chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine prod 4-substituted-6,7-dihydro-5H- cyclopenta[d]pyrimidine sub->prod SNAr Reaction nuc Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH nuc->prod

Caption: General reactivity via Nucleophilic Aromatic Substitution (SNAr).

For instance, the reaction with N-methyl-4-nitroaniline is a documented application of this principle, leading to the formation of a more complex derivative used in the development of microtubule targeting agents.[1]

Applications in Drug Discovery

The this compound scaffold is a validated starting point for identifying potent and selective modulators of various biological targets.

  • Anticancer Agents: This core has been instrumental in the design of potent antitubulin agents that target the colchicine binding site on microtubules.[1] The ability to readily modify the C4 position allows for fine-tuning interactions within the binding pocket to enhance potency and selectivity.

  • CNS Disorders: A series of derivatives based on the related 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold were designed and evaluated as orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have potential applications in treating anxiety, depression, and stress-related disorders.[2]

  • General Intermediate: Its utility as a chemical intermediate is broad. The pyrimidine backbone is a common feature in many pharmaceutical drugs, making this and related compounds valuable building blocks in synthetic campaigns.[4]

G scaffold Core Scaffold (this compound) diversification Chemical Diversification (SNAr with various nucleophiles) scaffold->diversification library Compound Library (Diverse functional groups at C4) diversification->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound (Identified Activity) screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate

Caption: Logical workflow from core scaffold to drug candidate.

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic techniques. The ¹H-NMR spectrum provides a distinct fingerprint for the molecule.

¹H-NMR Data (DMSO-d₆):

  • δ 8.78 (1H, s): This singlet corresponds to the lone proton on the pyrimidine ring (at the C2 position), deshielded by the adjacent nitrogen atoms.

  • δ 3.03 (2H, t), 2.99 (2H, t), 2.10 (2H, m): These signals in the aliphatic region represent the seven protons of the fused cyclopentane ring. The two triplets at ~3.0 ppm are from the two CH₂ groups adjacent to the pyrimidine ring, while the multiplet at ~2.10 ppm is from the central CH₂ group of the five-membered ring.[3]

Further characterization would be achieved with ¹³C-NMR, IR spectroscopy (to confirm the absence of the N-H and C=O stretches from the precursor), and mass spectrometry (to confirm the molecular weight and isotopic pattern from the chlorine atom).

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this exact CAS number is not universally available, data from closely related compounds (e.g., dichlorinated analogs) provide a strong basis for handling procedures.[5][6]

  • Hazard Classification: Generally classified as harmful if swallowed (Acute Toxicity, Oral) and causing serious eye irritation.[6][7]

  • Safe Handling:

    • Always use this compound within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials, heat sources, and open flames.

References

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Fused Pyrimidine Scaffolds

In the landscape of modern drug discovery, certain heterocyclic structures emerge as "privileged scaffolds"—frameworks that are capable of binding to multiple biological targets with high affinity. The pyrimidine ring is a cornerstone of such scaffolds, found at the heart of numerous FDA-approved drugs. When fused with other ring systems, its potential is further amplified. This guide focuses on a specific and highly valuable fused heterocyclic compound: This compound .

This molecule is not merely a chemical curiosity; it is a strategic building block, an activatable intermediate engineered for versatility. The presence of the chlorine atom at the 4-position, activated by the electron-deficient pyrimidine core, transforms the molecule into a versatile electrophile. This feature is paramount for researchers in medicinal chemistry, enabling the systematic and efficient generation of compound libraries through nucleophilic substitution reactions. This guide provides an in-depth exploration of its synthesis, characterization, core reactivity, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Profile and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. It consists of a pyrimidine ring fused to a cyclopentane ring. The strategic placement of the chloro group at the C4 position is the key to its synthetic utility.

Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₇ClN₂[1]
Molecular Weight 154.6 g/mol [1]
CAS Number 83942-13-6[1]
Melting Point 196-197 °C[1]
Boiling Point 271.7 ± 40.0 °C (Predicted)[1]
Appearance Solid
Synthesis: From Pyrimidinone to Activated Intermediate

The most direct and widely adopted synthesis of this compound involves the chlorination of its corresponding hydroxyl precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (also known as the tautomeric pyrimidin-4-one). This transformation is a cornerstone of heterocyclic chemistry, typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The causality behind this choice of reagent is clear: the pyrimidinone oxygen is a poor leaving group. Phosphorus oxychloride acts as both a chlorinating and a dehydrating agent. It activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group, facilitating the subsequent nucleophilic attack by the chloride ion to yield the desired product.

G cluster_synthesis Synthetic Workflow Precursor 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol Product 4-chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine Precursor->Product Chlorination (Reflux, 4h) Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product

Caption: Synthetic conversion of the pyrimidinol to the target chloro-pyrimidine.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a self-validating system, adapted from established procedures, designed for high yield and purity.[1]

Objective: To synthesize this compound.

Materials:

  • 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.56 g, 11.4 mmol)

  • Phosphorus oxychloride (POCl₃) (11 mL)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.56 g, 11.4 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (11 mL) to the flask in a fume hood.

  • Chlorination: Heat the mixture to reflux and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a separate beaker to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final product. A high yield (approximately 95%) of the pure compound can be expected.[1]

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The reported chemical shifts are consistent with the fused ring structure.[1]

    • δ 8.78 (s, 1H): This singlet corresponds to the isolated proton on the pyrimidine ring (H2). Its downfield shift is characteristic of an aromatic proton in an electron-deficient ring.

    • δ 3.03 (t, 2H) & δ 2.99 (t, 2H): These two triplets represent the two methylene (-CH₂-) groups of the cyclopentane ring adjacent to the pyrimidine ring.

    • δ 2.10 (m, 2H): This multiplet corresponds to the central methylene group of the cyclopentane ring.

  • ¹³C-NMR Spectroscopy: Although not explicitly reported in the initial search, the expected spectrum would show distinct signals for the aromatic carbons of the pyrimidine ring (with C4 being significantly affected by the chlorine substituent) and the aliphatic carbons of the cyclopentane ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is the definitive signature of a compound containing one chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=N and C=C stretching frequencies characteristic of the heteroaromatic system and C-H stretching for the aliphatic cyclopentane ring.

The Core of Utility: Chemical Reactivity

The synthetic power of this compound lies in the reactivity of the C4-Cl bond. Pyrimidines are electron-deficient heterocycles, a property that is enhanced by the electronegative ring nitrogens.[2] This deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The chlorine atom at position 4 is particularly activated and serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

This reactivity allows for the facile introduction of a wide array of functional groups, which is a critical step in building molecular diversity for drug screening libraries.

Scaffold 4-Chloro-cyclopenta[d]pyrimidine (Electrophile) Product 4-Substituted-cyclopenta[d]pyrimidine (Diverse Library) Scaffold->Product SNAr Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Product

Caption: General scheme for library generation via SNAr reaction.

Mechanism of Action: SNAr Pathway
  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

  • Rearomatization: The complex collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrimidine ring, yielding the final substituted product.

This predictable and high-yielding reaction is fundamental to the use of this scaffold in drug development. It allows for the systematic modification of the molecule to explore the structure-activity relationship (SAR) against a biological target.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established bioisostere of the adenine base in ATP.[3][4] Kinases, a critical class of enzymes often dysregulated in diseases like cancer, all have a binding site for ATP. By mimicking this essential interaction, pyrimidine-based molecules can act as competitive inhibitors, blocking the kinase's activity.

The this compound scaffold is an ideal starting point for designing such inhibitors. The C4 position, which is readily substituted, often points towards the solvent-exposed region of the ATP binding pocket. This allows chemists to attach various chemical groups to enhance potency, selectivity, and pharmacokinetic properties.

cluster_process Kinase Inhibitor Development Workflow Core Core Scaffold (4-Chloro-cyclopenta[d]pyrimidine) Library Diverse Chemical Library (via SNAr reactions) Core->Library Synthesis Screening High-Throughput Screening (Kinase Assays) Library->Screening Biological Evaluation Lead Lead Compound (Potent & Selective) Screening->Lead Hit Identification Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of the scaffold in a typical drug discovery pipeline.

Derivatives of related fused pyrimidine systems have shown potent inhibitory activity against a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, which are involved in angiogenesis (the formation of new blood vessels) that tumors require to grow.[5]

  • AKT Protein Kinases: Central nodes in cell signaling pathways that control cell growth, proliferation, and survival.[6]

The ability to rapidly generate a library of compounds from the 4-chloro intermediate allows researchers to efficiently probe the chemical space around the kinase active site to develop novel and effective anticancer agents.

Conclusion

This compound represents more than just a chemical formula; it embodies a strategic design principle in modern medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic signature, and, most importantly, its highly reliable reactivity make it an invaluable tool for drug discovery professionals. The activated C4-Cl bond serves as a versatile handle for molecular elaboration, enabling the construction of diverse compound libraries essential for identifying and optimizing potent therapeutics. As the quest for more selective and effective kinase inhibitors continues, this and related fused pyrimidine scaffolds will undoubtedly remain at the forefront of innovative pharmaceutical research.

References

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate, or building block, for the development of novel therapeutics, primarily due to the reactivity of its chloro substituent. This document details its nomenclature, physicochemical properties, a validated synthesis protocol, characteristic reactivity, and its application in the design of biologically active molecules, including microtubule targeting agents and CRF1 receptor antagonists.[1][2] Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Nomenclature and Physicochemical Properties

IUPAC Naming and Structural Identification

The formal IUPAC name for the compound is This compound . The structure consists of a pyrimidine ring fused with a cyclopentane ring. The "6,7-dihydro-5H" designation specifies the saturation of the cyclopentane portion of the fused system. The chlorine atom is substituted at the 4-position of the pyrimidine ring, a key feature that dictates its chemical utility.

Structure:

Key Identifiers

The compound is uniquely identified by the following descriptors:

IdentifierValueSource(s)
CAS Number 83942-13-6[3][4]
Molecular Formula C₇H₇ClN₂[3][4]
Molecular Weight 154.6 g/mol [3]
Synonyms 4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine, 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine[4]
Physicochemical Data

The known physical and chemical properties of this compound are summarized below. These values are critical for designing reaction conditions and purification procedures.

PropertyValueSource(s)
Melting Point 196-197 °C[3][4]
Boiling Point 271.7 ± 40.0 °C (Predicted)[3][4]
Density 1.322 ± 0.06 g/cm³ (Predicted)[4]

Synthesis and Characterization

Mechanistic Rationale for Synthesis

The most direct and high-yielding synthesis of this compound involves the chlorination of its corresponding pyrimidin-4-ol precursor.[3] The choice of phosphorus oxychloride (POCl₃) as the reagent is standard for this type of transformation. The oxygen of the pyrimidinol (which exists in tautomeric equilibrium with its pyrimidone form) acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a reactive intermediate that is subsequently displaced by a chloride ion, yielding the desired 4-chloro product. This reaction is a cornerstone of pyrimidine chemistry, enabling the conversion of a relatively unreactive hydroxyl group into an excellent leaving group (the chloro substituent).

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is adapted from established literature, providing a high yield of 95%.[3]

Starting Material: 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol Reagent: Phosphorus oxychloride (POCl₃)

Procedure:

  • To 1.56 g (11.4 mmol) of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol in a round-bottom flask, add 11 mL of phosphorus oxychloride.

  • Stir the mixture under reflux conditions for 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with dichloromethane (DCM). This step should be performed in a fume hood, as the reaction of excess POCl₃ with water is highly exothermic.

  • Slowly add the DCM solution to a beaker of cold water with stirring to quench the remaining POCl₃.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM.

  • Combine all organic layers and purify the crude product using column chromatography to yield the final product.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_main Synthesis of this compound start 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol reaction Chlorination start->reaction POCl₃, Reflux (4h) workup Quenching & Extraction reaction->workup Cool, then add DCM/Water purification Column Chromatography workup->purification Crude Product product This compound purification->product Yield: 95%

Caption: Workflow for the chlorination of the pyrimidinol precursor.

Spectroscopic Validation

Validation of the final product's identity and purity is paramount. The protocol is self-validating through the use of Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H-NMR spectrum provides a clear fingerprint of the molecule.[3]

  • ¹H-NMR (DMSO-d₆):

    • δ 8.78 (1H, s): This singlet corresponds to the proton at the 2-position of the pyrimidine ring.

    • δ 3.03 (2H, t) and 2.99 (2H, t): These two triplets represent the two methylene groups (-CH₂) of the cyclopentane ring adjacent to the pyrimidine ring.

    • δ 2.10 (2H, m): This multiplet corresponds to the remaining methylene group of the cyclopentane ring.

Chemical Reactivity and Applications in Medicinal Chemistry

The Role of the C4-Chloro Substituent: A Gateway for Derivatization

The synthetic value of this compound lies almost entirely in the reactivity of the C4-chloro group. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. Consequently, the chloro atom acts as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, making it an ideal scaffold for building chemical libraries for drug discovery.[5][6]

Logical Workflow for Library Synthesis

The SₙAr reactivity enables a modular approach to drug design. By reacting the core scaffold with various nucleophiles (e.g., amines, thiols, alcohols), chemists can rapidly generate a diverse set of analogues to explore structure-activity relationships (SAR).

G cluster_workflow Scaffold Derivatization via SₙAr cluster_nucleophiles Nucleophiles cluster_products Derivative Library core 4-chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine prod1 4-Amino Derivatives core->prod1 + R-NH₂ prod2 4-Thioether Derivatives core->prod2 + R-SH prod3 4-Alkoxy Derivatives core->prod3 + R-OH nuc1 R-NH₂ (Amines) nuc2 R-SH (Thiols) nuc3 R-OH (Alcohols)

Caption: General scheme for creating derivative libraries.

Case Study: Synthesis of Microtubule Targeting Agents

In the search for new anticancer drugs, the cyclopenta[d]pyrimidine scaffold has been utilized to develop potent microtubule targeting agents.[1] In a specific example, this compound was reacted with N-methyl-4-nitroaniline via nucleophilic displacement. This reaction exemplifies the core utility of the chloro-pyrimidine intermediate, where the aniline nitrogen displaces the chloride to form a new carbon-nitrogen bond, leading to the synthesis of advanced intermediates for potent antiproliferative agents.[1]

Case Study: Development of CRF1 Receptor Antagonists

The versatility of the fused pyrimidine scaffold is further demonstrated in its use for creating corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are investigated for treating stress-related disorders.[2] While the specific compound is a pyrazolo[1,5-a]pyrimidine derivative, the underlying 6,7-dihydro-5H-cyclopenta[d]pyrimidine core structure highlights the scaffold's favorable properties for docking into biologically relevant targets. The ability to easily modify the 4-position is critical for optimizing binding affinity and pharmacokinetic properties.[2]

Safety, Handling, and Storage

Hazard Identification

While a specific safety data sheet for this compound is not universally available, data from structurally related chlorinated pyrimidines suggest the following hazards should be assumed:

Hazard ClassDescriptionGHS Pictogram
Acute Oral Toxicity Harmful if swallowed.[7]Warning
Skin Corrosion/Irritation Causes skin irritation.[8]Warning
Eye Damage/Irritation Causes serious eye irritation.[7][8]Warning
Recommended Handling Procedures

Standard laboratory precautions for handling hazardous chemicals should be strictly followed.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[9][10]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]

  • Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a valuable and versatile heterocyclic building block. Its straightforward, high-yield synthesis and, most importantly, the SₙAr reactivity of its C4-chloro group make it an indispensable tool for medicinal chemists. Its successful application in the development of diverse therapeutic candidates, from anticancer agents to CRF1 antagonists, underscores the strategic importance of this scaffold in modern drug discovery. Adherence to rigorous safety and handling protocols is necessary to ensure its effective and safe utilization in research and development.

References

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, characterization, and critical role in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists engaged in drug discovery and synthetic chemistry.

Core Molecular Profile

This compound is a bicyclic heteroaromatic compound featuring a pyrimidine ring fused to a cyclopentane ring. The presence of a reactive chlorine atom at the 4-position makes it an exceptionally versatile intermediate for introducing the cyclopenta[d]pyrimidine scaffold into more complex molecules through nucleophilic substitution reactions.

Chemical Structure and Molecular Weight

The fundamental identity of a chemical compound is defined by its structure, from which its molecular formula and weight are derived. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration of new chemical entities.

Caption: 2D Chemical Structure of this compound.

The molecular formula of the compound is C₇H₇ClN₂ . Based on this, the molecular weight is calculated using the atomic weights of its constituent elements (Carbon: ~12.011, Hydrogen: ~1.008, Chlorine: ~35.453, Nitrogen: ~14.007).

The precise molecular weight is a cornerstone for analytical techniques such as mass spectrometry, which measures the mass-to-charge ratio of ions to identify and quantify substances.

Physicochemical Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 154.6 g/mol [1]
Molecular Formula C₇H₇ClN₂[1]
CAS Number 83942-13-6[1]
Physical Form SolidN/A
Melting Point 196-197 °C[1]
Boiling Point 271.7 ± 40.0 °C (Predicted)[1]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the chlorination of its corresponding hydroxyl precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (also known as the tautomeric pyrimidin-4-one).

Synthesis Pathway Overview

The conversion of the pyrimidin-4-one to the 4-chloro derivative is a critical step that activates the scaffold for further functionalization. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

G start Start with Precursor: 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol reaction Chlorination Reaction: Add Phosphorus Oxychloride (POCl₃) Reflux for 4 hours start->reaction workup Reaction Workup: Cool to room temperature Quench with DCM and Water reaction->workup extraction Liquid-Liquid Extraction: Extract aqueous layer with DCM Combine organic layers workup->extraction purification Purification: Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Chlorination

This protocol is adapted from established procedures for the synthesis of 4-chloropyrimidine derivatives.[1][2]

Materials:

  • 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Silica Gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To 1.0 equivalent of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol in a round-bottom flask equipped with a reflux condenser, add an excess of phosphorus oxychloride (approx. 7-10 equivalents).

  • Heating: Stir the mixture and heat under reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After the reaction is complete, allow the mixture to cool to ambient temperature. Cautiously dilute the reaction mixture with dichloromethane (DCM).

  • Workup: Slowly pour the diluted mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with several portions of DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound. A high yield of around 95% can be expected.[1]

Causality: Phosphorus oxychloride is the reagent of choice because it effectively converts the hydroxyl group of the pyrimidinone tautomer into a chlorosulfite intermediate, which is then displaced by a chloride ion to form the stable, aromatic 4-chloro product.

Analytical Characterization

Validation of the final product's identity and purity is non-negotiable. A combination of spectroscopic methods provides a self-validating system to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the proton environment of the molecule. The reported chemical shifts for the title compound are consistent with its structure.[1]

  • ¹H-NMR (DMSO-d₆):

    • δ 8.78 (1H, s): This singlet corresponds to the isolated proton on the pyrimidine ring (at C2).

    • δ 3.03 (2H, t) & 2.99 (2H, t): These two triplets represent the two methylene groups (CH₂) of the cyclopentane ring adjacent to the pyrimidine ring (at C5 and C7).

    • δ 2.10 (2H, m): This multiplet corresponds to the central methylene group of the cyclopentane ring (at C6).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming molecular weight and formula. For C₇H₇ClN₂, the expected monoisotopic mass would be approximately 154.030 Da. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak, providing unambiguous confirmation of the presence of a single chlorine atom.

Applications in Drug Discovery

The true value of this compound lies in its role as a reactive intermediate for creating libraries of novel compounds for biological screening. The chloro-substituent is an excellent leaving group, readily displaced by various nucleophiles (amines, thiols, alcohols) to generate diverse derivatives.

G building_block 4-chloro-6,7-dihydro- 5H-cyclopenta[d]pyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) building_block->reaction derivatives Diverse Library of Functionalized Derivatives reaction->derivatives amines Amines (R-NH₂) thiols Thiols (R-SH) thiols->reaction alcohols Alcohols (R-OH)

Caption: Role as a versatile building block in combinatorial chemistry.

Case Study: Microtubule Targeting Agents

This scaffold has been successfully employed in the synthesis of potent antiproliferative agents that target microtubules.[3] In this context, the 4-chloro intermediate is reacted with various substituted anilines. The resulting N-aryl-cyclopenta[d]pyrimidin-4-amine derivatives have shown significant activity, demonstrating the utility of the starting material in generating biologically active compounds.[3]

Case Study: CRF1 Receptor Antagonists

Derivatives of the related cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold have been investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have potential applications in treating stress-related disorders.[4] The synthesis of these more complex tricyclic systems often begins with precursors structurally similar to this compound, highlighting its foundational importance in constructing advanced heterocyclic systems.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its precise molecular weight of 154.6 g/mol is a fundamental starting point for its reliable synthesis and characterization. The straightforward and high-yielding synthetic protocol, combined with the reactivity of the 4-chloro position, establishes it as a valuable and versatile scaffold for generating novel molecular entities with therapeutic potential. This guide has provided the core technical knowledge required for researchers to confidently incorporate this building block into their synthetic and medicinal chemistry programs.

References

An In-depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource, offering field-proven insights and methodologies for its characterization and handling.

Introduction: The Significance of the Cyclopenta[d]pyrimidine Scaffold

The pyrimidine ring is a fundamental core in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The fusion of a cyclopentane ring to this scaffold, as seen in this compound, imparts a unique three-dimensional architecture. This structural feature can significantly influence the molecule's interaction with biological targets, making it a valuable building block in the design of novel therapeutic agents. The chloro-substituent at the 4-position serves as a versatile synthetic handle, allowing for further chemical modifications and the exploration of structure-activity relationships (SAR). Understanding the foundational physical properties of this core structure is paramount for its effective utilization in research and development.

Core Physical and Chemical Properties

A precise understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The following table summarizes the key physical and chemical data for this compound. It is critical to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be treated as such.

PropertyValueSource
CAS Number 83942-13-6[1]
Molecular Formula C₇H₇ClN₂[1]
Molecular Weight 154.6 g/mol [1]
Appearance Brown to reddish-brown solid[2]
Melting Point 196-197 °C[2]
Boiling Point 271.7 ± 40.0 °C (Predicted)[2]
Density 1.322 ± 0.06 g/cm³ (Predicted)[2]
pKa 1.07 ± 0.20 (Predicted)[2]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Below are the available spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the hydrogen atoms within a molecule, revealing insights into its electronic and steric environment.

  • Solvent: DMSO-d₆

  • ¹H NMR (DMSO-d₆):

    • δ 8.78 (1H, s)

    • δ 3.03 (2H, t)

    • δ 2.99 (2H, t)

    • δ 2.10 (2H, m)[1]

Interpretation: The singlet at 8.78 ppm is characteristic of the pyrimidine proton. The two triplets at 3.03 and 2.99 ppm, along with the multiplet at 2.10 ppm, correspond to the protons of the dihydro-cyclopentane ring.

¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Solubility Profile: A Key Parameter for Experimental Design

The solubility of a compound dictates its handling, formulation, and application in various experimental settings, from chemical reactions to biological assays. While exhaustive quantitative solubility data is not available, qualitative observations suggest the following:

  • General Solubility: May be soluble in dimethyl sulfoxide (DMSO).[3]

  • Aqueous Solubility: Expected to have low aqueous solubility.

  • Organic Solvents: Likely to exhibit solubility in other polar aprotic solvents such as dimethylformamide (DMF) and in chlorinated solvents like dichloromethane (DCM), as DCM is used in its purification process.[1]

Experimental Protocol for Solubility Determination:

A standardized protocol for determining the solubility of this compound in various laboratory solvents is outlined below. This method relies on the principle of creating a saturated solution and quantifying the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh a known excess of the compound into a vial. prep2 Add a precise volume of the chosen solvent. prep1->prep2 equi1 Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours. prep2->equi1 equi2 Allow the solution to settle, ensuring a clear supernatant above the excess solid. equi1->equi2 ana1 Carefully withdraw a known volume of the supernatant. equi2->ana1 ana2 Dilute the aliquot with a suitable solvent. ana1->ana2 ana3 Quantify the concentration using a calibrated analytical technique (e.g., HPLC-UV). ana2->ana3

Caption: Workflow for experimental solubility determination.

Synthesis and Reactivity

This compound is typically synthesized from 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol. The hydroxyl group is converted to the chloro-substituent using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

G reactant 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol product This compound reactant->product Reflux reagent Phosphorus Oxychloride (POCl₃) reagent->product

Caption: Synthetic pathway to the target compound.

The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, which is a key strategy in the development of pyrimidine-based drug candidates.

Safety, Handling, and Storage

Given the hazard profile of similar chlorinated heterocyclic compounds, it is imperative to handle this compound with appropriate safety precautions.

Hazard Identification:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning[2]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a unique structural motif and a versatile synthetic handle. A thorough understanding of its physical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective application in research and drug development. This guide provides a foundational understanding of these aspects, empowering scientists to confidently and safely incorporate this compound into their research endeavors.

References

Mastering Solubility: A Technical Guide for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a small molecule therapeutic. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, clinical failure. This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established protocols with practical insights to empower researchers in generating robust and reproducible solubility data, a cornerstone of successful drug development.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from bench to bedside is fraught with challenges, with poor pharmaceutical properties being a leading cause of attrition.[1] Among these, aqueous solubility stands as a paramount hurdle. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its target.[] Insufficient solubility can result in unpredictable and unreliable outcomes in preclinical and clinical studies.[1][3]

This compound is a substituted pyrimidine, a class of heterocyclic compounds frequently explored in drug discovery for their diverse biological activities.[4] Understanding its solubility profile is not merely a data collection exercise; it is a fundamental step in assessing its potential as a drug candidate. This guide will delve into the practical aspects of solubility determination, from the foundational principles to detailed experimental protocols and data interpretation.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₇H₇ClN₂[5]
Molecular Weight 154.6 g/mol [5]
Melting Point 196-197 °C[5]
Boiling Point (Predicted) 271.7±40.0 °C[5]

The presence of a chlorine atom and the fused ring system suggests a degree of lipophilicity, which may correlate with lower aqueous solubility. The pyrimidine core, with its nitrogen atoms, offers potential sites for hydrogen bonding, which can influence solubility in protic solvents.[6]

Experimental Protocols for Solubility Determination

The choice of solubility assay depends on the stage of drug discovery and the amount of compound available. The two most common methods are the thermodynamic (shake-flask) and kinetic solubility assays.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is considered the definitive technique for determining equilibrium solubility.[7][8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices: The extended incubation time (24-72 hours) ensures that the system reaches a true thermodynamic equilibrium, providing the most accurate and reliable solubility value.[1][9] The presence of excess solid is crucial to guarantee that the solution is indeed saturated.[9]

Step-by-Step Protocol:

  • Preparation of Solvent: Prepare the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2). Ensure the pH is accurately adjusted and recorded.[9]

  • Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (typically 25°C or 37°C) for 24 to 72 hours.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[10]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.[11]

Diagram of the Shake-Flask Experimental Workflow:

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Prepare Solvent (e.g., PBS pH 7.4) Mix Add Compound to Solvent Solvent->Mix Compound Weigh Excess Compound Compound->Mix Equilibrate Equilibrate (24-72h at 25°C) Mix->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration (HPLC-UV) Separate->Quantify Result Solubility Value Quantify->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods suitable for early drug discovery when compound availability is limited.[3][12] These assays measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3][12]

Causality Behind Experimental Choices: The rapid nature of this assay mimics the conditions a compound might experience upon rapid dilution, such as during an in vitro biological screen. It provides an estimate of solubility under non-equilibrium conditions.[12]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[3][13]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[13]

  • Precipitate Detection: Determine the concentration at which precipitation occurs. This can be done visually or instrumentally:

    • Nephelometry: Measures light scattering caused by insoluble particles.[12][13]

    • Direct UV Assay: After filtration to remove precipitate, the concentration of the dissolved compound is measured by UV absorbance.[12][13]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Diagram of the Kinetic Solubility Experimental Workflow:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare DMSO Stock Solution Dilute Serial Dilution in Aqueous Buffer Stock->Dilute Incubate Incubate (1-2h) Dilute->Incubate Detect Detect Precipitate (Nephelometry/UV) Incubate->Detect Result Kinetic Solubility Value Detect->Result

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. Below are hypothetical data tables for this compound to illustrate how results can be summarized.

Table 1: Hypothetical Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water251597
PBS (pH 7.4)2520129
Simulated Gastric Fluid (pH 1.2)3718116
Dichloromethane25>10,000>64,700
Ethanol255,50035,590

Table 2: Hypothetical Kinetic Solubility of this compound in PBS (pH 7.4)

MethodTemperature (°C)Kinetic Solubility (µM)
Nephelometry2555
Direct UV2560

Interpretation: A good solubility goal for drug discovery compounds is generally considered to be greater than 60 µg/mL.[12] The hypothetical data suggests that this compound has low aqueous solubility, which would be a key challenge to address in its development.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound.[6][12]

pH

For ionizable compounds, pH is a critical determinant of solubility.[14][15] As a pyrimidine derivative, this compound may exhibit pH-dependent solubility. The nitrogen atoms in the pyrimidine ring can be protonated at acidic pH, potentially increasing solubility.

Temperature

The effect of temperature on solubility is compound-specific. For many solids, solubility increases with temperature.[6][14] This relationship is important for understanding potential precipitation upon cooling.

Co-solvents

Co-solvents are organic solvents miscible with water that are used to increase the solubility of poorly soluble compounds.[][16][17] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).[] They work by reducing the polarity of the aqueous environment.[16]

Diagram of Factors Influencing Solubility:

Factors_Influencing_Solubility cluster_factors Influencing Factors Solubility Solubility of 4-chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine pH pH of the Medium pH->Solubility Temp Temperature Temp->Solubility Cosolvent Presence of Co-solvents Cosolvent->Solubility

Caption: Key Factors Affecting Compound Solubility.

Safety, Stability, and Degradation

When handling this compound, it is prudent to assume it may be harmful if swallowed and may cause eye and skin irritation, similar to related chlorinated pyrimidines.[18][19] Standard laboratory personal protective equipment should be worn.

Chloropyrimidines can be susceptible to degradation, particularly photodegradation in aqueous solutions.[20] The degradation pathways of pyrimidines can be complex, involving enzymatic and environmental processes.[21][22][23] It is important to be aware of potential degradation during the extended incubation of the shake-flask assay, which could lead to an overestimation of solubility. Stability-indicating HPLC methods should be used for quantification.

Conclusion

Determining the solubility of this compound is a critical step in its evaluation as a potential drug candidate. This guide has provided a comprehensive framework for conducting and interpreting solubility experiments, grounded in established scientific principles. By employing robust methodologies like the shake-flask and kinetic solubility assays, and by understanding the key factors that influence solubility, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process.

References

Spectroscopic Data of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended to serve as a detailed reference for the characterization and identification of this molecule, offering insights into the experimental and predicted spectroscopic data.

Introduction

This compound is a fused heterocyclic system containing a pyrimidine ring and a cyclopentane ring. The presence of the reactive chloro group at the 4-position makes it a versatile intermediate for the synthesis of a variety of substituted pyrimidine derivatives with potential biological activities. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any synthetic endeavor. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis

A common synthetic route to this compound involves the chlorination of the corresponding 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol.

Experimental Protocol: Synthesis
  • To 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.56 g, 11.4 mmol), add phosphorus oxychloride (11 mL).

  • Stir the mixture under reflux for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Carefully dilute the mixture with dichloromethane (DCM) and then with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[1]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Process the acquired Free Induction Decay (FID) with appropriate window functions and Fourier transform to obtain the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data and Interpretation

The experimental ¹H NMR spectrum of this compound in DMSO-d₆ shows the following signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.78s1HH-2
3.03t2HH-5 or H-7
2.99t2HH-7 or H-5
2.10m2HH-6

Interpretation:

  • The singlet at 8.78 ppm is characteristic of the isolated proton on the pyrimidine ring (H-2). Its downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.

  • The two triplets at 3.03 ppm and 2.99 ppm are assigned to the two methylene groups of the cyclopentane ring adjacent to the pyrimidine ring (H-5 and H-7). The triplet multiplicity arises from the coupling with the adjacent methylene group (H-6). The slight difference in their chemical shifts suggests a subtle difference in their electronic environments.

  • The multiplet at 2.10 ppm corresponds to the central methylene group of the cyclopentane ring (H-6). It appears as a multiplet due to coupling with the four neighboring protons on C-5 and C-7.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of readily available experimental data, the following are predicted chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent in an NMR tube.

  • Acquire the ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer.

  • Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Reference the spectrum to the deuterated solvent signal.

Predicted Data and Interpretation

Predicted ¹³C NMR data can be obtained using software such as ChemDraw Professional.[2][3][4][5] The predicted chemical shifts are as follows:

Predicted Chemical Shift (δ) ppmAssignment
165.2C-4
161.8C-7a
155.1C-2
120.5C-4a
33.7C-5 or C-7
33.5C-7 or C-5
22.9C-6

Interpretation:

  • The carbons of the pyrimidine ring are expected to be significantly downfield due to the electronegativity of the nitrogen atoms and the aromatic character. C-4, being attached to the electronegative chlorine atom, is predicted to be the most downfield signal.

  • The carbons of the cyclopentane ring are expected in the aliphatic region, with C-5 and C-7 being slightly more downfield than C-6 due to their proximity to the pyrimidine ring.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Predicted Data and Interpretation

The molecular weight of this compound (C₇H₇ClN₂) is 154.60 g/mol .

Key Features of the Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of chlorine, this will appear as a characteristic isotopic cluster.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

    • M⁺: at m/z 154 (corresponding to the molecule with ³⁵Cl).

    • [M+2]⁺: at m/z 156 (corresponding to the molecule with ³⁷Cl).

    • The intensity ratio of the M⁺ to [M+2]⁺ peaks is expected to be approximately 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule.[6][7][8][9][10]

  • Fragmentation: Common fragmentation pathways may involve the loss of a chlorine atom (M⁺ - 35 or M⁺ - 37) or fragmentation of the cyclopentane ring.

G cluster_0 Mass Spectrometry Analysis Molecule\nC₇H₇ClN₂ Molecule C₇H₇ClN₂ Ionization Ionization Molecule\nC₇H₇ClN₂->Ionization EI or ESI Molecular Ion\n[C₇H₇ClN₂]⁺ Molecular Ion [C₇H₇ClN₂]⁺ Ionization->Molecular Ion\n[C₇H₇ClN₂]⁺ M⁺ Peak\nm/z 154\n(³⁵Cl) M⁺ Peak m/z 154 (³⁵Cl) Molecular Ion\n[C₇H₇ClN₂]⁺->M⁺ Peak\nm/z 154\n(³⁵Cl) [M+2]⁺ Peak\nm/z 156\n(³⁷Cl) [M+2]⁺ Peak m/z 156 (³⁷Cl) Molecular Ion\n[C₇H₇ClN₂]⁺->[M+2]⁺ Peak\nm/z 156\n(³⁷Cl) Fragmentation Fragmentation Molecular Ion\n[C₇H₇ClN₂]⁺->Fragmentation Detector Detector M⁺ Peak\nm/z 154\n(³⁵Cl)->Detector Relative Intensity: ~3 [M+2]⁺ Peak\nm/z 156\n(³⁷Cl)->Detector Relative Intensity: ~1 Fragment Ions Fragment Ions Fragmentation->Fragment Ions Fragment Ions->Detector

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopenta[d]pyrimidine Core

The fusion of a cyclopentane ring with a pyrimidine core gives rise to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif serves as a crucial building block in the development of a diverse range of biologically active molecules. Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive framework for targeting various biological macromolecules. Notably, derivatives of this scaffold have shown promise as potent antagonists for receptors such as the sigma-1 (σ1) receptor, which is implicated in pain and neurological disorders.[1] The strategic introduction of a chloro group at the 4-position of this scaffold yields 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a highly versatile intermediate primed for a variety of nucleophilic substitution reactions, thus opening avenues for the synthesis of extensive chemical libraries for drug discovery programs.

The Genesis of this compound: A Synthetic Perspective

The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies to access functionalized cyclopenta[d]pyrimidine systems. While a singular "discovery" paper in the traditional sense is not readily apparent in the public domain, its synthesis has become a key step in accessing a range of more complex derivatives. The most established route to this key intermediate involves a two-step process commencing from a suitable cyclopentanone precursor.

Part 1: Construction of the Bicyclic Core: Synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

The foundational step is the construction of the fused pyrimidinone ring system. This is typically achieved through a condensation reaction between a β-ketoester derived from cyclopentanone and a suitable amidine source, such as formamidine or urea. The rationale behind this approach lies in the classical pyrimidine synthesis strategies, where a 1,3-dicarbonyl compound or its equivalent reacts with an N-C-N fragment.

A plausible synthetic pathway is the reaction of 2-oxocyclopentanecarboxylate with formamidine. This reaction proceeds via a well-established mechanism involving initial nucleophilic attack of the amidine on the ketone, followed by cyclization and dehydration to furnish the aromatic pyrimidine ring. The resulting product is the hydroxylated precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (also known as the tautomeric 1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one).

Conceptual Workflow for the Synthesis of the Pyrimidinone Precursor

cluster_start Starting Materials cluster_reaction Reaction cluster_product Precursor Product start1 2-Oxocyclopentane- carboxylate reaction Condensation & Cyclization start1->reaction start2 Formamidine start2->reaction product 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol reaction->product

Caption: Synthesis of the pyrimidinol precursor.

Part 2: Conversion to the Chloro-Derivative: Synthesis of this compound

With the pyrimidinol precursor in hand, the critical step is the conversion of the hydroxyl group to a chloro group. This transformation is pivotal as it converts a relatively unreactive hydroxyl group into a good leaving group, thereby activating the 4-position for subsequent nucleophilic substitutions. The choice of chlorinating agent is crucial for the efficiency of this reaction. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation on heteroaromatic systems.

The mechanism of this reaction involves the initial phosphorylation of the hydroxyl group by phosphorus oxychloride, which dramatically enhances its leaving group ability. A subsequent nucleophilic attack by a chloride ion, either from the phosphorus oxychloride itself or from an additive, at the 4-position of the pyrimidine ring leads to the displacement of the phosphate group and the formation of the desired 4-chloro derivative.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from its pyrimidinol precursor.[2]

Step 1: Chlorination of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

  • Reagents and Setup: To 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.56 g, 11.4 mmol), add phosphorus oxychloride (11 mL). The reaction should be carried out in a fume hood with appropriate personal protective equipment, as phosphorus oxychloride is corrosive and reacts violently with water. The reaction vessel should be equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: The mixture is stirred and heated to reflux. The reaction is monitored for its completion, which is typically achieved within 4 hours.

  • Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess phosphorus oxychloride is carefully quenched. A common and safer method for quenching is to slowly and cautiously add the reaction mixture to crushed ice or a mixture of ice and water with vigorous stirring. This should be done in a large beaker to accommodate any potential effervescence. Dichloromethane (DCM) is then added to the aqueous mixture to extract the product.

  • Extraction and Purification: The organic layer (DCM) is separated, and the aqueous layer is further extracted with DCM to ensure complete recovery of the product. The combined organic layers are then washed with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the final product.[2]

Visualizing the Synthetic Transformation

cluster_precursor Precursor cluster_reagent Reagent cluster_product Final Product precursor 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol reagent Phosphorus Oxychloride (POCl₃) precursor->reagent product 4-chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine reagent->product

Caption: Conversion to the chloro-derivative.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₇ClN₂
Molecular Weight 154.6 g/mol
CAS Number 83942-13-6
Spectroscopic Data
  • ¹H-NMR (DMSO-d₆): The proton NMR spectrum provides key structural information. The expected signals are:

    • A singlet in the aromatic region (around δ 8.78 ppm) corresponding to the proton at the 2-position of the pyrimidine ring.

    • Two triplets in the aliphatic region (around δ 3.03 and 2.99 ppm) corresponding to the two methylene groups of the cyclopentane ring adjacent to the pyrimidine ring.

    • A multiplet in the upfield region (around δ 2.10 ppm) corresponding to the remaining methylene group of the cyclopentane ring.[2]

Applications in Drug Discovery and Development

The strategic placement of the chloro group at the 4-position of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold renders it an exceptionally valuable intermediate in medicinal chemistry. This chloro substituent acts as a versatile handle for introducing a wide array of functionalities through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in structure-activity relationship (SAR) studies.

For instance, the reaction of this compound with various amines, alcohols, and thiols can lead to the generation of large libraries of substituted derivatives. These derivatives can then be screened for their biological activity against a panel of targets. The development of novel sigma-1 (σ1) receptor antagonists for the potential treatment of pain is one such area where this scaffold has been explored.[1]

Conclusion

The discovery and development of a synthetic route to this compound represent a significant advancement in the field of heterocyclic chemistry and drug discovery. While the initial synthesis may have been a stepping stone towards more complex molecules, the utility of this compound as a versatile building block is undisputed. Its straightforward, high-yielding synthesis and the reactivity of its 4-chloro substituent provide a robust platform for the generation of diverse molecular architectures. As the quest for novel therapeutics continues, the strategic application of such well-designed chemical scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

The Ascendant Scaffold: A Technical Guide to Cyclopenta[d]pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is paramount. Among the myriad of heterocyclic systems, the cyclopenta[d]pyrimidine core has emerged as a "privileged scaffold" – a structural motif consistently found in compounds targeting a diverse array of biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of cyclopenta[d]pyrimidine derivatives. We will delve into the causality behind synthetic strategies, dissect the mechanisms of action, and present a clear, data-driven narrative to empower the next wave of discovery in this exciting chemical space.

I. The Cyclopenta[d]pyrimidine Core: A Structural and Synthetic Overview

The fusion of a cyclopentane ring to a pyrimidine nucleus imparts a unique conformational rigidity and three-dimensional character to the cyclopenta[d]pyrimidine scaffold. This structural feature is instrumental in its ability to engage with the well-defined binding pockets of various enzymes and receptors. The synthesis of this bicyclic system can be approached through several strategic disconnections, with the choice of route often dictated by the desired substitution pattern.

A. Constructing the Core: Key Synthetic Strategies

A prevalent and efficient method for the synthesis of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core involves a multi-step sequence starting from readily available precursors. One common approach utilizes the condensation of a β-ketoester with urea or a related amidine equivalent, followed by cyclization and subsequent functionalization.

G start Cyclopentanone step1 Formylation/ Condensation start->step1 1. Vilsmeier-Haack or Claisen Condensation step2 Cyclocondensation with Urea/Thiourea step1->step2 2. Acid or Base Catalysis step3 Aromatization/ Oxidation step2->step3 3. Oxidizing Agent (e.g., DDQ, MnO2) product Cyclopenta[d]pyrimidine Core step3->product

Caption: Generalized workflow for the synthesis of the cyclopenta[d]pyrimidine core.

A notable synthetic route to functionalized 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives begins with the bromination of a parent dione, followed by reaction with thiourea to introduce a thio group, which can then be alkylated to generate a library of derivatives.

Experimental Protocol: Synthesis of 7-Thio Derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

  • Bromination: To a solution of 3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione in acetic acid, add N-bromosuccinimide at room temperature. Stir until the reaction is complete (monitored by TLC). The 7-bromo derivative is then isolated.

  • Thiolation: The 7-bromo derivative is refluxed with thiourea in ethanol. Following the reaction, treatment with aqueous sodium hydroxide and subsequent acidification with HCl precipitates the 7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.

  • Alkylation: The 7-thio derivative is dissolved in dimethylformamide (DMF), and potassium carbonate is added as a base. The desired alkyl halide is then added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then poured into water, and the solid product is filtered and purified by recrystallization.

II. Biological Activities and Therapeutic Potential: A Multifaceted Scaffold

The true power of the cyclopenta[d]pyrimidine scaffold lies in its remarkable versatility, with derivatives demonstrating a wide spectrum of biological activities. This section will explore some of the most promising therapeutic applications, from oncology to neuropharmacology.

A. Anticancer Activity: Targeting Cell Proliferation and Viability

Cyclopenta[d]pyrimidine derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cell cycle progression and signaling.

1. Kinase Inhibition:

Many cyclopenta[d]pyrimidine analogues have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

G cluster_0 ATP Binding Pocket ligand Cyclopenta[d]pyrimidine Kinase Inhibitor kinase Protein Kinase (e.g., AKT, CDK) ligand->kinase Binds to substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase Competes with p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis/ Cell Cycle Arrest downstream->apoptosis Inhibition leads to

Caption: Mechanism of action for cyclopenta[d]pyrimidine-based kinase inhibitors.

  • AKT Protein Kinase Inhibitors: The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Cyclopenta[d]pyrimidine derivatives have been designed as potent inhibitors of AKT protein kinase, offering a therapeutic strategy for hyperproliferative diseases.

2. Tubulin Polymerization Inhibition:

The microtubule network is a crucial component of the cellular cytoskeleton and is essential for cell division. Compounds that interfere with tubulin polymerization are effective antimitotic agents. Certain cyclopenta[d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1] This leads to cell cycle arrest and apoptosis.

  • Structure-Activity Relationship (SAR) Insights: For antitubulin cyclopenta[d]pyrimidines, the presence of a para-methoxyphenyl moiety was initially found to be important for antiproliferative activity.[1] To circumvent potential metabolic O-demethylation, a 4'-methylthiophenyl substitution was introduced, which resulted in a potent inhibitor with an IC50 of 4.6 ± 0.5 nM in MDA-MB-435 cells.[1] A 4'-dimethylamino substitution also demonstrated potent antitubulin and antiproliferative activity (IC50 = 8.2 ± 0.6 nM in MDA-MB-435 cells).[1]

Compound TypeSubstitutionTarget Cell LineIC50 (nM)Reference
Antitubulin Agent4'-methylthiophenylMDA-MB-4354.6 ± 0.5[1]
Antitubulin Agent4'-dimethylaminophenylMDA-MB-4358.2 ± 0.6[1]
Antitubulin Agentpara-methylamino (metabolite)MDA-MB-43520 ± 1.9[1]
B. Antiviral Activity: A Focus on Nucleoside Analogues

The structural similarity of the cyclopenta[d]pyrimidine core to purine and pyrimidine nucleobases makes it an attractive scaffold for the design of antiviral agents, particularly nucleoside analogues. These compounds can interfere with viral replication by targeting viral polymerases.

The general mechanism for many antiviral nucleoside analogues involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication.

G prodrug Cyclopenta[d]pyrimidine Nucleoside Analogue (Prodrug) active_drug Active Triphosphate Analogue prodrug->active_drug Intracellular Phosphorylation polymerase Viral RNA/DNA Polymerase active_drug->polymerase Incorporated by replication Viral Genome Replication active_drug->replication Causes Chain Termination/ Mutation polymerase->replication Catalyzes inhibition Replication Inhibition replication->inhibition

Caption: General mechanism of action for antiviral cyclopenta[d]pyrimidine nucleoside analogues.

C. Neuropharmacological Activity: Sigma-1 Receptor Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological functions and disease states, including pain. Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been identified as selective sigma-1 receptor antagonists.[2] These compounds have shown promise as analgesics in preclinical models of pain.[2]

III. Future Directions and Conclusion

The cyclopenta[d]pyrimidine scaffold continues to be a fertile ground for drug discovery. The synthetic tractability of this core allows for the generation of diverse chemical libraries, while its proven ability to interact with a range of biological targets underscores its therapeutic potential. Future research in this area will likely focus on:

  • Kinase Inhibitor Selectivity: Fine-tuning the substitution patterns on the cyclopenta[d]pyrimidine core to achieve greater selectivity for specific kinases, thereby reducing off-target effects and improving the therapeutic index.

  • Novel Antiviral Mechanisms: Exploring non-nucleoside inhibitory mechanisms for cyclopenta[d]pyrimidine derivatives against a broader range of viral targets.

  • Expansion into New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as inflammation, metabolic disorders, and neurodegenerative diseases.

  • Advanced Drug Delivery: Developing prodrug strategies and novel formulations to enhance the pharmacokinetic properties of promising cyclopenta[d]pyrimidine-based drug candidates.

IV. References

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Abstract 1665: Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten. Cancer Research. --INVALID-LINK--

  • Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. PubMed Central. --INVALID-LINK--

References

Unlocking the Therapeutic Potential of the 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the untapped therapeutic potential of the 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine core. This scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas, owing to the rich and diverse biological activities exhibited by pyrimidine-based molecules.[1][2] This document provides an in-depth analysis of potential research avenues, detailed synthetic strategies, and robust experimental protocols to accelerate the exploration of this versatile chemical entity.

The Cyclopenta[d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[3][4] Its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, makes it a "privileged scaffold" in drug design. The fusion of a cyclopentane ring to the pyrimidine core, as in this compound, introduces a three-dimensional character that can enhance target binding affinity and selectivity. The chlorine atom at the 4-position is a key reactive handle, enabling facile derivatization through nucleophilic aromatic substitution (SNAr) reactions, thus providing a gateway to a vast chemical space of novel compounds.

Strategic Derivatization of the Core Scaffold

The primary route for diversifying the this compound scaffold is through nucleophilic substitution at the C4 position. This reaction is generally efficient and allows for the introduction of a wide array of functional groups, leading to the synthesis of libraries of compounds for biological screening.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reactants : this compound and the desired nucleophile (e.g., an amine, alcohol, or thiol).

  • Solvent : A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a lower polarity solvent like dioxane is typically used.

  • Base (if required) : For nucleophiles like amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to neutralize the HCl generated during the reaction. For alkoxides or thiolates, the sodium or potassium salt of the nucleophile is often used.

  • Temperature : The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-150 °C), often facilitated by microwave irradiation to shorten reaction times.

  • Work-up : The reaction mixture is typically cooled, diluted with water, and the product is extracted with an organic solvent.

  • Purification : The crude product is then purified using standard techniques such as column chromatography or recrystallization.

SNAr_Reaction reagents This compound + Nucleophile (Nu-H) conditions Solvent (e.g., DMF) Base (e.g., DIPEA) Heat (Δ) or Microwave reagents->conditions Reaction Setup product 4-Nu-6,7-dihydro-5H-cyclopenta[d]pyrimidine conditions->product SNAr Reaction

Caption: General workflow for the SNAr derivatization of the core scaffold.

Potential Therapeutic Areas and Molecular Targets

The versatility of the cyclopenta[d]pyrimidine scaffold allows for its exploration in multiple therapeutic domains. Based on the activities of structurally related compounds, the following areas represent high-priority research directions.

Oncology: Targeting Kinases and Microtubule Dynamics

The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous kinase inhibitors featuring this core structure.[1][5] Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have shown promise as inhibitors of various kinases and as anti-microtubule agents.[6][7]

  • Potential Kinase Targets :

    • Cyclin-Dependent Kinases (CDKs) : Dysregulation of CDKs is a hallmark of many cancers. The cyclopenta[d]pyrimidine scaffold can be elaborated to target the ATP-binding site of CDKs.

    • Tyrosine Kinases (e.g., EGFR, VEGFR) : These are crucial mediators of cancer cell proliferation, survival, and angiogenesis.

    • AKT Protein Kinase : A key node in cell survival pathways, making it an attractive target for cancer therapy.[8]

  • Microtubule Targeting : Some derivatives of cyclopenta[d]pyrimidine have been identified as potent anti-tubulin agents that bind to the colchicine site, leading to mitotic arrest and apoptosis in cancer cells.[6]

Potential Target Class Specific Examples Therapeutic Rationale
Kinase InhibitorsCDK4/6, EGFR, VEGFR, AKTInhibition of cell cycle progression, proliferation, and survival pathways.[8]
Microtubule DestabilizersColchicine-site bindersDisruption of mitotic spindle formation, leading to cell cycle arrest and apoptosis.[6]
Neurodegenerative and Psychiatric Disorders: Modulating GPCRs

G-protein coupled receptors (GPCRs) are critical regulators of neuronal function, and their modulation offers therapeutic opportunities for a range of central nervous system (CNS) disorders.

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists : The CRF1 receptor is implicated in the pathophysiology of stress-related disorders such as anxiety and depression.[9] Cyclopenta[d]pyrimidine derivatives have been identified as potent and selective CRF1 receptor antagonists.[10]

  • Sigma-1 (σ1) Receptor Antagonists : The σ1 receptor is a unique intracellular chaperone protein involved in various cellular functions, and its modulation has shown potential for the treatment of neuropathic pain and neurodegenerative diseases.[11]

Potential Target Therapeutic Indication Mechanism of Action
CRF1 ReceptorAnxiety, DepressionAntagonism of the receptor to mitigate the effects of stress hormones.[9][10]
Sigma-1 (σ1) ReceptorNeuropathic Pain, NeuroprotectionModulation of intracellular signaling pathways to reduce pain and protect neurons.[11]

Experimental Workflows and Protocols

A systematic approach to screening and characterizing novel derivatives is crucial for successful drug discovery. The following workflows and protocols provide a starting point for the evaluation of newly synthesized compounds.

High-Level Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of this compound Derivatization SNAr Derivatization Synthesis->Derivatization Library Compound Library Derivatization->Library Primary_Screening Primary Screening (e.g., Kinase Panel, GPCR Binding) Library->Primary_Screening Hit_Confirmation Hit Confirmation & Potency Determination (IC50/EC50) Primary_Screening->Hit_Confirmation Cell-based_Assays Cell-based Assays (e.g., Cell Viability, Functional Assays) Hit_Confirmation->Cell-based_Assays SAR Structure-Activity Relationship (SAR) Studies Cell-based_Assays->SAR ADME In Vitro ADME/Tox Profiling SAR->ADME Lead_Selection Lead Candidate Selection ADME->Lead_Selection

Caption: A streamlined workflow for the discovery and optimization of novel therapeutics.

Detailed Experimental Protocols

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction : a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control. b. Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 2 µL of the substrate/ATP mixture. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection : a. Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with DMSO).

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[1][5]

This assay measures the ability of a compound to antagonize the activation of a Gs-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Agonist for the GPCR

  • Test compound (potential antagonist)

  • cAMP assay kit (e.g., HTRF-based kit from Cisbio)

Procedure:

  • Cell Plating : Plate the cells in a 384-well plate and incubate overnight.

  • Compound Addition : Add the test compound at various concentrations to the wells and incubate for a pre-determined time.

  • Agonist Stimulation : Add a fixed concentration of the agonist to all wells (except for the basal control) and incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection : Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit.

  • Data Acquisition : Read the plate on a compatible plate reader (e.g., HTRF-compatible reader).

  • Data Analysis : Plot the response against the antagonist concentration to determine the IC50 value.[12]

Conclusion and Future Directions

The this compound scaffold represents a promising and underexplored area for the discovery of novel therapeutics. Its synthetic tractability, coupled with the proven track record of pyrimidine-based drugs, provides a strong foundation for the development of new chemical entities targeting a range of diseases. The strategic application of the synthetic and screening methodologies outlined in this guide will empower researchers to unlock the full therapeutic potential of this versatile core structure. Future research should focus on expanding the diversity of the synthesized libraries, exploring novel therapeutic targets, and conducting in-vivo efficacy and safety studies of the most promising lead compounds.

References

Methodological & Application

The Strategic Utility of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast array of therapeutic agents due to its presence in nucleobases and its capacity to engage with diverse biological targets.[1] Fused heterocyclic systems incorporating the pyrimidine ring, such as 6,7-dihydro-5H-cyclopenta[d]pyrimidine, offer a rigid and three-dimensional framework that is particularly valuable for designing selective kinase inhibitors and other targeted therapies.[2][3] The chlorinated intermediate, 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1) , represents a pivotal building block in this context. Its primary utility lies in the reactivity of the C4-chloro substituent, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic and modular introduction of various pharmacophoric elements, making it an indispensable intermediate for constructing libraries of potential drug candidates.[4][5] This guide provides a detailed exploration of the synthesis, reactivity, and application of this key intermediate for researchers in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, is presented below, offering insight into the general characteristics of this class of molecules.

PropertyValueReference
Molecular Formula C₇H₆Cl₂N₂[6]
Molecular Weight 189.04 g/mol [6]
Appearance Solid[6]
Melting Point 71-79 °C[6]
SMILES Clc1nc(Cl)c2CCCc2n1[6]
InChI Key GDHHAOFBLGZCMI-UHFFFAOYSA-N[6]

Synthesis of the Intermediate

The preparation of This compound (1) is typically a two-step process starting from a readily available cyclopentanone derivative. The sequence involves the construction of the fused pyrimidinone ring system, followed by a chlorination reaction.

Synthesis_Workflow cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination A 2-(Ethoxymethylene)cyclopentan-1-one C 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-one A->C Cyclocondensation (e.g., NaOEt, EtOH) B Amidine / Guanidine B->C D 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-one F 4-Chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine (1) D->F Reflux E Chlorinating Agent (e.g., POCl₃) E->F

Caption: General workflow for the synthesis of the title intermediate.

Protocol 1: Synthesis of the Pyrimidinone Precursor

Reaction: 2-(Ethoxymethylene)cyclopentan-1-one + Acetamidine hydrochloride → 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one

Detailed Procedure:

  • To a solution of potassium tert-butoxide in a suitable solvent such as DMF, add acetamidine hydrochloride and commercially available 2-(ethoxymethylene)cyclopentan-1-one.[4]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrimidinone. A reported yield for the 2-methyl analog is 79%.[4]

Protocol 2: Chlorination to Yield the Target Intermediate

The conversion of the pyrimidinone to the highly reactive 4-chloro intermediate is a standard transformation in heterocyclic chemistry, employing a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction: 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one + POCl₃ → 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Detailed Procedure:

  • Suspend the pyrimidinone precursor (e.g., 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one) in an excess of phosphorus oxychloride (POCl₃).[4]

  • Heat the mixture to reflux and maintain for several hours (typically 2-4 h) until TLC analysis indicates complete consumption of the starting material.

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice or into a beaker of ice water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic aqueous solution with a base, such as saturated sodium bicarbonate solution or sodium hydroxide pellets, until the pH is basic.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to afford the pure 4-chloro intermediate. A reported yield for the 2-methyl analog is 73%.[4]

Core Reactivity and Mechanistic Insights

The synthetic power of This compound (1) stems from its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, activates the C4 position for nucleophilic attack.

Caption: Generalized SNAr mechanism at the C4 position.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step of the reaction. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is generally fast.

The choice of solvent and base is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate, is typically required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.[7]

Applications in Synthesis: Building Biologically Active Molecules

The true value of This compound is demonstrated in its application as a versatile scaffold for synthesizing potent and selective inhibitors of various biological targets, particularly protein kinases.

Application Example 1: Synthesis of Microtubule Targeting Agents

Derivatives of the cyclopenta[d]pyrimidine scaffold have been identified as potent microtubule targeting agents with significant anti-proliferative activity.[4] The synthesis of these agents relies on the SNAr reaction as the key step to introduce the desired amine side chain.

Reaction Scheme: 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine + Substituted Aniline → N-Aryl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

General Protocol for Amination:

  • Dissolve the 4-chloro intermediate (1.0 eq.) in a suitable solvent such as 1-pentanol or DMF.[4][5]

  • Add the desired amine nucleophile (typically 1.1-1.5 eq.) and a base like triethylamine (1.5-2.0 eq.).

  • Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) for several hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Collect the resulting precipitate by filtration or extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

Representative Data for Amination Reactions: The following table summarizes yields for the reaction of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine with various secondary amines, demonstrating the versatility of this reaction.

NucleophileProductYield (%)Reference
N-Methyl-4-(methylthio)anilineN-(4-(methylthio)phenyl)-N,2-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine84%[4]
N-Methyl-4-methoxyanilineN-(4-methoxyphenyl)-N,2-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine93%[4]
N-Methyl-4-fluoroanilineN-(4-fluorophenyl)-N,2-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine89%[4]
Application Example 2: Scaffolds for Kinase Inhibitors

The fused pyrimidine core is a privileged scaffold for developing inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][8] The 4-chloro intermediate serves as an excellent starting point for creating CDK inhibitors by allowing the introduction of various amine-containing fragments that can interact with the kinase hinge region. For instance, related pyrrolo[2,3-d]pyrimidine scaffolds have been extensively used to develop selective CDK2 inhibitors.[3] The synthetic strategies employed are directly translatable to the cyclopenta[d]pyrimidine system.

Conclusion and Future Outlook

This compound is a high-value intermediate whose strategic importance lies in the facile displacement of its C4-chloro group. This reactivity enables the modular and efficient synthesis of diverse libraries of fused pyrimidine derivatives. The successful application of this building block in the development of potent microtubule-targeting agents and its potential as a core scaffold for kinase inhibitors underscores its significance in drug discovery. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers aiming to leverage this versatile intermediate in the design and synthesis of novel therapeutic agents. As the demand for selective and potent small molecule drugs continues to grow, the utility of such well-defined and reactive chemical scaffolds will undoubtedly expand.

References

Application Notes and Protocols for the Suzuki Coupling of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopenta[d]pyrimidine Scaffold

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural rigidity and defined three-dimensional geometry make it an attractive framework for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The derivatization of this core structure is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1] Its application to heteroaryl chlorides, such as 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, provides a robust and efficient avenue for introducing a diverse array of aryl and heteroaryl substituents at the C4 position. This protocol offers a detailed guide for researchers, scientists, and drug development professionals to effectively perform this crucial transformation.

Mechanism and Scientific Rationale: A Look into the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined palladium-catalyzed cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and is facilitated by electron-rich and bulky phosphine ligands.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is activated by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer.[5][6] The choice of base is critical and can significantly impact the reaction rate and yield.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[8]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)Ln-Cl Pd0->ArPdCl Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdCl->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArCl Ar-Cl (4-chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine) ArCl->ArPdCl BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general framework for the Suzuki coupling of this compound with a variety of boronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with 10-20% water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Pre-Reaction Setup:

  • Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Allow the flask to cool to room temperature.

  • Under a positive pressure of inert gas, add the this compound, the boronic acid, the palladium catalyst, and the base.

Reaction Execution:

  • Add the degassed solvent system to the flask via syringe.

  • Ensure the reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating or as specified for microwave irradiation) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Experimental_Workflow Start Start Setup Inert Atmosphere Setup (Flame-dried flask, Ar/N₂) Start->Setup Reagents Add Reactants: - 4-chloro-cyclopentapyrimidine - Boronic Acid - Catalyst - Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Extraction and Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the Suzuki coupling protocol.

Optimization and Key Considerations

The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. As a heteroaryl chloride, this substrate can be less reactive than its bromide or iodide counterparts, necessitating carefully optimized conditions.[9]

Parameter Recommendation & Rationale
Palladium Catalyst For challenging couplings with heteroaryl chlorides, catalysts with bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often superior to traditional Pd(PPh₃)₄.[4][6] These ligands promote the challenging oxidative addition step and stabilize the catalytic species.
Base The choice of base is critical for activating the boronic acid.[7][10] Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective, especially for sterically hindered substrates.[11] The solubility of the base in the reaction medium can also play a significant role.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is commonly employed. Water is essential for the activity of many inorganic bases. The ratio of organic solvent to water may need to be optimized for substrate solubility and reaction efficiency.
Temperature Reaction temperatures typically range from 80 to 110 °C. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[12]
Boronic Acid Quality The purity of the boronic acid is crucial. Impurities can lead to side reactions and lower yields. It is advisable to use freshly opened or properly stored boronic acids.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Screen different palladium catalysts and ligands.[13] Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃). Increase the reaction temperature or use microwave heating.
Dehalogenation of Starting Material Presence of water and base can lead to hydrodehalogenation.Ensure anhydrous conditions for the organic solvent before adding water. Minimize reaction time.
Protodeborylation of Boronic Acid Boronic acid is unstable under the reaction conditions.Use a boronate ester (e.g., pinacol ester) which can be more stable. Add the boronic acid portion-wise.
Formation of Homocoupled Byproducts Oxidative homocoupling of the boronic acid.Ensure the reaction is thoroughly deoxygenated. Use a slight excess of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide range of C4-substituted derivatives. This protocol provides a robust starting point for the development of novel compounds with potential therapeutic applications.

References

Application Note: A Multi-Modal Analytical Strategy for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the characterization, purity assessment, and quantification of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. As a crucial heterocyclic intermediate in the synthesis of pharmacologically active molecules, ensuring its structural integrity and purity is paramount. This note details validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers in adapting these methods for related compounds. All procedures are designed to be self-validating in accordance with ICH guidelines.

Introduction

This compound is a substituted pyrimidine derivative that serves as a key building block in medicinal chemistry. The pyrimidine scaffold is a constituent in a wide array of therapeutic agents, including antineoplastics and antimetabolites, due to its critical role in the synthesis of DNA and RNA.[1] The presence of a reactive chlorine atom makes this compound a versatile precursor for introducing various functionalities through nucleophilic substitution.

Given its role as a synthetic intermediate, the unambiguous identification and stringent purity control of this compound are essential. Impurities, including isomers or reaction by-products, can carry over into subsequent synthetic steps, potentially leading to final drug substances with altered efficacy or safety profiles. This guide presents a suite of robust analytical techniques to provide a complete profile of the molecule's identity, purity, and structural characteristics.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₇H₇ClN₂
Molecular Weight 154.60 g/mol
Appearance Solid (form may vary)[2]
Melting Point 71-79 °C (for dichlorinated analogue)[2]
Structure (Structure based on IUPAC name)

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates. We will detail both HPLC and GC-MS protocols, explaining the rationale for each.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the premier technique for analyzing pyrimidine derivatives and other non-volatile organic compounds.[3] The method separates compounds based on their hydrophobicity, providing excellent resolution for purity analysis and impurity profiling.

Expertise & Causality: A C18 (octadecylsilyl) stationary phase is selected due to its hydrophobic nature, which provides strong retention for the moderately polar pyrimidine ring. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer controls the pH, preventing ionization of the pyrimidine nitrogens which could otherwise lead to peak tailing. UV detection is employed because the aromatic pyrimidine ring possesses a strong chromophore, allowing for sensitive detection.

Protocol 1: HPLC Purity Determination

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Sample Preparation:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution.[4]

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program 0-2 min (20% B), 2-15 min (20% to 80% B), 15-18 min (80% B), 18-20 min (80% to 20% B), 20-25 min (20% B)

4. Data Analysis and System Suitability:

  • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for analyzing compounds that are volatile or can be vaporized without decomposition.[5] It is particularly useful for identifying residual solvents or volatile by-products from the synthesis process. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.

Expertise & Causality: GC is suitable for this compound due to its relatively low molecular weight and expected thermal stability. A mid-polarity column (e.g., 5% phenyl polysiloxane) is chosen to provide good separation for a range of potential impurities.[6] Electron Ionization (EI) is used as the ionization source because it induces reproducible fragmentation, creating a unique "fingerprint" for the compound that can be compared against spectral libraries.

Protocol 2: GC-MS Identity Confirmation and Volatile Impurity Screening

1. Instrumentation and Columns:

  • GC system coupled to a Mass Spectrometer with an EI source.

  • Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

2. Reagents and Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

3. Chromatographic and Spectrometric Conditions:

ParameterCondition
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 20:1 ratio)
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 350 m/z

4. Data Analysis:

  • Identity Confirmation: The mass spectrum of the main peak should show a molecular ion peak (M⁺). Due to the presence of one chlorine atom, a characteristic M+2 peak should be observed at an approximate 3:1 ratio to the M⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[7][8][9]

  • Impurity Identification: Compare the mass spectra of any additional peaks against the NIST library for tentative identification.[10]

Spectroscopic Analysis for Structural Elucidation

While chromatography confirms purity, spectroscopy provides definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[1][4] Both ¹H and ¹³C NMR are required for full characterization.

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and type of carbon atoms. Deuterated chloroform (CDCl₃) is a common choice of solvent as it dissolves a wide range of organic compounds and its signal does not interfere with the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Protocol 3: ¹H and ¹³C NMR Structural Confirmation

1. Instrumentation and Sample Preparation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

2. Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulseProton-decoupled single pulse
Acquisition Time ~3 seconds~1 second
Relaxation Delay 2 seconds2 seconds
Number of Scans 161024 (or more)

3. Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the cyclopentane ring and the pyrimidine ring. The aliphatic protons of the cyclopentane ring will appear as multiplets in the upfield region, while the aromatic proton on the pyrimidine ring will be significantly downfield.

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The carbon atom attached to chlorine will be shifted downfield. The chemical shifts will be characteristic of the pyrimidine and cyclopentane ring systems.[11]

Overall Analytical Workflow

The following diagram illustrates a logical workflow for the complete analysis of a new batch of this compound, ensuring both identity and purity are confirmed before its use in further applications.

AnalyticalWorkflow cluster_0 Initial Screening & Identity cluster_1 Purity & Quantification cluster_2 Final Disposition Sample Sample Receipt NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structural Confirmation GCMS GC-MS Analysis Sample->GCMS Molecular Weight & Volatiles Check HPLC HPLC-UV Analysis NMR->HPLC GCMS->HPLC Validation Method Validation (ICH Q2(R1)) HPLC->Validation Assess Specificity, Linearity, Accuracy, Precision Report Generate Certificate of Analysis (CoA) Validation->Report Release Release for Use Report->Release

Caption: Integrated workflow for the analysis of this compound.

Method Validation Considerations

All analytical procedures intended for quality control must be validated to ensure they are fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13][14]

Key validation parameters for the HPLC purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: Assessed at levels of repeatability (intra-assay) and intermediate precision (inter-assay).[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Notes and Protocols for the Biological Evaluation of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold represents a privileged structure in medicinal chemistry. As a key synthetic intermediate, it serves as the foundation for a diverse range of derivatives with significant therapeutic potential. These derivatives have been explored for their utility as kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) in oncology, as well as modulators of other important biological targets such as sigma-1 receptors for pain management and microtubules for their anti-cancer properties.

This guide provides a comprehensive overview of the essential biological assays required to characterize the activity of novel derivatives synthesized from the this compound core. The protocols detailed herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure self-validating and trustworthy results.

I. Anti-Proliferative and Cytotoxicity Screening

A primary application for this class of compounds is in oncology. Therefore, the initial step in their biological evaluation is typically to assess their anti-proliferative or cytotoxic effects on cancer cell lines. Two widely accepted and robust methods for this are the Sulforhodamine B (SRB) assay and the MTT assay.

A. Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1] The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, correlates with the number of viable cells.[2][3] This assay is less susceptible to interference from compounds that affect cellular metabolism, a potential drawback of tetrazolium-based assays.

Experimental Workflow: SRB Assay

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Endpoint seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 fix Fix cells with cold 10% TCA incubate2->fix stain Stain with 0.4% SRB solution fix->stain wash Wash with 1% acetic acid stain->wash solubilize Solubilize bound dye with 10 mM Tris base wash->solubilize read Read absorbance at 510-540 nm solubilize->read

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol: SRB Assay

  • Cell Seeding: Plate adherent cancer cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • Cell Fixation: Gently aspirate the culture medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4]

  • Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye.[1][4] Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[1]

  • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[4]

  • Dye Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

  • Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the optical density (OD) at a wavelength between 510 nm and 540 nm using a microplate reader.[1]

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (OD_treated / OD_vehicle_control) * 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. MTT Cell Proliferation Assay

The MTT assay is another widely used method to assess cell viability. It is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[6]

Detailed Protocol: MTT Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.

  • MTT Addition: After the compound incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere at 37°C and 5% CO2, until a purple precipitate is visible.[6]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[5]

  • Incubation for Solubilization: Allow the plate to stand overnight in the incubator or for at least 2 hours at room temperature in the dark to ensure complete solubilization of the formazan crystals.[6]

  • Data Acquisition: Gently mix the contents of each well and measure the absorbance between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is recommended.

Data Analysis

The data analysis for the MTT assay is the same as for the SRB assay, with IC50 values determined from dose-response curves.

II. Kinase Inhibition Assays: Targeting the Cell Cycle

Many pyrimidine-based compounds are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

A. In Vitro Kinase Inhibition Assay (CDK4/Cyclin D)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific CDK/Cyclin complex, such as CDK4/Cyclin D3.[8] The assay quantifies the phosphorylation of a substrate peptide by the kinase. A common method for detection is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Experimental Workflow: In Vitro Kinase Assay

reagents Prepare reaction mix: - Recombinant CDK4/Cyclin D3 - Kinase substrate (e.g., Rb fragment) - ATP treatment Add test compound dilutions reagents->treatment incubation Incubate at 30°C to allow phosphorylation treatment->incubation detection Add Kinase-Glo® reagent to measure remaining ATP incubation->detection readout Measure luminescence detection->readout

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Detailed Protocol: CDK4/Cyclin D Luminescence Assay

This protocol is adapted from commercially available kits such as the CDK4 Assay Kit from BPS Bioscience.[8]

  • Reagent Preparation: Thaw all reagents on ice. Prepare the master reaction mix containing the recombinant human CDK4/Cyclin D3 enzyme, the Rb-derived peptide substrate, and kinase assay buffer.

  • Compound Addition: In a white 96-well plate, add 5 µL of the test compound at various concentrations. Include a positive control inhibitor (e.g., Palbociclib) and a vehicle control.

  • Initiation of Reaction: Add 20 µL of the master mix to each well to initiate the kinase reaction.

  • ATP Addition: Add 25 µL of the ATP solution to each well. The final volume should be 50 µL.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: After incubation, add 50 µL of a luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis

The kinase inhibition is calculated as the percentage of remaining kinase activity compared to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

B. Cell-Based Target Engagement: Phospho-Rb Western Blot

To confirm that the anti-proliferative effects observed are due to the inhibition of CDK4/6 in a cellular context, it is crucial to measure the phosphorylation of its downstream target, the Retinoblastoma protein (Rb).[7] A G1 cell cycle arrest, induced by CDK4/6 inhibitors, prevents the hyperphosphorylation of Rb.[7]

Detailed Protocol: Phospho-Rb Western Blot

  • Cell Culture and Treatment: Seed an Rb-proficient cancer cell line (e.g., MCF-7) and treat with varying concentrations of the test compound for 24 hours.[7]

  • Cell Lysis: Lyse the cells and quantify the protein concentration.[7]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane.[7]

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Rb (e.g., Ser780) and total Rb.[7]

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.[7]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb. A decrease in this ratio indicates target engagement and inhibition of CDK4/6 activity.[7]

III. Evaluation of Anti-Microtubule Activity

Some cyclopenta[d]pyrimidine derivatives have been identified as potent anti-tubulin agents that inhibit microtubule assembly.[9][10]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[11] The polymerization process can be monitored by measuring the increase in fluorescence of a reporter that binds to polymerized microtubules.[11]

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, glycerol, and a fluorescent reporter in a general tubulin buffer.[11]

  • Compound Addition: In a pre-warmed 96-well plate, add the test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control.[11]

  • Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.[11]

  • Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes).[11]

Data Analysis

Plot the fluorescence intensity against time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect on microtubule assembly.

IV. Sigma-1 Receptor Binding Assay

Derivatives of the related 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have shown affinity for the sigma-1 receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders, as well as pain.[12]

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor, such as [³H]-(+)-pentazocine.[10][13]

Detailed Protocol: Sigma-1 Receptor Radioligand Binding

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver).[10]

  • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1.0 nM --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.[14]

  • Non-Specific Binding: To determine non-specific binding, a parallel set of tubes containing a high concentration of a known sigma-1 ligand (e.g., 1.0 µM haloperidol) is included.[14]

  • Incubation: Incubate the tubes at 37°C for a sufficient time to reach equilibrium (e.g., 6 hours).[14]

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Radioactivity Counting: The filters are then washed, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 value of the test compound. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

V. Data Presentation and Interpretation

For a clear comparison of the biological activities of a series of this compound derivatives, it is essential to present the quantitative data in a structured format.

Table 1: Summary of Biological Activities of Hypothetical Derivatives

Compound IDTarget Cell Line (IC50, µM)CDK4/Cyclin D (IC50, µM)Sigma-1 Receptor (Ki, nM)Tubulin Polymerization (IC50, µM)
Derivative A MCF-7 (0.5)0.1>1000>50
Derivative B HCT116 (1.2)0.8>10002.5
Derivative C A549 (>50)>2015.6>50
Positive Control 1 (Palbociclib) MCF-7 (0.05)0.01N/AN/A
Positive Control 2 (Haloperidol) N/AN/A4.5N/A
Positive Control 3 (Nocodazole) HCT116 (0.1)N/AN/A0.2

N/A: Not Applicable

Interpreting the Results

The data presented in Table 1 allows for a direct comparison of the potency and selectivity of the synthesized derivatives. For instance, Derivative A shows potent anti-proliferative activity against the MCF-7 breast cancer cell line, which is consistent with its strong inhibition of CDK4/Cyclin D. In contrast, Derivative B exhibits both anti-proliferative and anti-tubulin polymerization activity, suggesting a potential dual mechanism of action. Derivative C, on the other hand, shows selective and high affinity for the sigma-1 receptor, indicating its potential as a CNS-acting agent.

VI. Troubleshooting Common Issues in Cell-Based Assays

Reproducibility is paramount in biological assays.[15][16] Here are some common pitfalls and how to address them:

  • High Variability Between Replicates: This can be caused by inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[17] Ensure thorough mixing of cell suspensions and use calibrated pipettes. Consider not using the outer wells of the plate, which are more prone to evaporation.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and assay results.[18] Always use sterile techniques and regularly test cell cultures for mycoplasma.

  • Inconsistent Staining: In assays like SRB, incomplete fixation or inadequate washing can lead to uneven staining and high background.[1] Adhere strictly to the incubation times and washing steps in the protocol.

By following these detailed protocols and considering the underlying scientific principles, researchers can effectively characterize the biological activities of novel this compound derivatives and advance their development as potential therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine ring system is a significant pharmacophore in modern drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for targeting a variety of biological receptors. The introduction of a chlorine atom at the 4-position creates a highly versatile synthetic handle, unlocking a vast chemical space for the development of novel therapeutic agents. This core is present in molecules investigated for their potential as microtubule targeting agents in oncology and as corticotropin-releasing factor 1 (CRF1) receptor antagonists for the treatment of stress-related disorders.

The reactivity of the C4-chloro group is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide to the primary methods for derivatizing this compound, complete with mechanistic insights and detailed experimental protocols.

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, renders the C4-position highly susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon at the C4-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring.

Caption: Generalized SNAr mechanism on the pyrimidine core.

A. Derivatization with N-Nucleophiles (Amination)

The introduction of amino groups is a cornerstone of medicinal chemistry, allowing for the modulation of solubility, basicity, and hydrogen bonding interactions.

Experimental Protocol: General Procedure for Amination

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as isopropanol, DMF, or dioxane (0.1-0.5 M), add the desired amine (1.1-1.5 eq.) and a base (e.g., diisopropylethylamine (DIPEA), 2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative.

EntryAmineSolventBaseTemp (°C)Time (h)Yield (%)
1Anilinei-PrOHDIPEA1001285
2BenzylamineDMFK₂CO₃80892
3MorpholineDioxaneDIPEA1101688
44-Methoxyanilinei-PrOHDIPEA1001282

Causality Behind Experimental Choices:

  • Solvent: The choice of a polar aprotic solvent like DMF or dioxane can facilitate the reaction by stabilizing the charged Meisenheimer intermediate. Alcohols like isopropanol are also effective and can be a greener alternative.

  • Base: A non-nucleophilic organic base such as DIPEA is often used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. An inorganic base like K₂CO₃ can also be employed, particularly in polar aprotic solvents.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction. The optimal temperature depends on the nucleophilicity of the amine and the solvent used.

B. Derivatization with O-Nucleophiles (Alkoxylation/Aryloxylation)

The introduction of alkoxy or aryloxy groups can significantly impact the lipophilicity and metabolic stability of a molecule.

Experimental Protocol: General Procedure for Alkoxylation

  • Generation of Alkoxide: To a solution of the desired alcohol (1.5 eq.) in anhydrous THF or DMF (0.2 M) at 0 °C, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. The mixture is stirred at room temperature for 30 minutes.

  • Reaction with Chloropyrimidine: A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the freshly prepared alkoxide solution at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the 4-alkoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

EntryAlcoholSolventBaseTemp (°C)Time (h)Yield (%)
1MethanolTHFNaHrt478
2PhenolDMFNaHrt672
3IsopropanolTHFNaHrt575

Causality Behind Experimental Choices:

  • Base: A strong base like NaH is required to deprotonate the alcohol and generate the more nucleophilic alkoxide.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent quenching of the sodium hydride and the alkoxide.

  • Temperature: The initial reaction is performed at 0 °C to control the exothermic reaction of the alcohol with NaH. The subsequent substitution reaction can typically proceed at room temperature.

C. Derivatization with S-Nucleophiles (Thiolation)

Thioether linkages can introduce unique metabolic profiles and potential for specific interactions with biological targets.

Experimental Protocol: General Procedure for Thiolation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF (0.2 M), add the desired thiol (1.2 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) to drive the reaction to completion. Progress is monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is poured into water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the 4-(alkyl/arylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

EntryThiolSolventBaseTemp (°C)Time (h)Yield (%)
1ThiophenolDMFK₂CO₃rt390
2Benzyl mercaptanDMFK₂CO₃50485

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent solvent for this reaction as it dissolves the reactants and facilitates the SNAr process.

  • Base: An inorganic base like K₂CO₃ is sufficient to deprotonate the thiol, generating the thiolate nucleophile.

II. Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the C4-position. This is particularly valuable for exploring structure-activity relationships in drug discovery programs.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyrimidine.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Reaction Reaction under Inert Atmosphere (e.g., 90-110 °C) Start->Reaction Catalyst Pd(PPh₃)₄ or other Pd(0) catalyst Catalyst->Reaction Base Aqueous Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent System (e.g., Toluene/Ethanol/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 eq.).

  • Reaction Conditions: The reaction mixture is heated to 90-110 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the 4-aryl-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001275
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001080
33-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901668

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst. For less reactive boronic acids or to improve yields, other catalysts like Pd(dppf)Cl₂ can be employed.

  • Base: The base is crucial for the transmetalation step. Aqueous inorganic bases like K₂CO₃ or Na₂CO₃ are typically used.

  • Solvent System: A biphasic solvent system, such as toluene/ethanol/water or dioxane/water, is often employed to dissolve both the organic and inorganic reactants.

  • Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

III. Synthesis of the Starting Material: this compound

The starting material can be synthesized from the corresponding pyrimidinone.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol, add phosphorus oxychloride (POCl₃, ~7 equivalents).

  • Reaction Conditions: The mixture is heated at reflux for 4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The aqueous layer is extracted with dichloromethane (DCM).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to yield this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The protocols and insights provided in this application note offer a robust starting point for researchers to explore the derivatization of this scaffold through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide array of functional groups at the C4-position allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of novel and potent therapeutic agents.

Experimental protocol for the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a crucial heterocyclic intermediate in the field of medicinal chemistry and drug development. Its fused pyrimidine ring structure serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and receptor antagonists.[1] The strategic placement of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the exploration of extensive structure-activity relationships (SAR). This application note provides a detailed, two-step experimental protocol for the synthesis of this valuable building block, intended for researchers and scientists in organic synthesis and pharmaceutical development.

The synthetic strategy involves an initial cyclocondensation to form the pyrimidinone ring, followed by a chlorination step. This guide offers in-depth procedural details, mechanistic insights, and critical safety information to ensure a successful and safe synthesis.

Overall Synthesis Workflow

The synthesis is performed in two primary stages:

  • Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol. This step involves the cyclocondensation of a β-ketoester with formamidine to construct the fused pyrimidinone core.

  • Step 2: Chlorination to this compound. The hydroxyl group of the pyrimidinone is subsequently converted to a chloro group using a potent chlorinating agent.

SynthesisWorkflow cluster_step1 Step 1: Pyrimidinone Formation cluster_step2 Step 2: Chlorination A Ethyl 2-oxocyclopentane-1-carboxylate C Sodium Ethoxide in Ethanol A->C Reactant B Formamidine Acetate B->C Reactant D 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol C->D Reflux E 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol F Phosphorus Oxychloride (POCl3) E->F Reactant G This compound F->G Reflux

Caption: High-level overview of the two-step synthesis protocol.

Part 1: Synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

This initial step constructs the core heterocyclic system through a well-established pyrimidine synthesis route. The reaction condenses a cyclic β-ketoester with formamidine, driven by a strong base.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed condensation mechanism. Sodium ethoxide deprotonates the formamidine and facilitates the nucleophilic attack of the amidine nitrogen onto the ketone carbonyl of the ethyl 2-oxocyclopentane-1-carboxylate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amidine nitrogen onto the ester carbonyl, with subsequent elimination of ethanol and water to yield the aromatic pyrimidinone ring system. This class of reaction is a cornerstone of heterocyclic chemistry for building substituted pyrimidines.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
Ethyl 2-oxocyclopentane-1-carboxylate156.1815.61001.0
Formamidine Acetate104.1111.51101.1
Sodium Metal22.992.531101.1
Absolute Ethanol (Anhydrous)46.07100 mL--
Acetic Acid (Glacial)60.05As needed--
Water (Deionized)18.02As needed--

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add sodium metal (2.53 g, 110 mmol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood away from ignition sources. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Assembly: To the freshly prepared sodium ethoxide solution, add formamidine acetate (11.5 g, 110 mmol) followed by ethyl 2-oxocyclopentane-1-carboxylate (15.6 g, 100 mmol).

  • Reaction Execution: Heat the resulting mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7.

  • Product Precipitation: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will contain the product and sodium acetate. Add 100 mL of cold deionized water to the residue and stir vigorously. The product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL). Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol. The product is typically used in the next step without further purification.

Part 2: Synthesis of this compound

In this step, the hydroxyl group of the pyrimidinone is replaced with a chlorine atom using phosphorus oxychloride (POCl₃). This is a standard and effective method for the chlorination of hydroxypyrimidines and other similar heterocyclic systems.

Mechanistic Rationale

The chlorination of a pyrimidin-4-one (which exists in tautomeric equilibrium with its 4-hydroxypyrimidine form) with phosphorus oxychloride is a classic deoxychlorination reaction. The lone pair of electrons on the pyrimidine nitrogen attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination steps, driven by the formation of a stable phosphate byproduct, result in the substitution of the hydroxyl group with a chlorine atom, yielding the desired chloro-pyrimidine. Heating to reflux is necessary to overcome the activation energy for this transformation.

Safety Precautions: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive, toxic, and moisture-sensitive chemical. It reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas. All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).[2]

  • Handling: Use only oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Quenching: Never add water directly to POCl₃. The quenching of the reaction mixture must be done slowly and carefully by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Spills: In case of a spill, do not use water. Absorb the liquid with an inert, dry material like vermiculite or dry sand and dispose of it as hazardous waste.[3]

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol136.151.5611.41.0
Phosphorus Oxychloride (POCl₃)153.3318.0 (11 mL)117.410.3
Dichloromethane (DCM)84.93~150 mL--
Water (Deionized) / Crushed Ice18.02As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a nitrogen line and a gas bubbler (or acid gas trap), add 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (1.56 g, 11.4 mmol).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (11 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux (the boiling point of POCl₃ is ~105°C) using a heating mantle. Stir the reaction mixture under reflux conditions for 4 hours.[3] The reaction should become a clear solution as it proceeds.

  • Work-up - Quenching: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Prepare a large beaker (e.g., 1 L) containing approximately 200 g of crushed ice. Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will generate HCl gas.

  • Extraction: Once all the ice has melted, transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid (Expected yield: ~1.67 g, 95%).[3]

Characterization

The final product can be characterized using standard analytical techniques.

  • ¹H-NMR (DMSO-d₆): δ 8.78 (1H, s), 3.03 (2H, t), 2.99 (2H, t), 2.10 (2H, m).[3]

  • Molecular Formula: C₇H₇ClN₂

  • Molecular Weight: 154.6 g/mol

  • CAS Number: 83942-13-6[3]

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound. By detailing the rationale behind the procedural choices and emphasizing critical safety measures for handling hazardous reagents like phosphorus oxychloride, this guide serves as an essential resource for researchers in organic and medicinal chemistry. The successful synthesis of this key intermediate opens avenues for the development of novel therapeutic agents.

References

Application Notes & Protocols for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Handling, Storage, and Utilization

Compound Profile and Significance

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic building block of significant interest to the drug discovery and medicinal chemistry sectors. Its rigid, fused-ring structure and the reactive chloro-substituent at the 4-position make it a valuable intermediate for synthesizing a range of bioactive molecules. Notably, this scaffold is a key component in the development of potent microtubule targeting agents and corticotropin-releasing factor 1 (CRF1) receptor antagonists.[1][2]

The reactivity of the chlorine atom is central to its utility, allowing for nucleophilic displacement to introduce diverse functionalities. However, this same reactivity necessitates meticulous handling and storage protocols to prevent degradation, ensure experimental reproducibility, and maintain laboratory safety. This guide provides a comprehensive framework for researchers to manage this compound effectively, preserving its integrity from receipt to disposal.

Chemical and Physical Properties

A clear understanding of the compound's physical properties is the foundation for its proper handling. The data below has been consolidated from various sources for quick reference.

PropertyValueSource(s)
CAS Number 83942-13-6[3]
Molecular Formula C₇H₇ClN₂[3][4]
Molecular Weight 154.60 g/mol [3][4]
Appearance Solid (Form may vary)
Melting Point 196-197 °C[3]
Boiling Point 271.7±40.0 °C (Predicted)[3]

Hazard Identification and Safety Precautions

Inferred Hazards based on Analogs:

  • Acute Oral Toxicity : Harmful if swallowed.[4][5]

  • Skin Irritation : Causes skin irritation.[4][6][7]

  • Serious Eye Irritation : Causes serious eye irritation.[4][5][6][7]

  • Respiratory Irritation : May cause respiratory irritation.[4][6][7]

Causality of Hazards

The electrophilic nature of the carbon atom attached to the chlorine on the pyrimidine ring makes the compound reactive towards nucleophiles. This reactivity extends to biological macromolecules, which is the likely basis for its irritant properties. Furthermore, hydrolysis, although slow, can release hydrochloric acid (HCl), contributing to irritation and potential corrosion.[8]

Recommended Personal Protective Equipment (PPE)

Adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical barrier against skin contact.
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from splashes or airborne particles.[6][7]
Skin & Body Flame-retardant lab coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodEngineering control to prevent inhalation of dust or vapors.[9]

Protocol: Compound Reception and Initial Storage

The integrity of the compound is best preserved by a systematic process upon its arrival at the facility.

Workflow for Incoming Material

The following diagram outlines the mandatory steps for receiving and logging a new shipment of this compound.

cluster_reception Receiving Bay cluster_lab Laboratory (Fume Hood) A Shipment Arrives B Inspect Exterior for Damage A->B C Verify Compound Name, CAS, and Quantity vs. Order B->C If OK G Quarantine & Contact Supplier/Safety Officer B->G If Damaged D Inspect Primary Container Seal and Integrity C->D E Assign Lot Number & Log in LIMS/ELN D->E D->G If Compromised F Transfer to Designated Long-Term Storage E->F H Ready for Experimental Use F->H

Caption: Workflow for receiving and logging new compounds.

Step-by-Step Reception Protocol
  • Inspect Shipping Container: Upon arrival, visually inspect the external packaging for any signs of damage (crushes, stains, tears). If damage is present, do not open it. Quarantine the package and notify the supplier and your institution's safety officer.

  • Move to Controlled Environment: Transfer the unopened package to a certified chemical fume hood.

  • Verify Documentation: Open the shipping container and cross-reference the enclosed packing slip and Certificate of Analysis (CoA) with your purchase order. Confirm the compound name, CAS number (83942-13-6), and quantity.

  • Inspect Primary Container: Check that the primary container's seal is intact. Look for any cracks or defects in the vial/bottle.

  • Log Compound: Record the delivery date, supplier, lot number, quantity, and assigned storage location in your laboratory information management system (LIMS) or electronic lab notebook (ELN). Affix a label with this information to the container.

  • Transfer to Storage: Immediately move the compound to the appropriate storage location as detailed in Section 4.0.

Storage Protocols

The stability of chlorinated pyrimidines is primarily threatened by moisture and elevated temperatures.[9] Hydrolysis of the chloro group is a primary degradation pathway. Therefore, storage conditions must be cold, dry, and inert.

Storage Condition Decision Framework

The appropriate storage temperature depends on the intended duration of storage.

Start Intended Storage Duration? ShortTerm Short-Term Storage (2-8°C) Start->ShortTerm < 4 Weeks LongTerm Long-Term Storage (≤ -20°C) Start->LongTerm ≥ 4 Weeks Seal Action: Use Tightly Sealed Container with Parafilm ShortTerm->Seal Inert Action: Backfill with Argon/N₂ LongTerm->Inert Inert->Seal

Caption: Decision tree for selecting appropriate storage conditions.

Recommended Storage Conditions

This table summarizes the optimal conditions for maintaining the long-term purity of this compound.

ParameterConditionRationale and Best Practices
Temperature Long-Term: ≤ -20°CShort-Term: 2-8°CLow temperatures drastically reduce the rate of potential degradation reactions.[9] For multi-year storage, -80°C is preferable. Avoid repeated freeze-thaw cycles by preparing aliquots.
Atmosphere Inert Gas (Argon or Nitrogen)The compound should be stored under a dry, inert atmosphere to prevent hydrolysis from atmospheric moisture.[10] This is critical for long-term storage.
Light Protect from LightStore in an amber vial or inside a secondary container to prevent potential photodegradation.
Container Tightly-sealed glass vialUse vials with PTFE-lined caps. After closing, wrap the cap-vial interface with Parafilm® to create an additional barrier against moisture ingress.

Handling and Use Protocols

All manipulations must be performed in a chemical fume hood with the appropriate PPE.

Protocol: Weighing and Aliquoting the Solid Compound

Objective: To accurately weigh a desired amount of the solid compound while minimizing exposure to the atmosphere.

Materials:

  • This compound (in its storage container)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Pre-labeled receiving vial(s) with caps

  • Argon or Nitrogen gas line

Procedure:

  • Equilibration: Remove the compound container from cold storage and place it in a desiccator. Allow it to warm to ambient temperature for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would lead to hydrolysis.

  • Prepare Workspace: Clean the analytical balance and the surrounding area within the fume hood. Have all necessary materials ready.

  • Tare Container: Place the receiving vial on the balance and tare the weight.

  • Dispense Compound: Quickly open the main container. Using a clean spatula, promptly transfer the approximate desired amount of solid to the tared receiving vial.

  • Inerting and Sealing:

    • Main Container: Before sealing the main stock container, gently flush the headspace with a stream of dry argon or nitrogen. Seal tightly, wrap with Parafilm®, and return to its designated storage location.

    • Aliquot: If the aliquot is to be stored, flush its headspace with inert gas as well. Seal tightly.

  • Final Weighing: Record the final weight of the dispensed solid.

  • Decontamination: Clean the spatula and work area according to your institution's hazardous waste guidelines.

Protocol: Preparation of Stock Solutions

Objective: To prepare a stock solution of a known concentration for use in experiments.

Materials:

  • Aliquot of this compound

  • Volumetric flask (Class A)

  • Appropriate solvent (e.g., DMSO, DMF, DCM)[3][9]

  • Pipettes or syringes

  • Vortex mixer and/or sonicator

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide (DMSO) and Dichloromethane (DCM) are common choices for similar heterocyclic compounds.[3][9] Ensure the solvent is anhydrous (dry).

  • Weigh Compound: Accurately weigh the required mass of the compound directly into the volumetric flask or a tared vial (see Protocol 5.1).

  • Initial Dissolution: Add approximately 50-70% of the final desired solvent volume to the flask.

  • Aid Dissolution: Cap the flask and gently swirl. If needed, use a vortex mixer or sonicate briefly to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Final Volume: Once fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a pre-labeled, tightly sealed amber vial. Store stock solutions at -20°C or -80°C. If using a solvent with a high freezing point (like DMSO), prepare aliquots to avoid repeated freeze-thaw cycles.

Spill and Waste Management

Spill Response:

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Alert: Notify your supervisor and the institutional safety office.

  • Contain (if safe): For small spills inside a fume hood, prevent the spread by covering with an inert absorbent material like vermiculite or sand.[7]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal:

  • Dispose of all waste (unwanted solid, contaminated absorbents, empty containers) in accordance with local, state, and federal regulations.

  • Never dispose of this compound down the drain or in regular trash.[11] All materials must be collected in a properly labeled hazardous waste container.[7]

References

Application Note: High-Purity Isolation of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a critical heterocyclic intermediate in the synthesis of a diverse range of pharmacologically active molecules. The purity of this intermediate is paramount as it directly impacts the yield, purity, and biological activity of the final compounds. This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. We will delve into the causality behind experimental choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the specifics of column packing and fraction analysis, ensuring a reproducible and high-purity outcome.

Principle of the Method: A Polarity-Based Separation Strategy

The purification of this compound from its crude reaction mixture is effectively achieved by leveraging the principles of adsorption chromatography. The stationary phase, silica gel, is a highly polar adsorbent. The components of the crude mixture are introduced to the column and eluted with a mobile phase of a specific polarity.

The separation is based on the differential partitioning of the components between the stationary and mobile phases. Less polar compounds have a weaker affinity for the polar silica gel and will thus travel faster through the column with a less polar mobile phase. Conversely, more polar compounds will adsorb more strongly to the silica gel and require a more polar mobile phase to elute.

The synthesis of this compound typically involves the chlorination of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol using a chlorinating agent like phosphorus oxychloride (POCl₃)[1]. Potential impurities, therefore, include unreacted starting material (more polar due to the hydroxyl group) and byproducts from the chlorination step. Our strategy is to employ a non-polar mobile phase with a polar modifier to selectively elute the moderately polar target compound while retaining the more polar impurities on the column.

Materials and Equipment

Chemicals and Reagents
Chemical/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica GelFlash, 230-400 meshStandard Supplier
Ethyl Acetate (EtOAc)HPLC GradeStandard Supplier
HexaneHPLC GradeStandard Supplier
Dichloromethane (DCM)HPLC GradeStandard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier
Potassium Permanganate (KMnO₄) StainReagent GradeStandard Supplier
Equipment
EquipmentSpecification/Model
Flash Chromatography SystemAutomated system with UV detector
Glass Chromatography ColumnDimensions appropriate for the scale of purification
Fraction CollectorAutomated or manual collection
Rotary EvaporatorStandard laboratory model
TLC Developing ChamberGlass tank with lid
UV Lamp254 nm
Round Bottom FlasksVarious sizes
Glass VialsFor fraction collection

Experimental Protocol

Part A: Method Development with Thin-Layer Chromatography (TLC)

The key to a successful column chromatography separation is the selection of an appropriate mobile phase. TLC is an indispensable tool for rapidly screening and optimizing the mobile phase composition.

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) to a depth of about 0.5 cm. Allow the chambers to saturate for at least 15 minutes.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Results: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm. If necessary, use a potassium permanganate stain to visualize UV-inactive impurities.

  • Select the Optimal Mobile Phase: The ideal mobile phase will provide a good separation between the target compound and any impurities, with the target compound having a Retention Factor (Rf) value between 0.2 and 0.4[2].

Part B: Sample Preparation for Column Loading (Dry Loading)

Dry loading is recommended as it often leads to better resolution compared to liquid loading, especially if the crude product has limited solubility in the initial mobile phase[2][3].

  • Dissolve the Crude Product: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb onto Silica Gel: To the dissolved crude product, add silica gel (approximately 2-3 times the weight of the crude material).

  • Remove the Solvent: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

Part C: Automated Flash Column Chromatography Protocol
  • Column Packing: Select an appropriately sized pre-packed silica gel column for your automated flash chromatography system. If packing manually, create a slurry of silica gel in the initial mobile phase (e.g., 100% hexane) and carefully pour it into the column, ensuring no air bubbles are trapped[4].

  • Equilibration: Equilibrate the packed column with the initial mobile phase (e.g., 100% hexane) for at least 3-5 column volumes.

  • Loading the Sample: Load the prepared dry sample onto the top of the column bed.

  • Elution: Begin the elution process with the selected mobile phase. A gradient elution is often most effective for separating compounds with different polarities[2]. A typical gradient might start with a low polarity mixture and gradually increase the polarity.

Chromatography Parameters Value/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Gradient Profile 0-10 min: 5% B; 10-40 min: 5-30% B; 40-50 min: 30% B
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection Wavelength 254 nm
  • Fraction Collection: Collect fractions throughout the run. The size of the fractions should be adjusted based on the column volume and the separation observed on the chromatogram.

Part D: Post-Purification Analysis and Product Isolation
  • Analyze Fractions: Spot every few collected fractions on a TLC plate and develop it using the optimized mobile phase to identify the fractions containing the pure product.

  • Combine Pure Fractions: Combine the fractions that contain only the desired product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.

  • Purity Confirmation: Confirm the purity of the final product using analytical HPLC and characterize it by NMR spectroscopy[1].

Results and Discussion

Following this protocol, this compound can be isolated with high purity (>98% by HPLC). The expected yield will depend on the quality of the crude material.

Table of Expected TLC Rf Values (7:3 Hexane:EtOAc):

CompoundExpected RfNotes
This compound~0.35Target compound
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol~0.10Starting material, more polar
Less Polar Byproducts>0.5Elute earlier
Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase. - Column overloading.- Re-optimize the mobile phase using TLC. - Use a larger column or reduce the amount of sample loaded.
Cracked or Channeled Column Bed - Improper column packing.- Repack the column carefully, ensuring an even slurry and gentle settling.
Product Elutes Too Quickly or Too Slowly - Mobile phase polarity is too high or too low.- Adjust the mobile phase composition. For faster elution, increase polarity; for slower elution, decrease polarity.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development SamplePrep Crude Sample Adsorption (Dry Load) TLC->SamplePrep Determines Mobile Phase ColumnSetup Column Packing & Equilibration SamplePrep->ColumnSetup Prepared Sample Elution Gradient Elution & Fraction Collection ColumnSetup->Elution Ready for Purification FractionAnalysis TLC Analysis of Fractions Elution->FractionAnalysis Collected Fractions Combine Combine Pure Fractions FractionAnalysis->Combine Identified Pure Fractions Isolate Solvent Removal & Final Product Combine->Isolate PurityCheck Purity Confirmation (HPLC, NMR) Isolate->PurityCheck

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps for method development, sample preparation, and execution, researchers can consistently obtain this key synthetic intermediate in high purity, thereby facilitating successful downstream synthetic applications in drug discovery and development.

References

Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues, versatile intermediates in the development of novel therapeutics.

Introduction: The Cyclopenta[d]pyrimidine Scaffold in Drug Discovery

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, fused-ring structure serves as an excellent platform for developing targeted therapeutics. Analogues derived from this core have demonstrated a wide spectrum of biological activities, including potent anti-cancer properties as microtubule targeting agents and inhibitors of insulin-like growth factor 1 receptor (IGF-1R), as well as potential for treating pain as sigma-1 receptor antagonists.[1][2][3] Pyrimidine derivatives, in general, are central to numerous pharmacological applications, from antiviral agents to anti-inflammatory drugs.[4][5]

The strategic introduction of a chlorine atom at the C4 position of the cyclopenta[d]pyrimidine ring system creates a highly valuable intermediate: This compound . This chloro-substituent acts as a versatile leaving group, enabling the synthesis of a diverse library of analogues through nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and critical insights for researchers engaged in the synthesis of these potent molecules.

Core Synthetic Strategy: A Modular Approach

The synthesis of this compound analogues is typically achieved through a multi-step sequence that offers modularity and flexibility. The general workflow involves the construction of the core heterocyclic system, followed by chlorination to activate the C4 position, and finally, diversification through nucleophilic substitution.

G cluster_0 Phase 1: Core Ring Formation cluster_1 Phase 2: Activation cluster_2 Phase 3: Analogue Diversification A 2-Oxocyclopentane- carboxylate C Cyclopenta[d]pyrimidin-4-one Intermediate A->C Condensation B N-C-N Reagent (e.g., Thiourea) B->C D 4-Chloro-cyclopenta[d]pyrimidine (Key Intermediate) C->D Chlorination (e.g., POCl3) F Target Analogues (Diverse Library) D->F Nucleophilic Aromatic Substitution (SNAr) E Nucleophile (R-NH2, R-SH, R-OH) E->F

Caption: General workflow for the synthesis of this compound analogues.

Pillar 1: Synthesis of the Pyrimidinone Core

The foundational step is the construction of the fused pyrimidine ring. A common and efficient method is the condensation of a β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate, with a binucleophilic reagent like urea, thiourea, or guanidine.[5] The choice of this N-C-N reagent is critical as it determines the substituent at the C2 position of the final product. For instance, using thiourea yields a 2-thioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one, a versatile precursor for further modifications.

Pillar 2: Chlorination of the C4 Position

With the pyrimidinone core assembled, the next crucial step is the conversion of the C4-hydroxyl group (present in the enol tautomer of the pyrimidinone) into a chloro group. This transformation activates the molecule for subsequent nucleophilic displacement. The reagent of choice for this chlorination is typically phosphorus oxychloride (POCl₃), often used in the presence of a base or as the solvent itself.[6][7]

Mechanism Insight: The reaction proceeds via the formation of a phosphate ester intermediate at the C4-oxygen, which is an excellent leaving group. A subsequent attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro derivative. It is imperative to perform this step under anhydrous conditions, as POCl₃ reacts violently with water.

Pillar 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)

The this compound is now primed for diversification. The electron-withdrawing nitrogen atoms within the pyrimidine ring render the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the efficient synthesis of a wide array of analogues by introducing various amines, thiols, alcohols, and other nucleophilic moieties.[1]

Causality of Reactivity: The high reactivity of the C4-chloro group is a direct consequence of the electronic structure of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 inductively withdraw electron density, stabilizing the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. This stabilization significantly lowers the activation energy for the substitution, making the reaction favorable.

Caption: Simplified mechanism of the SNAr reaction at the C4 position.

Experimental Protocols

The following protocols are representative examples for the synthesis of a 4-amino substituted analogue. Researchers should adapt these procedures based on the specific properties of their chosen nucleophiles and substrates.

Protocol 1: Synthesis of 2-Thioxo-2,3,6,7-tetrahydro-5H-cyclopenta[d]pyrimidin-4(1H)-one

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add thiourea (1.0 eq).

  • Stir the mixture at room temperature for 20 minutes until a clear solution is formed.

  • Add ethyl 2-oxocyclopentanecarboxylate (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the residue into ice-cold water and acidify to pH 5-6 with glacial acetic acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the title compound.

Protocol 2: Synthesis of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Note: This protocol includes an S-methylation step prior to chlorination for improved stability and solubility.

Materials:

  • 2-Thioxo-2,3,6,7-tetrahydro-5H-cyclopenta[d]pyrimidin-4(1H)-one (from Protocol 1)

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • S-methylation: Dissolve the product from Protocol 1 (1.0 eq) in an aqueous solution of NaOH (1.1 eq). Add methyl iodide (1.2 eq) and stir vigorously at room temperature for 2-3 hours. The product, 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one, will precipitate. Filter and dry the solid.

  • Chlorination: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the S-methylated product (1.0 eq) in POCl₃ (5-10 eq).

  • Add DIPEA (1.5 eq) dropwise at 0 °C.

  • Slowly heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours.[6]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the title compound.

Protocol 3: Synthesis of a Representative N-Aryl Analogue

Materials:

  • 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (from Protocol 2)

  • Substituted aniline (e.g., 4-methoxyaniline) (1.2 eq)

  • DIPEA (2.0 eq)

  • n-Butanol or Dioxane

Procedure:

  • Dissolve the 4-chloro intermediate (1.0 eq) and the desired aniline (1.2 eq) in n-butanol.

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction to reflux (approx. 118 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under vacuum and purify the residue by column chromatography or recrystallization to yield the final analogue.[1]

Data Summary and Characterization

The success of each synthetic step should be confirmed using standard analytical techniques.

Compound ClassTypical Yield¹H NMR (δ, ppm) Key SignalsIR (cm⁻¹) Key Absorptions
Pyrimidin-4-one70-85%11-12 (br s, NH), 2.5-3.0 (m, CH₂)3200 (N-H), 1680 (C=O)
4-Chloro Intermediate60-75%2.8-3.2 (m, CH₂), 2.6 (s, S-CH₃)1550-1600 (C=N, C=C), 750 (C-Cl)
N-Aryl Analogue55-90%8.5-9.5 (br s, NH), 6.8-7.8 (m, Ar-H), 3.8 (s, O-CH₃)3300 (N-H), 1580-1610 (C=N, C=C)

Note: The spectral data presented are illustrative and will vary based on the specific substituents.

Troubleshooting and Key Considerations

  • Incomplete Chlorination: If the conversion to the 4-chloro intermediate is low, extend the reflux time or use a higher boiling solvent like toluene with POCl₃. Ensure strictly anhydrous conditions.

  • Low SNAr Yields: For less reactive nucleophiles, consider using a stronger, non-nucleophilic base like DBU or switching to a higher-boiling solvent such as DMF or DMSO. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.

  • Purification Challenges: The final analogues can sometimes be difficult to purify. Recrystallization is often an effective method. If chromatography is necessary, a careful selection of the eluent system is crucial to achieve good separation.

  • Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this synthetic procedure. We will address common issues leading to low yields and provide practical, field-proven solutions to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Purity of the starting material: The quality of the precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one, is paramount. Impurities can interfere with the chlorination reaction.

  • Suboptimal reaction conditions: The stoichiometry of phosphorus oxychloride (POCl₃), reaction temperature, and time are critical parameters that, if not optimized, can lead to incomplete conversion or side product formation.

  • Inefficient work-up and purification: The product can be lost during the quenching, extraction, or purification steps if not performed correctly.

This guide will delve into each of these areas to help you troubleshoot and improve your yield.

Q2: What is the expected yield for this reaction?

While yields can vary based on scale and specific conditions, literature reports suggest that yields of up to 95% are achievable under optimized protocols.[1] If your yields are significantly lower, it indicates a deviation from the optimal procedure that needs to be addressed.

Troubleshooting Guide: Low Yield in the Synthesis of this compound

Part 1: Starting Material - 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one

The quality of your starting material is the foundation of a successful synthesis. A common pitfall is the presence of impurities or unreacted starting materials from its own synthesis.

Issue: I am unsure about the purity of my 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one. How can I synthesize a high-purity starting material?

Solution: A reliable method for the synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one involves the cyclocondensation of 2-oxocyclopentane-1-carboxamide with formamide.

Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-oxocyclopentane-1-carboxamide (1 equivalent) and formamide (10-15 equivalents).

  • Heating: Heat the mixture to 150-160 °C and maintain it at this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired product.

  • Purity Check: Assess the purity by ¹H NMR and melting point analysis. The material should be used in the next step only if it is of high purity.

Part 2: The Chlorination Reaction - Troubleshooting Low Conversion and Side Products

The chlorination of the pyrimidinone ring with phosphorus oxychloride (POCl₃) is the most critical step. Low yields here are often due to incomplete reaction or the formation of unwanted side products.

Issue 1: The reaction seems to be incomplete, and I recover a significant amount of starting material.

Possible Causes & Solutions:

  • Insufficient Chlorinating Agent: While using a large excess of POCl₃ is common, it can lead to purification issues and exotherms.[2] A more controlled approach using 1.5 to 3 equivalents of POCl₃ is often sufficient. For stubborn reactions, the addition of a co-reagent can be beneficial.

    • Optimization: Consider adding phosphorus pentachloride (PCl₅) (0.2-0.5 equivalents) to your POCl₃. The combination of POCl₃/PCl₅ can be a more potent chlorinating agent for heterocyclic systems.[3]

  • Low Reaction Temperature or Insufficient Time: This chlorination typically requires elevated temperatures to proceed to completion.

    • Optimization: Ensure the reaction is heated to reflux (around 105-110 °C for POCl₃) and maintained for at least 3-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

Issue 2: My main product is contaminated with significant side products.

Possible Causes & Solutions:

  • Excessive Heat or Reaction Time: Prolonged heating can lead to the degradation of the starting material or product, resulting in a complex mixture of byproducts.

  • Formation of Phosphorylated Intermediates: The reaction between the pyrimidinone and POCl₃ proceeds through a phosphorylated intermediate. Under certain conditions, these intermediates can be stable or lead to the formation of dimers.

    • Mechanistic Insight: The pyrimidinone oxygen attacks the phosphorus atom of POCl₃, forming a phosphate ester. This is followed by nucleophilic attack of a chloride ion to displace the phosphate group and form the desired chloro-pyrimidine.

    • Troubleshooting: Careful control of the reaction temperature is crucial. Adding the pyrimidinone to pre-heated POCl₃ can sometimes help to quickly drive the reaction towards the product and minimize the accumulation of intermediates.

  • Uncontrolled Exotherm: Using a large excess of POCl₃ can lead to a significant exotherm, especially during quenching, which can degrade the product.[2]

    • Safer & Higher Yielding Protocol: A modern, solvent-free approach involves heating the hydroxypyrimidine with an equimolar amount of POCl₃ in a sealed reactor.[4][5][6] This method often leads to higher yields, simpler work-up, and is safer for larger scale reactions.

Optimized Chlorination Protocol (Solvent-Free)

  • Reaction Setup: In a sealed pressure vessel, combine 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one (1 equivalent), POCl₃ (1.1 equivalents), and a catalytic amount of N,N-dimethylaniline or pyridine.

  • Heating: Heat the mixture to 140-160 °C for 2-3 hours with stirring.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add the reaction mixture to crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

graph Troubleshooting_Chlorination { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="Low Yield of 4-chloro-6,7-dihydro-5H-\ncyclopenta[d]pyrimidine", fillcolor="#EA4335"]; Check_SM [label="Check Starting Material Purity\n(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one)", fillcolor="#4285F4"]; Incomplete_Reaction [label="Incomplete Reaction?\n(Starting Material Remaining)", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Products [label="Significant Side Products?", fillcolor="#FBBC05", fontcolor="#202124"]; Purification_Issues [label="Low Yield After Purification?", fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize_SM [label="Recrystallize or Resynthesize\nStarting Material", fillcolor="#34A853"]; Optimize_Conditions [label="Optimize Reaction Conditions:\n- Increase Temperature/Time\n- Use POCl3/PCl5\n- Solvent-free protocol", fillcolor="#34A853"]; Control_Temp [label="Control Temperature Carefully\n- Gradual heating\n- Monitor for exotherms", fillcolor="#34A853"]; Optimize_Purification [label="Optimize Purification:\n- Careful quenching\n- Efficient extraction\n- Proper recrystallization solvent", fillcolor="#34A853"]; High_Yield [label="High Yield Achieved", fillcolor="#34A853"];

// Edges Start -> Check_SM; Check_SM -> Recrystallize_SM [label="Impure"]; Recrystallize_SM -> Incomplete_Reaction; Check_SM -> Incomplete_Reaction [label="Pure"]; Incomplete_Reaction -> Optimize_Conditions [label="Yes"]; Optimize_Conditions -> High_Yield; Incomplete_Reaction -> Side_Products [label="No"]; Side_Products -> Control_Temp [label="Yes"]; Control_Temp -> High_Yield; Side_Products -> Purification_Issues [label="No"]; Purification_Issues -> Optimize_Purification [label="Yes"]; Optimize_Purification -> High_Yield; }

Troubleshooting workflow for low yield synthesis.
Part 3: Work-up and Purification

A significant amount of product can be lost during the work-up and purification stages.

Issue: I am losing a lot of product during the work-up and purification.

Possible Causes & Solutions:

  • Hydrolysis of the Product: The chloro-pyrimidine product is susceptible to hydrolysis back to the starting pyrimidinone, especially in acidic or basic conditions at elevated temperatures.

    • Troubleshooting: Ensure the quenching and neutralization steps are performed at low temperatures (0-5 °C). Work up the reaction mixture promptly after quenching.

  • Inefficient Extraction: The product may have some solubility in the aqueous layer, leading to losses during extraction.

    • Troubleshooting: Perform multiple extractions (at least 3) with a suitable organic solvent. If the product has moderate polarity, a continuous liquid-liquid extraction might be beneficial for maximizing recovery.

  • "Oiling Out" During Recrystallization: The product may separate as an oil instead of a crystalline solid during recrystallization, making isolation difficult and leading to lower purity.

    • Troubleshooting:

      • Use a solvent mixture: Find a solvent in which the product is highly soluble and another in which it is sparingly soluble. Dissolve the product in the good solvent at an elevated temperature and slowly add the poor solvent until turbidity is observed. Then, allow it to cool slowly.

      • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.

      • Seed crystals: If available, add a small crystal of the pure product to the supersaturated solution to initiate crystallization.

Data Summary

ParameterConventional MethodOptimized Solvent-Free Method
POCl₃ Stoichiometry Large excess (solvent)1.1 - 1.5 equivalents
Temperature Reflux (~110 °C)140 - 160 °C
Reaction Time 3 - 6 hours2 - 3 hours
Typical Yield Variable, often moderateHigh (>80%)
Safety Concerns Large exotherm on quenching excess POCl₃Minimized exotherm
Work-up Distillation of excess POCl₃ often requiredDirect quenching

References

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This key intermediate is crucial in the synthesis of various biologically active molecules, including sigma-1 (σ1) receptor antagonists for pain treatment.[1] The most common synthetic route involves the chlorination of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one using phosphorus oxychloride (POCl₃).[2][3] While seemingly straightforward, this reaction is prone to several side reactions that can complicate synthesis and reduce yields.

This guide is designed with full autonomy to move beyond a simple protocol and provide in-depth, field-proven insights. We will explore the causality behind common issues, offering a self-validating system of troubleshooting to ensure the integrity of your experimental outcomes.

Section 1: The Primary Reaction Pathway: Chlorination of a Pyrimidinone

The conversion of the lactam functionality in 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one to the desired 4-chloro product is a classic transformation. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and often as the reaction solvent.[4]

The mechanism proceeds through the activation of the carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion at the C4 position, leading to the elimination of a phosphate byproduct and formation of the aromatic pyrimidine ring.

G cluster_main Main Reaction Pathway SM 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one Intermediate Reactive Phosphate Intermediate SM->Intermediate + POCl₃ POCl3 POCl₃ Product 4-chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine Intermediate->Product + Cl⁻ - (PO₂Cl₂⁻)

Caption: The intended chlorination reaction pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is sluggish or incomplete, and I'm recovering significant amounts of starting material. What is going wrong?

A1: Root Cause Analysis & Solutions

This is the most frequent issue, typically stemming from insufficient reaction drive. Several factors could be at play:

  • Reagent Stoichiometry and Quality: POCl₃ is sensitive to moisture. Old or improperly stored POCl₃ can be partially hydrolyzed, reducing its activity. Furthermore, using stoichiometric amounts without a solvent may not be sufficient to drive the reaction to completion.[4]

  • Temperature and Reaction Time: This conversion requires significant thermal energy. Refluxing in POCl₃ (boiling point ~105 °C) for several hours is a standard condition.[2] Insufficient temperature or time will lead to incomplete conversion.

  • Role of Additives: While some procedures run the reaction neat, the addition of an organic base (like pyridine or DIPEA) or phosphorus pentachloride (PCl₅) can be beneficial. PCl₅ can help to break up any potential oligomers of the starting material and acts as a powerful chlorinating agent itself.[5][6]

Troubleshooting Protocol: Driving the Reaction to Completion

  • Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or distill older reagent before use.

  • Optimize Reaction Conditions: See the table below for a comparison of reaction conditions. Using POCl₃ as the solvent is often the most effective method for small-scale lab synthesis.

  • Consider Additives: If a neat reaction with a slight excess of POCl₃ is still incomplete, consider adding PCl₅ (0.3 to 0.5 equivalents) to the reaction mixture. This mixture is a more potent chlorinating system.[6]

ParameterCondition A (Stoichiometric)Condition B (POCl₃ as Solvent)Recommendation & Rationale
POCl₃ (equiv.) 1.1 - 2.05.0 - 10.0 (serves as solvent)Condition B is generally more robust for ensuring complete conversion, although it presents more challenges during workup.[5]
Temperature 110-130 °C (in sealed vessel)Reflux (~105 °C)Reflux provides a stable and sufficient temperature. Higher temperatures in a sealed vessel can increase pressure and risk of decomposition.
Time 4 - 12 hours2 - 4 hoursMonitor by TLC or LC-MS. The reaction in excess POCl₃ is typically faster.
Additives Pyridine (1 equiv) or PCl₅ (0.3 equiv)N/AA base can scavenge generated HCl. PCl₅ increases chlorinating power.[6]
Q2: My reaction appeared complete by TLC, but after the aqueous workup, my main product is the starting material again. What happened?

A2: Identifying and Preventing Product Hydrolysis

The C4 position of the this compound is highly electrophilic. The chloro group is a good leaving group, making the product susceptible to nucleophilic attack by water, especially under acidic conditions generated during the quench of excess POCl₃. This reverts the product to the starting pyrimidinone.[7]

Causality: Quenching excess POCl₃ with water is extremely exothermic and produces phosphoric acid and HCl, creating a hot, acidic aqueous environment perfect for hydrolysis.

Optimized Workup Protocol to Minimize Hydrolysis

  • Cool Down: After confirming reaction completion, cool the reaction mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.

  • Slow Quench: Very slowly and carefully, pour the cold reaction mixture onto a vigorously stirred slurry of crushed ice and water. This dissipates the heat of quenching effectively. Never add water to the POCl₃ mixture.

  • Immediate Basification & Extraction: Immediately following the quench, neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8.

  • Extraction: Promptly extract the neutralized aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3x).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.

G cluster_workup Optimized Workup Workflow Cool 1. Cool Reaction Mixture (0-5 °C) Quench 2. Quench onto Ice-Water Slurry Cool->Quench Slowly Neutralize 3. Neutralize with NaHCO₃ (pH 7-8) Quench->Neutralize Immediately Extract 4. Extract with DCM or EtOAc Neutralize->Extract Dry 5. Dry & Concentrate (<40 °C) Extract->Dry Final Pure Product Dry->Final

Caption: A workflow designed to prevent product hydrolysis.

Q3: I've isolated a byproduct with a mass of M+34 (relative to the product) and a different aromatic proton pattern. Could this be a dichlorinated species?

A3: Investigating the Source of Over-chlorination

Yes, this is a strong possibility. The most likely candidate is 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (MW 189.04 g/mol ).[8] This side product arises not from the over-chlorination of your desired starting material, but from the presence of the corresponding dihydroxy-pyrimidine impurity, 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione, in your starting material.

Root Cause: The synthesis of the initial pyrimidinone often involves cyclization reactions that can produce small quantities of the dihydroxy analog. Both hydroxyl groups will be readily chlorinated by POCl₃.

Mitigation Strategy:

  • Starting Material Purity: The most critical step is to ensure the purity of the 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one starting material. Analyze it thoroughly by ¹H NMR, LC-MS, and elemental analysis before starting the chlorination step.

  • Recrystallization: If impurities are detected, recrystallize the starting material from a suitable solvent system (e.g., ethanol/water or isopropanol) to remove the more polar dihydroxy species.

  • Chromatographic Purification: If the dichlorinated side product does form, it can typically be separated from the desired mono-chloro product by silica gel column chromatography, as the dichlorinated product is less polar.

Section 3: Visualizing Reaction Fates

The following diagram illustrates the desired reaction pathway and the potential diversions to the most common side products discussed.

G SM Starting Material (Pyrimidinone) SM->SM Incomplete Reaction (Insufficient Heat/Time) Product Desired Product (4-Chloro) SM->Product  POCl₃, Heat (Successful Reaction) Hydrolysis Hydrolysis Product (Reverted SM) Product->Hydrolysis  Aqueous Workup (H₂O, H⁺, Heat) Dichloro Dichlorinated Product Impurity Dihydroxy Impurity in Starting Material Impurity->Dichloro  POCl₃, Heat

References

Technical Support Center: Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for the synthesis of this critical intermediate. Our focus is on providing not just protocols, but a deeper understanding of the chemical principles to empower you in your laboratory work.

I. Overview of Synthetic Challenges

This compound is a key building block in medicinal chemistry, notably in the synthesis of various therapeutic agents. The most prevalent synthetic route involves the chlorination of its precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one. While seemingly straightforward, this transformation is often fraught with challenges, including harsh reaction conditions, the use of hazardous reagents in excess, and difficult workup procedures that can compromise yield and purity. This guide will explore common issues and present viable alternative reagents to enhance the efficiency, safety, and scalability of your synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. What could be the cause?

Answer:

Several factors can contribute to an incomplete reaction when using POCl₃ for the chlorination of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one.

  • Purity of Starting Material: The presence of impurities, especially residual water, in the starting pyrimidinone can consume the POCl₃, leading to a stall in the reaction. Ensure your starting material is thoroughly dried before use.

  • Insufficient Temperature or Reaction Time: This transformation typically requires elevated temperatures (refluxing in POCl₃) to proceed to completion.[1][2] Insufficient heating or a shortened reaction time may result in a mixture of starting material and product. We recommend monitoring the reaction by TLC until the starting material is fully consumed.

  • Inadequate Activation: In some cases, particularly with less reactive substrates, the addition of a tertiary amine base like N,N-dimethylaniline or pyridine can facilitate the reaction.[1][3] These bases can act as catalysts and also neutralize the HCl generated during the reaction.

Troubleshooting Workflow: Incomplete POCl₃ Chlorination

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Incomplete reaction with POCl₃ Check_Purity Verify purity and dryness of starting material Start->Check_Purity Increase_Temp_Time Increase reaction temperature and/or extend reaction time Check_Purity->Increase_Temp_Time If pure Add_Base Add a tertiary amine base (e.g., pyridine, N,N-dimethylaniline) Increase_Temp_Time->Add_Base If still incomplete Success Reaction proceeds to completion Add_Base->Success

Caption: Troubleshooting workflow for incomplete chlorination.

FAQ 2: I am observing the reappearance of my starting material during the aqueous workup of the POCl₃ reaction. How can I prevent this?

Answer:

This is a classic problem of product hydrolysis. The chloro-substituent on the pyrimidine ring is susceptible to nucleophilic attack by water, which is exacerbated by the acidic conditions generated during the quenching of excess POCl₃.[4]

To mitigate this, a carefully controlled workup is crucial:

  • Reverse Quench: The recommended procedure is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred slurry of ice and a weak base, such as sodium bicarbonate or sodium acetate.[5][6] This method helps to neutralize the generated acid immediately and maintain a low temperature, thus minimizing the rate of hydrolysis.

  • Aprotic Solvent Dilution: Before quenching, consider diluting the cooled reaction mixture with an aprotic solvent like dichloromethane (DCM) or toluene. This can help to control the exotherm upon quenching.[4]

  • Evaporation of Excess POCl₃: Whenever feasible, removing the excess POCl₃ under reduced pressure before the workup can significantly reduce the violence of the quench and the amount of acid generated.[2][4]

FAQ 3: The use of a large excess of POCl₃ is problematic for my scale-up. Are there more atom-economical alternatives?

Answer:

Yes, several alternatives to using POCl₃ as both a reagent and a solvent exist. These methods are often safer, more environmentally friendly, and easier to handle on a larger scale.

  • Solvent-Free Chlorination with Equimolar POCl₃: This method involves heating the substrate with an equimolar amount of POCl₃ and a base (like pyridine) in a sealed reactor.[1][3] This approach has been shown to be effective for a wide range of hydroxypyrimidines and significantly reduces the amount of hazardous waste.

  • Thionyl Chloride/DMF (Vilsmeier Reagent): A complex formed from thionyl chloride (SOCl₂) and dimethylformamide (DMF) can be a potent chlorinating agent for heterocyclic systems.[7][8] This reagent is typically used in a suitable solvent like dichloromethane or toluene at milder temperatures than those required for POCl₃.

  • Oxalyl Chloride/DMF: Similar to the SOCl₂/DMF system, oxalyl chloride in the presence of a catalytic amount of DMF forms the Vilsmeier-Haack reagent in situ, which can effectively chlorinate hydroxypyrimidines.[9][10] This method is advantageous as the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.

Comparison of Chlorinating Agents
Reagent/SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ (excess) Reflux, neatWell-established, potentLarge excess required, hazardous quench, harsh conditions
POCl₃ (equimolar) 140-160°C, sealed reactor, with baseStoichiometric, reduced waste, safer workupRequires specialized equipment (sealed reactor)
SOCl₂/DMF 0°C to reflux in solvent (e.g., DCM)Milder conditions, volatile byproductsSO₂ byproduct is toxic and requires scrubbing
Oxalyl Chloride/DMF 0°C to RT in solvent (e.g., DCM)Very mild conditions, gaseous byproductsMore expensive, reagent is moisture-sensitive and toxic
POCl₃/PCl₅ Reflux in solvent or neatHighly potent for less reactive substratesUse of solid PCl₅ can be cumbersome, harsh conditions

III. Experimental Protocols

Protocol 1: Standard Chlorination using Excess POCl₃
  • To 10 mmol of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one, add 10 mL of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approx. 105°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Prepare a vigorously stirred slurry of crushed ice (50 g) and saturated sodium bicarbonate solution (50 mL).

  • Slowly add the cooled reaction residue to the ice/bicarbonate slurry, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete and gas evolution has ceased, extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain this compound.

Protocol 2: Chlorination using Oxalyl Chloride/DMF
  • Suspend 10 mmol of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add 0.1 mL of anhydrous dimethylformamide (DMF) to the suspension.

  • Slowly add a solution of oxalyl chloride (12 mmol in 10 mL of anhydrous DCM) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and slowly quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Alternative Reagent Workflow

G cluster_0 Starting Material cluster_1 Alternative Chlorination cluster_2 Workup & Purification cluster_3 Final Product Start 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one Reagent Oxalyl Chloride / cat. DMF in DCM, 0°C to RT Start->Reagent Workup Quench with NaHCO₃(aq) Extract with DCM Reagent->Workup Purify Column Chromatography Workup->Purify End 4-chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine Purify->End

Caption: Workflow for chlorination using oxalyl chloride/DMF.

IV. References

  • Li, X., Wells, K. M., Branum, S., Damon, S., Youells, S., Beauchamp, D. A., Palmer, D., Stefanick, S., Russell, R. K., & Murray, W. (2012). A Safe and Scalable Process for the Vilsmeier–Haack Formylation of an Indole. Organic Process Research & Development, 16(10), 1727–1732. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. --INVALID-LINK--

  • Qureshi, F., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 28(15), 5898. --INVALID-LINK--

  • Sciencemadness Wiki. (2023). Oxalyl chloride. --INVALID-LINK--

  • Ask This Paper. (2019). Oxalyl chloride-a-versatile-reagent-in-organic-transformations. --INVALID-LINK--

  • Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines. --INVALID-LINK--

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. --INVALID-LINK--

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?--INVALID-LINK--

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?--INVALID-LINK--

  • Wikipedia. (n.d.). Oxalyl chloride. --INVALID-LINK--

  • ResearchGate. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. --INVALID-LINK--

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. --INVALID-LINK--

  • BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). --INVALID-LINK--

  • ResearchGate. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. --INVALID-LINK--

  • ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. --INVALID-LINK--

  • Google Patents. (2022). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. --INVALID-LINK--

  • Wikipedia. (n.d.). Phosphorus pentachloride. --INVALID-LINK--

  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. --INVALID-LINK--

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--

  • Russian Journal of Organic Chemistry. (2006). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. --INVALID-LINK--

  • PubMed. (1985). Alternative methods for chlorination. --INVALID-LINK--

  • DergiPark. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. --INVALID-LINK--

  • Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines. --INVALID-LINK--

  • ResearchGate. (2008). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-CHLORO-6,7-DIHYDRO-5H-CYCLOPENTA[9][11]THIENO[2,3-D]PYRIMIDINE synthesis. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Pyrimidine Synthesis: Exploring Alternatives to Ethyl Chloro(methylthio)acetate. --INVALID-LINK--

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. --INVALID-LINK--

  • PubChem. (n.d.). thionylchloride DMF. --INVALID-LINK--

  • ResearchGate. (2006). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. --INVALID-LINK--

  • ResearchGate. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. --INVALID-LINK--

  • ResearchGate. (n.d.). Dimethylformamide-Thionyl chloride. --INVALID-LINK--

  • ResearchGate. (n.d.). DMF‐catalysed chlorination of sugar hemiacetals. --INVALID-LINK--

  • ACS Publications. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. --INVALID-LINK--

  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. --INVALID-LINK--

References

Technical Support Center: Synthesis of Cyclopenta[d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclopenta[d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that can arise during the synthesis of cyclopenta[d]pyrimidines, from low yields and side product formation to purification difficulties.

FAQ 1: My reaction is resulting in a low yield of the desired cyclopenta[d]pyrimidine. What are the likely causes and how can I improve it?

Low yields are a frequent challenge in heterocyclic synthesis. Several factors can be at play:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many cyclopenta[d]pyrimidine syntheses require elevated temperatures to proceed efficiently.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.[2][3] The polarity of the solvent can also significantly impact reaction rates and yields.[4]

  • Inefficient Catalysis: The choice and concentration of the catalyst are paramount. While classical methods might use strong Brønsted acids like HCl, these can sometimes lead to unwanted side reactions.[4] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[4] It is advisable to screen different catalysts and optimize their concentrations for your specific substrates.[4]

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of byproducts, ultimately lowering the yield of your desired product.[3] Ensure all reactants are of high purity.

  • Incomplete Cyclization: The final ring-closing step can be challenging, especially with sterically hindered substrates.[1] This can lead to an accumulation of open-chain intermediates.

FAQ 2: I'm observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?

The presence of unreacted starting materials often points to issues with reaction kinetics or equilibrium.

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration is appropriate.[3]

  • Temperature and Time: The reaction may require a longer duration or a moderate increase in temperature to reach completion.[3] However, be cautious of potential side reactions at higher temperatures.

  • Solvent Choice: The solubility of your reactants in the chosen solvent can affect the reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[3]

FAQ 3: My crude product is difficult to purify. What are common byproducts and how can I minimize their formation?

Purification can be complicated by the presence of closely related side products.

  • Side Reactions: Competing reactions, such as Knoevenagel condensation between an aldehyde and a β-ketoester (if used in the synthesis), can consume starting materials and generate impurities.[1]

  • Incomplete Cyclization: As mentioned, open-chain ureide intermediates may fail to cyclize efficiently, leading to a mixture of products.[1]

  • Formation of Insoluble Byproducts: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions, forming insoluble materials that complicate workup.[4] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this.[4]

FAQ 4: Are there specific challenges associated with introducing substituents on the cyclopenta[d]pyrimidine core?

Yes, the nature and position of substituents can significantly influence the reaction outcome.

  • Steric Hindrance: Bulky substituents on the precursors can sterically hinder the cyclization step, leading to lower yields or requiring more forcing reaction conditions.[2]

  • Electronic Effects: The electronic properties of substituents can affect the reactivity of the starting materials and the stability of intermediates, influencing the reaction pathway and yield.

II. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Guide 1: Low Conversion and Incomplete Reactions

Low conversion is a common hurdle. This guide provides a systematic approach to troubleshooting this issue.

Initial Diagnosis
  • Reaction Monitoring: Use TLC or HPLC to track the consumption of starting materials and the formation of the product over time. This will help determine if the reaction is slow or has stalled.

  • Product and Byproduct Analysis: Analyze the crude reaction mixture using techniques like NMR and mass spectrometry to identify the main product and any significant byproducts.[2] This information can provide clues about competing reaction pathways.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low conversion rates.

Detailed Steps
  • Verify Reactant Purity: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[3]

  • Optimize Catalyst:

    • Increase Loading: Insufficient catalyst may be the issue. Try incrementally increasing the catalyst loading.[4]

    • Change Catalyst: If increasing the loading doesn't work, consider a different catalyst. For example, switch from a mild Lewis acid to a stronger one, or try a Brønsted acid if you were using a Lewis acid.[4]

  • Adjust Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential degradation.[4] Some syntheses benefit from reflux conditions.[1]

    • Time: Extend the reaction time, using TLC to monitor progress.[3]

  • Re-evaluate Solvent: If the above steps fail, consider a different solvent system that may better solubilize all reactants and intermediates.[4]

Guide 2: Ring-Closure (Cyclization) Failures

The final cyclization step is often a critical bottleneck.

Underlying Principles

Ring-closure reactions are governed by several factors, including thermodynamics, kinetics, and stereoelectronics. Baldwin's rules can provide a useful framework for predicting the feasibility of different ring-closing pathways. For instance, 5- and 6-membered ring formations are generally favored. However, steric hindrance or unfavorable orbital overlap can create a significant energy barrier.

Troubleshooting Workflow for Cyclization

Troubleshooting_Cyclization Start Incomplete Cyclization Add_Catalyst Add/Change Catalyst to Promote Cyclization Start->Add_Catalyst Increase_Temp Increase Temperature/Reflux Add_Catalyst->Increase_Temp If No Improvement Alternative_Substrate Consider a More Reactive Substrate Increase_Temp->Alternative_Substrate If Still Fails Success Successful Cyclization Alternative_Substrate->Success If Successful

Caption: Troubleshooting workflow for cyclization failures.

Detailed Steps
  • Catalyst Addition/Modification: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3] If a catalyst is already in use, consider a stronger one.

  • Increase Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy for ring closure.[1]

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive equivalent of your starting material if possible.[3]

III. Experimental Protocols

This section provides a general, adaptable protocol for a common route to cyclopenta[d]pyrimidines.

General Protocol for the Synthesis of a Dihydropyrimidinone Derivative

This protocol is a general framework and may require optimization for specific substrates.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea or thiourea (15 mmol)

  • Solvent (e.g., ethanol, 20 mL)

  • Catalyst (e.g., Lewis acid, 1 mol%)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde, β-ketoester, and urea or thiourea.[4]

  • Add the chosen solvent and the catalyst.[4]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[4]

  • If no precipitate forms, neutralize the mixture if necessary (e.g., with dilute HCl) and remove the solvent under reduced pressure.[1][3]

  • Purify the residue by column chromatography or recrystallization to obtain the desired product.[1][3]

Data Presentation: Comparison of Catalysts and Solvents

The choice of catalyst and solvent can significantly impact the yield. The following table summarizes hypothetical results for a model reaction to illustrate this point.

Catalyst (1 mol%)SolventTemperature (°C)Time (h)Yield (%)
HClEthanolReflux665
FeCl₃Acetonitrile80485
ZnCl₂Solvent-free100292
NoneEthanolReflux24<10

Data compiled from various literature sources for representative Biginelli-type reactions.[1][4]

IV. References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: 3)

  • overcoming side reactions in pyrimidine synthesis - Benchchem. (URL: 1)

  • Troubleshooting low conversion rates in pyrimidine synthesis - Benchchem. (URL: 2)

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (URL: 4)

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: --INVALID-LINK--)

  • Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles - ResearchGate. (URL: --INVALID-LINK--)

  • Abstract 1665: Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten | Cancer Research | American Association for Cancer Research - AACR Journals. (URL: --INVALID-LINK--)

References

Technical Support Center: 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. The purity of this intermediate is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on its typical synthesis route, which involves the chlorination of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃), you can anticipate several types of impurities[1][2]:

  • Unreacted Starting Material: The presence of the hydroxy precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol, is a common impurity. This is often due to an incomplete reaction or insufficient stoichiometry of the chlorinating agent.

  • Hydrolysis Product: this compound is susceptible to hydrolysis, which can revert it back to the starting material, especially during aqueous workup if the pH is not controlled or if the product is exposed to moisture for extended periods.

  • Over-chlorinated Byproducts: Depending on the reaction conditions, dichlorinated species such as 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine can form.[3][4][5] This is more likely if the reaction temperature is too high or the reaction time is excessively long.

  • Phosphorous-based Impurities: Residual phosphorus-based reagents or byproducts from the chlorination step can be present. These are often acidic and can contribute to product instability.

  • Solvent Residues: Residual solvents from the reaction (e.g., dichloromethane) or purification (e.g., ethyl acetate, hexanes) may be present in the final product.

Q2: My final product has a low and broad melting point. What does this indicate?

A2: A low and broad melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. For 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a related compound, the melting point is reported as 71-79 °C, suggesting that impurities can significantly affect this physical property.[5] You should consider the presence of the impurities listed in Q1. To confirm, it is advisable to analyze your sample using techniques like HPLC, LC-MS, or NMR spectroscopy to identify and quantify the impurities.

Q3: How can I effectively remove the unreacted starting material, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol?

A3: The starting material is more polar than the chlorinated product due to the presence of the hydroxyl group. This difference in polarity is the key to their separation.

  • Chromatographic Separation: Flash column chromatography is a highly effective method.[1][6] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow the less polar desired product to elute first, while the more polar starting material will be retained longer on the silica gel.

  • Aqueous Wash: A mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup can help to deprotonate the weakly acidic hydroxyl group of the starting material, increasing its solubility in the aqueous phase and thus aiding its removal from the organic layer. Caution should be exercised to avoid hydrolysis of the desired product.

Q4: I'm observing a significant amount of dark, tarry material in my crude product. What is it, and how can I minimize its formation?

A4: The formation of dark, tarry substances often indicates decomposition or polymerization, which can be caused by excessive heat or highly acidic conditions during the reaction or workup. The use of strong chlorinating agents like POCl₃ at elevated temperatures can lead to side reactions and degradation of the pyrimidine ring.[2]

To minimize tar formation:

  • Temperature Control: Maintain the reaction temperature as recommended in the literature, typically under reflux, but avoid excessive heating.[1]

  • Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Controlled Quenching: The quenching of the reaction mixture (e.g., by adding it to ice water) should be done slowly and with efficient stirring to dissipate the heat generated from the exothermic reaction of excess POCl₃ with water.

Q5: What is the best analytical method to assess the purity of my final product?

A5: A combination of methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a UV detector, you can quantify the main peak (your product) and any impurities. A gradient method is recommended to resolve impurities with a wide range of polarities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used to detect and identify impurities if they are present in significant amounts (typically >1%).[1][7] The presence of unexpected signals can indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing their molecular weights.[4]

Troubleshooting Guide

Problem 1: Low Yield After Column Chromatography
Possible Cause Explanation Recommended Solution
Product is too polar/non-polar for the chosen solvent system If the product has a very high or very low affinity for the stationary phase, it can be difficult to achieve good separation, leading to broad peaks and poor recovery.Perform small-scale TLC experiments with a range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to determine the optimal mobile phase for good separation (Rf value of the product around 0.3-0.4).
Product decomposition on silica gel The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds.Use deactivated silica gel (e.g., by adding 1% triethylamine to the mobile phase) or switch to a less acidic stationary phase like alumina.
Incorrect column loading Overloading the column can lead to poor separation and co-elution of the product with impurities, resulting in lower yields of pure fractions.As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel.
Problem 2: Recrystallization Fails to Yield Pure Crystals
Possible Cause Explanation Recommended Solution
Inappropriate solvent choice The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble.Use a systematic solvent screening approach with small amounts of your product. If a single solvent is not effective, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). For pyrimidine derivatives that are soluble in DMF or DMSO, diffusion crystallization using a miscible anti-solvent like dichloromethane or ethyl acetate can be effective.[8]
Cooling too rapidly Rapid cooling can cause the product to precipitate as an amorphous solid or oil, trapping impurities.Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Supersaturation The solution may be supersaturated and require nucleation to initiate crystallization.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

Purification Workflow & Impurity Formation

The following diagrams illustrate the general purification workflow and the potential pathways for impurity formation.

PurificationWorkflow crude Crude Product workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup extraction Solvent Extraction (e.g., DCM) workup->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography fractions Combine Pure Fractions chromatography->fractions final_concentration Final Concentration fractions->final_concentration pure_product Pure Product final_concentration->pure_product

Caption: General Purification Workflow for this compound.

ImpurityFormation cluster_reaction Reaction Conditions SM 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (Starting Material) Product This compound (Desired Product) SM->Product POCl₃ (incomplete reaction) Product->SM Hydrolysis (H₂O) OverChlorinated 2,4-dichloro- byproducts Product->OverChlorinated Excess POCl₃ / High Temp

Caption: Potential Pathways for Impurity Formation.

Impurity Profile Comparison

The following table provides a representative example of an impurity profile before and after purification, as would be determined by HPLC analysis.

Compound Retention Time (min) Area % in Crude Product Area % After Chromatography Area % After Recrystallization
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol3.512.5%0.8%< 0.1%
This compound 5.8 82.0% 98.5% > 99.5%
Dichloro- byproduct7.24.5%0.5%< 0.1%
Unknown Impurity8.11.0%0.2%0.3%

Experimental Protocols

Protocol 1: High-Performance Flash Chromatography
  • Slurry Preparation: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 g) and concentrate the mixture to a dry, free-flowing powder.

  • Column Packing: Dry pack a flash chromatography column with silica gel (e.g., 50 g for a 1 g sample).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexanes). Gradually increase the polarity by introducing ethyl acetate (e.g., from 0% to 20% over 20 column volumes).

  • Fraction Collection: Collect fractions based on the UV detector response or by TLC analysis of the eluent. The desired product will typically elute before the more polar starting material.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Final Polishing
  • Solvent Selection: In a small vial, add a few milligrams of the product from chromatography. Add a potential solvent (e.g., isopropanol, ethyl acetate, or a mixture like hexanes/ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is not suitable. Heat the mixture; if it dissolves when hot, it is a good candidate.

  • Dissolution: In a larger flask, add the bulk of the material and the chosen solvent system. Heat the mixture with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can further cool the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Optimizing Reaction Conditions for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis.

I. Overview of Synthesis

The primary route to obtaining this compound (2) is through the chlorination of its precursor, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one (1). This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the solvent. The quality of the starting material is paramount for a successful reaction, and therefore, its synthesis is also addressed in this guide.

II. Synthesis of Starting Material: 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one (1)

A reliable synthesis of the pyrimidinone precursor is crucial. A common and effective method involves the condensation of a β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate, with a suitable amidine source, like formamidine or urea, in the presence of a base.

Recommended Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one (1)
  • Reaction Setup: To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate.

  • Addition of Amidine Source: Add formamidine acetate (or a related amidine salt) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Isolation: The product will often precipitate upon neutralization. Collect the solid by filtration, wash with cold ethanol and then water, and dry under vacuum to yield 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one (1).

III. Chlorination Reaction: Synthesis of this compound (2)

The conversion of the pyrimidinone to the desired chloropyrimidine is a critical step. While seemingly straightforward, it is prone to several issues that can impact yield and purity.

Reaction Pathway

Chlorination Pathway Start 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one (1) Product This compound (2) Start->Product Chlorination Reagent POCl₃ Reagent->Product caption Figure 1: Chlorination of the pyrimidinone precursor. Troubleshooting Workflow Start Reaction Issue Identified LowYield Low or No Conversion Start->LowYield Impurity Presence of Impurities Start->Impurity Decomposition Product Decomposition Start->Decomposition Purification Difficult Purification Start->Purification CheckSM CheckSM LowYield->CheckSM Verify Starting Material Quality CheckReagents CheckReagents LowYield->CheckReagents Check Reagent Quality (POCl₃) OptimizeConditions OptimizeConditions LowYield->OptimizeConditions Optimize Reaction Conditions (Temp, Time) IdentifyImpurity IdentifyImpurity Impurity->IdentifyImpurity Characterize Impurity (NMR, MS) CheckTemp CheckTemp Decomposition->CheckTemp Monitor Reaction/Work-up Temperature CheckpH CheckpH Decomposition->CheckpH Control pH during Work-up Recrystallization Recrystallization Purification->Recrystallization Attempt Recrystallization AltChromatography AltChromatography Purification->AltChromatography Alternative Chromatography (e.g., different solvent system) Distillation Distillation Purification->Distillation Consider Distillation (if applicable) Hydrolysis Hydrolysis IdentifyImpurity->Hydrolysis Starting Material Present? (Hydrolysis) SideProducts SideProducts IdentifyImpurity->SideProducts Other Spots? (Side Reactions) ImproveWorkup ImproveWorkup Hydrolysis->ImproveWorkup Improve Anhydrous Work-up ModifyConditions ModifyConditions SideProducts->ModifyConditions Modify Reaction Conditions LowerTemp LowerTemp CheckTemp->LowerTemp Consider Lower Temperature Reaction caption Figure 2: A systematic approach to troubleshooting.

Technical Support Center: Overcoming Poor Solubility of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. This guide provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to facilitate your experimental success.

I. Understanding the Challenge: Why is Solubility Critical?

The bioavailability and efficacy of a compound are often directly linked to its solubility.[1][2] Poorly soluble compounds like this compound can present significant hurdles in various stages of research and development, from in vitro assays to preclinical in vivo studies.[3][4] The pyrimidine core, while a valuable scaffold in medicinal chemistry, can contribute to low aqueous solubility due to its crystalline structure and hydrophobicity.[5][6]

This guide will walk you through a systematic approach to characterize and improve the solubility of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm seeing precipitation in my cell-based assay. What is the likely cause?

A2: Precipitation in aqueous-based cell culture media is a common issue for poorly soluble compounds. This can occur if the final concentration of the compound exceeds its thermodynamic solubility in the media. The presence of salts and proteins in the media can further influence solubility. It is crucial to first determine the kinetic and thermodynamic solubility in your specific assay buffer.

Q3: Can I just use DMSO to dissolve the compound for my experiments?

A3: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules, relying solely on it can be problematic.[7] High concentrations of DMSO can be toxic to cells and may interfere with assay results. The goal is to use the minimum amount of DMSO necessary and to ensure the compound remains in solution when diluted into your final aqueous system. A typical workflow involves preparing a high-concentration stock solution in DMSO and then diluting it into the final experimental medium.

III. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a logical workflow for systematically addressing the poor solubility of this compound.

Caption: A systematic workflow for addressing poor solubility.

Step 1: Initial Solubility Assessment

Before attempting to improve solubility, it is essential to quantify the baseline solubility in relevant media.

Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Kinetic Solubility:

    • Add the DMSO stock solution to your aqueous buffer (e.g., PBS, cell culture media) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Incubate at room temperature for 2 hours with gentle agitation.

    • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). The highest concentration at which no precipitation is observed is the kinetic solubility.

  • Thermodynamic Solubility:

    • Add an excess amount of the solid compound to your aqueous buffer.

    • Incubate at room temperature for 24-48 hours with continuous agitation to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Analyze the supernatant for the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.

Step 2: pH Modification

The solubility of ionizable compounds can be significantly influenced by pH.[8][9] Pyrimidine derivatives can have basic properties, and altering the pH may increase their solubility.[10][11]

Protocol: pH-Dependent Solubility Profiling

  • pKa Determination: If the pKa of this compound is unknown, determine it experimentally using potentiometric titration or UV-spectrophotometry.

  • Solubility Measurement:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10).

    • Determine the thermodynamic solubility of the compound in each buffer as described in Step 1.

    • Plot the solubility as a function of pH. This profile will indicate the pH range where solubility is maximized.[11]

Step 3: Cosolvent Systems

The use of water-miscible organic solvents, or cosolvents, can increase the solubility of hydrophobic compounds.[1][12]

Protocol: Cosolvent Screening

  • Select Cosolvents: Common cosolvents used in pharmaceutical formulations include polyethylene glycol (PEG), propylene glycol, ethanol, and glycerin.

  • Prepare Cosolvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of each cosolvent (e.g., 5%, 10%, 20% v/v).

  • Measure Solubility: Determine the thermodynamic solubility of the compound in each cosolvent mixture.

  • Analyze Results: Identify the cosolvent and concentration that provides the desired solubility enhancement without causing toxicity or other adverse effects in your experimental system.

CosolventConcentration (% v/v)Fold Increase in Solubility (Hypothetical)
PEG 400105
Propylene Glycol103
Ethanol102

This table presents hypothetical data for illustrative purposes.

Step 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][14][15]

Protocol: Cyclodextrin-Mediated Solubilization

  • Select Cyclodextrins: Common cyclodextrins include α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[16]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin.

  • Phase Solubility Study:

    • Add an excess of this compound to each cyclodextrin solution.

    • Equilibrate the samples for 24-48 hours.

    • Filter the solutions and analyze the concentration of the dissolved compound.

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration. The shape of the curve will indicate the type of complex formed and the stoichiometry of the interaction.[17]

Caption: Cyclodextrin inclusion complex formation.

Step 5: Advanced Formulation Strategies

For more challenging solubility issues, particularly for in vivo applications, advanced formulation techniques may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[18][19][20] This can be achieved through methods like solvent evaporation, melting, or spray drying.[21][22] The goal is to create an amorphous form of the drug, which typically has a higher dissolution rate and solubility than the crystalline form.[18]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and oral bioavailability.[23][24]

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanomilling increases the surface area available for dissolution, which can improve the dissolution rate.[1][4]

IV. Conclusion

Overcoming the poor solubility of this compound requires a systematic and multi-faceted approach. By thoroughly characterizing its solubility and exploring various enhancement strategies, researchers can develop suitable formulations for their specific experimental needs. It is recommended to start with simpler methods like pH adjustment and cosolvents before moving to more complex formulation techniques. Each approach should be carefully evaluated for its efficacy and compatibility with the intended application.

V. References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.

  • Singh, A., Van den Mooter, G. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutics, 5(2), 1-10.

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefosse.com.

  • Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 14-22.

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145.

  • Thakur, N., & Sharma, G. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics, 10(2), 136-141.

  • Kim, D. H., Kim, J. S., & Park, J. H. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(1), 1-13.

  • Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-6.

  • Pawar, J., & Fule, R. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 7(3).

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.

  • McClements, D. J., & Rao, J. (2011). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Molecules, 16(11), 9214-9231.

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar.

  • Unnamed Publisher. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.

  • Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon.com.

  • Unnamed Publisher. (n.d.). BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2.

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.

  • Sharma, D., Saini, S., Rana, S., & Singh, M. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 40-48.

  • Vasanth, P. M., & Vishnu, Y. V. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395.

  • Singh, R., Kumar, A., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-10.

  • Sun, F., Yu, Q., Zhu, J., Lei, L., Li, Z., & Zhang, X. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 402-407.

  • InvivoChem. (n.d.). 2,4-DICHLORO-6,7-DIHYDRO-5H-CYCLOPENTAPYRIMIDINE. InvivoChem.com.

  • Shayanfar, A., & Jouyban, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6533.

  • ChemicalBook. (n.d.). This compound. ChemicalBook.com.

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398.

  • Baluja, S., & R. Ramavat, P. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 883-889.

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1(1), 1-15.

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-459.

  • LookChem. (n.d.). Cas 5466-43-3,2,4-DICHLORO-6,7-DIHYDRO-5H-CYCLOPENTAPYRIMIDINE. LookChem.com.

  • Unnamed Publisher. (n.d.). WO2010115950A2 - Process for the preparation of pyrimidine derivatives. Google Patents.

  • Unnamed Publisher. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate.

  • Wang, Y., Zhang, Y., Li, Y., Wang, B., & Zhang, H. (2019). Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. Chemical biology & drug design, 94(1), 1367-1376.

  • National Center for Biotechnology Information. (n.d.). 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. PubChem.

  • BLDpharm. (n.d.). 5466-43-3|2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. BLDpharm.com.

References

Technical Support Center: Purification of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the common and complex challenges associated with the purification of this important heterocyclic intermediate. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles the most frequent and specific problems encountered during the purification of this compound.

Question 1: My crude product is heavily contaminated with the starting material, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one. What is the most effective way to remove it?

Answer:

This is the most common purification challenge, arising from incomplete chlorination. The key to separation lies in the significant polarity difference between the starting material (a polar lactam/pyrimidinol) and the chlorinated product. Flash column chromatography is the preferred method for this separation.

Causality: The starting material contains a hydroxyl or amide group, making it significantly more polar than the product where this group has been replaced by a chlorine atom. On a normal-phase silica gel column, the polar starting material will have a strong affinity for the stationary phase and will elute much later than the less polar 4-chloro product.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation:

    • Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., Dichloromethane (DCM) or Ethyl Acetate).

    • Add silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This prevents streaking and improves separation on the column.

  • Column Packing:

    • Select a column size appropriate for your scale (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using a slurry of silica gel in your starting eluent (e.g., 100% Hexane or Petroleum Ether).

  • Loading and Elution:

    • Carefully load the dry, pre-adsorbed crude material onto the top of the packed column.

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity. A common gradient is from 0% to 30% Ethyl Acetate in Hexane.[1]

    • The desired product, this compound, will elute first. The more polar starting material will elute at higher concentrations of Ethyl Acetate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or UV light.

Data Presentation: Typical Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for normal-phase separation of small organic molecules.
Mobile Phase Gradient: 0-30% Ethyl Acetate in HexanesProvides good separation between the non-polar product and polar starting material.
Typical Product Rf ~0.4-0.5 (in 20% EtOAc/Hex)Varies with exact conditions, but serves as a good target.
Typical Impurity Rf ~0.0-0.1 (in 20% EtOAc/Hex)The polar starting material will remain close to the baseline in less polar eluents.
Question 2: I am observing streaking and poor separation on my TLC plate and column. What is causing this and how can I fix it?

Answer:

Streaking is often caused by residual acidic impurities from the chlorination reaction, typically from the hydrolysis of excess phosphorus oxychloride (POCl₃). These acidic species can interact strongly with the silica gel, leading to poor chromatographic performance.

Causality: POCl₃ reacts vigorously with water (used in the workup) to form phosphoric acid and HCl.[2] If not completely removed, these acids can protonate the nitrogen atoms on your pyrimidine ring, altering its polarity and causing it to "stick" or streak on the silica gel.

Troubleshooting Protocol:

  • Aqueous Workup Refinement:

    • After the reaction, quench the mixture very slowly by pouring it onto crushed ice. This helps to manage the exothermic reaction.

    • Neutralize the acidic aqueous solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is between 8-9.[2]

    • Ensure thorough extraction with a solvent like DCM or Ethyl Acetate (3x extractions are recommended).

  • Brine Wash:

    • Wash the combined organic layers with a saturated sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities.

  • Use of a Modified Eluent:

    • If streaking persists, add a small amount of a basic modifier to your chromatography eluent. Triethylamine (TEA) at a concentration of 0.1-1% is highly effective. The TEA will neutralize acidic sites on the silica gel and deprotonate your compound, leading to sharper bands and better separation.

Question 3: My purified product appears to be degrading over time or during solvent removal. How can I improve its stability?

Answer:

Chlorinated pyrimidines can be susceptible to hydrolysis (reaction with water) or nucleophilic substitution, especially if residual acids or bases are present. Elevated temperatures during solvent evaporation can accelerate this degradation.

Causality: The chlorine atom at the 4-position is activated towards nucleophilic substitution. Trace amounts of water, especially under acidic or basic conditions, can hydrolyze the product back to the starting material. Amines or other nucleophiles can also displace the chlorine.

Stability-Enhancing Protocol:

  • Temperature Control: When concentrating your purified fractions, use a rotary evaporator with a water bath temperature no higher than 30-40°C.

  • Azeotropic Removal of Water: Before final concentration, you can add toluene to your solution and evaporate. Toluene forms a low-boiling azeotrope with water, which helps to remove trace amounts of moisture.

  • Inert Atmosphere: Store the final, dry product under an inert atmosphere (Nitrogen or Argon) to protect it from atmospheric moisture.

  • Storage Conditions: Store the compound in a freezer (-20°C) and protected from light. For long-term storage, ensure it is completely dry and sealed.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method to assess the purity of my final product?

A1: A combination of techniques is ideal. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is excellent for determining purity and confirming the mass of the product.[2] For routine checks, ¹H NMR spectroscopy is invaluable; the absence of signals corresponding to the starting material (often a broad peak for the N-H/O-H proton) and the presence of clean signals for the product are good indicators of high purity.[3]

Q2: Can I purify this compound by recrystallization?

A2: Yes, recrystallization can be an effective method, especially for removing small amounts of impurities if the overall purity is already >90%. The challenge is finding a suitable solvent system.

  • Single-Solvent System: This is often difficult as the compound may be too soluble or too insoluble in common solvents. You can screen solvents like isopropanol, acetonitrile, or toluene.

  • Two-Solvent System (Anti-Solvent Crystallization): This is often more practical. Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., DCM, Acetone, or Ethyl Acetate). Then, slowly add a "poor" solvent or "anti-solvent" in which it is insoluble (e.g., Hexanes, Pentane, or cold water) until the solution becomes persistently cloudy. Allow the solution to slowly cool to induce crystallization. Diffusion crystallization, where the anti-solvent vapor slowly diffuses into a solution of the compound, can also yield high-quality crystals.[4]

Q3: What are the key signals to look for in the ¹H NMR spectrum to confirm the product's identity?

A3: The most characteristic signal is the singlet for the pyrimidine proton, which typically appears far downfield. According to one source, this signal (H-2) is observed at δ 8.78 ppm in DMSO-d₆.[3] You should also see three distinct multiplets for the cyclopentane ring protons, integrating to 2H, 2H, and 2H respectively, typically between δ 2.0-3.1 ppm.[3]

Visualization of Purification Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude product.

Purification_Workflow cluster_start Initial Analysis cluster_decision Impurity Profile Assessment cluster_paths Purification Strategy cluster_methods Method Execution cluster_end Final Product Start Crude Product Analysis Analyze by TLC / LCMS Start->Analysis Decision Major Impurity Identified? Analysis->Decision Path1 Starting Material is Major Impurity Decision->Path1 Yes Path2 Minor Impurities or Oily Product Decision->Path2 No / Complex Path3 High Purity (>95%) with Solid Impurities Decision->Path3 High Purity Method1 Flash Column Chromatography (Silica Gel, EtOAc/Hex) Path1->Method1 Path2->Method1 Method2 Recrystallization or Crystallization Sweep Path3->Method2 End Pure Product (>98%) Method1->End Method2->End

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Quenching Procedures for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical quenching and workup stages of their experiments. The inherent reactivity of the chloropyrimidine moiety necessitates careful control to prevent byproduct formation and ensure high recovery of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching procedure for a reaction involving this compound?

A standard and robust quenching procedure involves the slow addition of the reaction mixture to a chilled, weakly basic aqueous solution. A typical choice is a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃)[1]. This approach serves two primary purposes: it neutralizes any excess acid or reactive electrophilic reagents and maintains a slightly alkaline pH to minimize hydrolysis of the C-Cl bond.

Following neutralization, the standard protocol involves extraction of the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), washing the combined organic layers with brine to remove bulk water, drying over an anhydrous salt like sodium sulfate (Na₂SO₄), and finally, concentrating the solvent under reduced pressure.[2][3]

Q2: Why is the choice of quenching agent and pH control so critical for this class of compounds?

The 4-position on the pyrimidine ring is electron-deficient, making the chlorine atom a good leaving group susceptible to nucleophilic aromatic substitution (SNAr). The primary risk during quenching is the unwanted substitution of the chlorine atom with a hydroxyl group, forming the corresponding 4-hydroxy derivative.

This hydrolysis reaction is highly pH-dependent.[4]

  • Strongly Basic Conditions (e.g., NaOH, KOH): These conditions will rapidly and irreversibly hydrolyze the C-Cl bond, leading to significant yield loss.

  • Strongly Acidic Conditions (e.g., conc. HCl): While less common for quenching, strong acids can promote solvolysis, especially if water or alcohol is present.[4] Some reactions may use acidic conditions, but require careful control to avoid the hydrolytic side-product.[4]

Therefore, using a mild base like NaHCO₃ provides a "sweet spot," neutralizing acids without creating a harshly basic environment that promotes hydrolysis.

Q3: What are the most common side reactions during workup, and how can I detect them?

The most prevalent side reaction is the formation of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one via hydrolysis. This byproduct can be readily identified using analytical techniques:

  • LC-MS: The hydrolyzed product will have a molecular weight corresponding to the loss of HCl and the addition of H₂O (M-Cl+OH), resulting in a molecular weight of approximately 136.15 g/mol , compared to 154.6 g/mol for the starting material.[5]

  • ¹H NMR: The NMR spectrum of the byproduct may show shifts in the aromatic proton signal and potentially the disappearance of certain signals if tautomerization occurs.

  • TLC: The hydrolyzed product is typically more polar than its chlorinated precursor and will exhibit a lower Rf value on a silica gel plate.

Monitoring the reaction quench and workup by TLC or LC-MS at each stage is a crucial practice to immediately identify the onset of such side reactions.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the quenching and workup of your this compound reactions.

Issue 1: Significant formation of the hydrolyzed byproduct is detected post-workup.
Potential Cause Recommended Solution
Quenching agent is too basic. Avoid strong bases like NaOH or KOH. Switch to saturated aqueous NaHCO₃ or a cold, dilute (e.g., 0.25 M) Na₂CO₃ solution.[1]
Quenching performed at elevated temperature. Always cool the reaction mixture to 0 °C or room temperature before quenching. Add the reaction mixture slowly to a chilled quenching solution with vigorous stirring to dissipate any heat of neutralization.
Extended contact time with the aqueous phase. Minimize the duration of the aqueous workup. Proceed with extraction promptly after quenching and neutralization. Do not let the biphasic mixture stir for prolonged periods.
Issue 2: A persistent emulsion forms during extraction.
Potential Cause Recommended Solution
Insufficient ionic strength in the aqueous layer. Add a small amount of saturated brine (NaCl solution) to the separatory funnel and gently swirl. This increases the polarity of the aqueous phase and can help break the emulsion.[2]
Presence of fine solid byproducts. Filter the entire biphasic mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
Solvent polarity issues. If using a solvent like THF that has partial water solubility, dilute the organic layer with a less polar, water-immiscible solvent like ethyl acetate or dichloromethane before washing.
Issue 3: Low or no product recovery after extraction and concentration.
Potential Cause Recommended Solution
Product is more water-soluble than anticipated. If your product has polar functional groups, it may have partial water solubility. Re-extract the aqueous layer multiple times (3-5x) with fresh organic solvent. Before extraction, saturating the aqueous layer with NaCl can further decrease the solubility of the organic product in the aqueous phase ("salting out").
Product is volatile. While this compound itself is a solid[7], derivatives could be volatile. When concentrating the solvent, use moderate temperatures on the rotary evaporator and avoid leaving the crude product under high vacuum for extended periods.
Product degradation on silica gel. Chloropyrimidines can be sensitive. If you suspect degradation during column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like alumina.

Protocols & Visualizations

Standard Quenching and Workup Protocol

This protocol provides a reliable baseline for quenching a reaction containing this compound conducted in a common organic solvent like DMF or DCM.

Steps:

  • Cool the completed reaction mixture to 0-5 °C using an ice bath.

  • In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly 5-10 times the volume of the reaction mixture. Chill this solution in an ice bath.

  • With vigorous stirring, add the reaction mixture slowly (dropwise via addition funnel is recommended) to the chilled NaHCO₃ solution. Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic (pH 7-8).

  • Once the addition is complete, transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL for a 100 mL aqueous volume).

  • Combine the organic extracts.

  • Wash the combined organic layer with brine (1 x 50 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude material can then be purified, typically by flash column chromatography.[8][9]

Visual Workflow for Quenching and Workup

G cluster_reaction Reaction cluster_quench Quenching (0-5 °C) cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Reaction Mixture (Product + Reagents) Addition Slow Addition & Neutralization ReactionMixture->Addition QuenchSolution Saturated aq. NaHCO₃ QuenchSolution->Addition Extraction Extraction with Organic Solvent Addition->Extraction Wash Wash with Brine Extraction->Wash Dry Dry (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate PurifiedProduct Pure Product Concentrate->PurifiedProduct G Reactant This compound DesiredProduct Desired Product (C-Cl bond intact) Reactant->DesiredProduct Mild Quench (aq. NaHCO₃, 0 °C) SideProduct Hydrolysis Byproduct (C-OH bond formed) Reactant->SideProduct Harsh Quench (aq. NaOH, RT) G Start Problem After Workup? LowYield Low Yield Start->LowYield Yes Byproduct Byproduct Seen Start->Byproduct Yes Emulsion Emulsion Formed Start->Emulsion Yes IsProductPolar Is product polar? LowYield->IsProductPolar IsByproductPolar Is byproduct more polar on TLC? Byproduct->IsByproductPolar AddBrine Solution: Add brine to increase ionic strength Emulsion->AddBrine ReExtract Solution: Re-extract aq. layer, use 'salting out' IsProductPolar->ReExtract Yes CheckVolatility Is product volatile? IsProductPolar->CheckVolatility No ReduceVacuum Solution: Use lower temp & vacuum during concentration CheckVolatility->ReduceVacuum Yes CheckHydrolysis Likely hydrolysis. Review quench conditions: - Use mild base (NaHCO₃) - Quench at 0 °C IsByproductPolar->CheckHydrolysis Yes FilterCelite Solution: Filter through Celite to remove solids AddBrine->FilterCelite If persists

References

Technical Support Center: Purification of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. The following question-and-answer guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove common impurities, ensuring the high purity required for subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route and workup conditions. The most common synthesis involves the chlorination of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (the keto-enol tautomer of the -4-one) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a common process-related impurity. Due to its hydroxyl group, it is significantly more polar than the chlorinated product.

  • Hydrolysis Product: The C4-chloro group is susceptible to hydrolysis, especially in the presence of water or moisture during the workup or storage. This degradation pathway reverts the product to the starting material, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol.

  • Reagent-Related Residues: Excess phosphorus oxychloride and its hydrolysis byproducts (e.g., phosphoric acid, hydrochloric acid) are highly corrosive and can complicate purification. Their effective removal during the aqueous workup is critical.[2][3]

  • Dichlorinated Byproducts: Depending on the reaction conditions, dichlorinated species such as 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine can sometimes form.[4][5][6]

  • Solvent Residues: Solvents used during the reaction or extraction, such as dichloromethane (DCM) or methylcyclohexane, may be present in the crude product.[1][3]

Q2: Why are anhydrous conditions so critical during the handling and storage of the purified product?

A2: The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution. Water is a nucleophile that can attack this position, leading to the displacement of the chloride and the formation of the corresponding 4-hydroxy derivative (the starting material). This hydrolysis not only reduces the purity of your final product but can also generate hydrochloric acid as a byproduct, which may catalyze further degradation. Therefore, all glassware should be thoroughly dried, and the final product should be stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the recommended analytical methods for assessing the purity of my sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. It is excellent for monitoring reaction progress and identifying the presence of more polar impurities like the starting material.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals. The pure product should exhibit characteristic peaks, such as a singlet for the pyrimidine proton around δ 8.78 ppm and triplets for the aliphatic protons of the cyclopentane ring.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (154.6 g/mol )[1] and can help identify the mass of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantitative purity analysis. A well-developed HPLC method can separate closely related impurities and provide a precise purity value (e.g., % area).

Q4: What is the expected appearance and melting point of pure this compound?

A4: The pure compound is typically a solid. Reported melting points can vary slightly, with one source citing 196-197 °C.[7] A broad melting range or a melting point significantly lower than the literature value often indicates the presence of impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process.

Problem: My crude product is a dark, viscous oil instead of a solid.

  • Underlying Cause: This is often due to residual POCl₃ and other acidic phosphorus-containing byproducts. These can prevent the product from solidifying and may lead to degradation over time.

  • Strategic Solution: The key is a meticulous aqueous workup. The reaction mixture should be cooled and slowly quenched by pouring it onto a mixture of ice and water. This hydrolyzes the remaining POCl₃. The product can then be extracted into an organic solvent like dichloromethane. Subsequent washing of the organic layer with a dilute basic solution (e.g., 5-10% sodium bicarbonate or sodium hydroxide solution) is crucial to neutralize and remove all acidic residues.[2]

Problem: My TLC plate shows multiple spots after the aqueous workup.

  • Analysis & Interpretation:

    • A spot with a very low Rf (close to the baseline) is likely the polar starting material, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol.

    • The main spot with a higher Rf is your desired product.

    • Other faint spots could be byproducts or decomposition products.

  • Strategic Solution: This situation necessitates purification by column chromatography. The significant polarity difference between the product (less polar) and the starting material (more polar) makes this separation highly effective. See Protocol 2 for a detailed methodology.

Problem: The overall yield is significantly low after purification.

  • Underlying Causes:

    • Incomplete Reaction: The initial chlorination reaction did not go to completion.

    • Product Hydrolysis: Significant hydrolysis of the chloro-group occurred during the aqueous workup. This is exacerbated by prolonged exposure to acidic aqueous conditions.[8]

    • Poor Extraction Efficiency: The product was not fully extracted from the aqueous layer. This can happen if the pH is too low (protonating the product) or if an insufficient volume of organic solvent is used.

    • Loss During Chromatography: Using an eluent system that is too polar can cause the product to elute too quickly with other impurities. Conversely, a system that is not polar enough may result in very slow elution and band broadening, leading to mixed fractions.

  • Strategic Solutions:

    • Monitor the reaction by TLC to ensure all starting material is consumed.

    • Perform the aqueous workup efficiently and avoid lengthy delays. Ensure the aqueous layer is neutralized or slightly basic before extraction.

    • Extract the aqueous layer multiple times (e.g., 3x with DCM) to ensure complete recovery of the product.

    • Optimize the chromatography eluent system using TLC before running the column (see Table 2).

Data Summary & Key Parameters

The tables below summarize common impurities and recommended parameters for purification.

Table 1: Common Impurities and Their Characteristics

ImpurityChemical NameMolecular Weight ( g/mol )PolarityRecommended Removal Method
Starting Material 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol136.15HighColumn Chromatography, Recrystallization
Hydrolysis Product (Same as starting material)136.15HighColumn Chromatography, Recrystallization
Dichlorinated Byproduct 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine189.04LowColumn Chromatography
Reagent Residue Phosphoric Acid / HCl97.99 / 36.46Very High (Ionic)Aqueous wash with base

Table 2: Recommended Purification Parameters

MethodKey ParametersExpert Insights
Column Chromatography Stationary Phase: Silica gel (200-300 mesh)[9] Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase polarity. Good starting systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.The polarity difference between the product and the starting material is large. A gradient elution is highly effective. Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate (e.g., from 0% to 20%).
Recrystallization Solvent Systems: Single solvent (e.g., ethanol, isopropanol) or a solvent/anti-solvent pair (e.g., Dichloromethane/Hexane, Ethyl Acetate/Petroleum Ether).The ideal solvent will dissolve the compound when hot but not when cold. For a solvent/anti-solvent system, dissolve the crude product in a minimum amount of a good solvent (like DCM) and slowly add a poor solvent (like hexane) until turbidity persists. Then, heat to redissolve and cool slowly.[10]

Visualized Workflows

The following diagrams illustrate the general purification process and a troubleshooting decision tree.

G cluster_0 Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Quench (Ice/Water) Quench (Ice/Water) Crude Reaction Mixture->Quench (Ice/Water) Hydrolyze POCl3 Extract (DCM) Extract (DCM) Quench (Ice/Water)->Extract (DCM) Separate Product Wash (aq. NaHCO3) Wash (aq. NaHCO3) Extract (DCM)->Wash (aq. NaHCO3) Remove Acids Dry (Na2SO4) Dry (Na2SO4) Wash (aq. NaHCO3)->Dry (Na2SO4) Remove Water Concentrate Concentrate Dry (Na2SO4)->Concentrate Remove Solvent Column Chromatography Column Chromatography Concentrate->Column Chromatography High Purity Separation Pure Product Pure Product Column Chromatography->Pure Product

Caption: General experimental workflow for the purification of this compound.

G start Impure Product Analysis tlc Run Analytical TLC start->tlc spots Multiple Spots? tlc->spots oily Product is Oily/Dark? spots->oily No col_chrom Perform Column Chromatography spots->col_chrom Yes re_workup Repeat Aqueous Workup (Ensure Base Wash) oily->re_workup Yes recryst Attempt Recrystallization oily->recryst No

Caption: Troubleshooting decision tree for common purity issues.

Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Workup

  • Preparation: Prepare a beaker with a stirred mixture of crushed ice and water, approximately 10 times the volume of the reaction mixture.

  • Quenching: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature. Slowly and carefully, add the reaction mixture dropwise to the stirring ice/water slurry. Caution: This is an exothermic process.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL for a typical lab-scale reaction). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Brine (saturated NaCl solution) (1 x 50 mL) to facilitate the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine the optimal eluent system by running TLC plates. A good system will give the product an Rf value of ~0.3. A gradient of 5% to 20% ethyl acetate in hexane is a common starting point.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate/hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent as prescribed by your TLC analysis.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature allows for a diversity of chemical modifications, leading to a broad spectrum of biological activities. Among the numerous pyrimidine-based cores, the 6,7-dihydro-5H-cyclopenta[d]pyrimidine moiety has emerged as a privileged structure, with derivatives demonstrating potent activities as antitubulin agents, sigma-1 (σ1) receptor antagonists, and protein kinase B (AKT) inhibitors.

This guide provides a comparative analysis of the biological activity of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and its analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy in different biological contexts, supported by experimental data from peer-reviewed studies. Furthermore, this document furnishes detailed, step-by-step experimental protocols for key assays, enabling researchers to validate and expand upon these findings.

Antitubulin Activity: The Impact of Substitution at the 4-Position

The microtubule network is a critical target in oncology, and agents that disrupt its dynamics are mainstays in cancer chemotherapy. Several derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been identified as potent antitubulin agents that bind to the colchicine site.

A pivotal study on the structure-activity relationships of N-aryl-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amines revealed the critical nature of the substituent at the 4-position of the aniline ring. In this context, a direct comparison between a 4-chloro and a 4-methoxy substituted analog highlights the detrimental effect of an electron-withdrawing group on biological activity.

Comparative Analysis of 4-Substituted Analogs:

Compound4'-SubstituentAntiproliferative Activity (IC₅₀)Microtubule Depolymerization (EC₅₀)Relative Potency (Antiproliferative)Relative Potency (Microtubule)
N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (1·HCl)-OCH₃~5-10 nM~50-60 nM1x1x
N-(4-chlorophenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (4·HCl)-Cl~650-1300 nM>13,000 nM~130-fold less potent>260-fold less potent

Table 1: Comparison of the in vitro activity of 4-methoxy and 4-chloro substituted cyclopenta[d]pyrimidine analogs. Data synthesized from published research.[1]

The data unequivocally demonstrates that the 4-chloro analog is significantly less potent than its 4-methoxy counterpart in both inhibiting cancer cell proliferation and inducing microtubule depolymerization.[1] This suggests that an electron-donating group at this position is crucial for potent antitubulin activity. The causality behind this experimental observation likely lies in the electronic and steric interactions within the colchicine binding pocket of tubulin. The methoxy group may participate in favorable hydrogen bonding or hydrophobic interactions that are disrupted by the electron-withdrawing nature and different steric profile of the chlorine atom.

Experimental Protocols for Evaluating Antitubulin Activity

To enable researchers to conduct their own comparative studies, we provide the following detailed protocols.

A. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

B. Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute purified bovine brain tubulin in a glutamate-based buffer.

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP.

  • Compound Addition: Add the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves and determine the extent of inhibition or promotion.[2][3]

Sigma-1 (σ1) Receptor Antagonism: A Potential Role in Pain Management

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions, including pain. Derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been investigated as σ1 receptor antagonists for the treatment of pain.[4]

Further research is required to elucidate the specific contribution of a 4-chloro substituent on the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core to σ1 receptor affinity and selectivity.

Experimental Protocol for Sigma-1 Receptor Binding Assay

This radioligand binding assay is the gold standard for determining the affinity of a compound for the σ1 receptor.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver or cells overexpressing the human σ1 receptor.

  • Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-(+)-pentazocine, a selective σ1 receptor ligand), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Kᵢ value of the test compound by analyzing the competition binding data using non-linear regression.[1][5]

AKT Kinase Inhibition: A Target in Cancer Therapy

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, AKT has emerged as a key therapeutic target. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has been explored for the development of AKT inhibitors.

Similar to the σ1 receptor activity, direct inhibitory data for this compound against AKT kinase is not available in the current literature. However, patent literature discloses cyclopenta[d]pyrimidines as AKT protein kinase inhibitors, suggesting the potential of this scaffold. The biological activity of these compounds is highly dependent on the nature of the substituents at various positions of the pyrimidine ring. For example, complex derivatives with substitutions at the 4-position have been shown to be potent AKT inhibitors.

To ascertain the role of the 4-chloro substituent, direct enzymatic and cellular assays are necessary.

Experimental Protocol for In Vitro AKT Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified AKT kinase.

Protocol:

  • Kinase Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

  • Reaction Components: In a 96-well plate, combine the purified active AKT1, AKT2, or AKT3 enzyme, a specific peptide substrate (e.g., GSK-3α/β peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the IC₅₀ value of the compound from a dose-response curve.[4][6]

Visualizing the Interplay: Pathways and Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P-Thr308 Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT P-Ser473 Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 4-chloro-6,7-dihydro-5H- cyclopenta[d]pyrimidine (Potential Inhibitor) Inhibitor->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the potential point of inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Compound Test Compound (4-chloro-derivative) Assay Primary Assay (e.g., Kinase Assay) Compound->Assay Data1 IC₅₀ Determination Assay->Data1 CellCulture Cancer Cell Lines Data1->CellCulture Lead Identification Treatment Compound Treatment CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability TargetAssay Target-Specific Assay (e.g., Tubulin Polymerization) Treatment->TargetAssay Data2 GI₅₀ Determination Viability->Data2 Data2->TargetAssay Potent Compound Data3 Confirmation of Mechanism TargetAssay->Data3

Caption: A generalized workflow for the biological evaluation of small molecules.

Conclusion

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold represents a versatile platform for the design of biologically active molecules. The available evidence strongly indicates that for antitubulin activity, a 4-chloro substitution on an N-aryl ring is detrimental compared to an electron-donating 4-methoxy group. This provides a clear directive for future medicinal chemistry efforts in this area.

Regarding σ1 receptor antagonism and AKT kinase inhibition, while the broader class of cyclopenta[d]pyrimidine derivatives shows promise, the specific role of the 4-chloro substituent on the core scaffold remains an open question that warrants further investigation. The experimental protocols provided herein offer a robust framework for researchers to undertake these and other comparative studies, ultimately contributing to a deeper understanding of the structure-activity relationships of this important class of compounds and paving the way for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the NMR Analysis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the structural verification of heterocyclic building blocks is a cornerstone of efficient drug discovery. Compounds like 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine serve as critical scaffolds for synthesizing a diverse range of bioactive molecules. Their utility, however, is entirely dependent on unambiguous structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into molecular architecture.

This guide presents an in-depth analysis of this compound using both ¹H and ¹³C NMR spectroscopy. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output. Furthermore, we will compare its spectral signature with that of a key alternative, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, to highlight how subtle structural modifications manifest in NMR data.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for accurate spectral assignment. The structure below, with standardized numbering, will be used as the reference throughout this guide.

Caption: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Experimental Data: The spectrum for this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Chemical Shift (δ) ppmIntegrationMultiplicityProposed Assignment
8.781HSinglet (s)H-2
3.032HTriplet (t)H-5 or H-7
2.992HTriplet (t)H-7 or H-5
2.102HMultiplet (m)H-6

Interpretation and Causality:

  • δ 8.78 (H-2): This singlet signal, integrating to a single proton, is found far downfield in the heteroaromatic region. Its position is a direct consequence of two primary factors: the inductive electron-withdrawing effect of the two adjacent nitrogen atoms (N1 and N3) and the anisotropic effect of the pyrimidine ring current, both of which strongly deshield the H-2 proton.[2] It appears as a singlet because it has no adjacent protons within a three-bond coupling distance.

  • δ 3.03 & 2.99 (H-5, H-7): These two signals, each integrating to two protons, correspond to the two methylene groups of the cyclopentane ring adjacent to the pyrimidine core. Their downfield shift relative to typical aliphatic protons (which appear around 1-2 ppm) is caused by the deshielding influence of the fused aromatic ring system. Both signals appear as triplets due to scalar coupling with the two neighboring protons on C-6 (applying the n+1 rule, where n=2 neighbors results in a 2+1=3 line pattern). The slight difference in their chemical shifts suggests they are in minimally different electronic environments, a subtle effect likely arising from the influence of the C4-chloro substituent.

  • δ 2.10 (H-6): This multiplet, integrating to two protons, is the most upfield signal, consistent with its position as a purely aliphatic methylene group furthest from the electron-withdrawing pyrimidine ring. It is coupled to the four protons on C-5 and C-7. If the coupling constants to both sets of protons were identical, this signal would resolve into a quintet. However, minor differences in these coupling constants result in a more complex multiplet.

¹³C NMR Spectral Analysis

Predicted Chemical Shift (δ) ppmCarbon TypeProposed AssignmentRationale
~171QuaternaryC-4aBridgehead carbon between two nitrogens; highly deshielded.
~162QuaternaryC-4Attached to electronegative Cl and N atoms.
~155CHC-2Heteroaromatic carbon between two nitrogens.
~122QuaternaryC-7aBridgehead carbon, part of the fused system.
~32CH₂C-5 / C-7Aliphatic, but deshielded by the adjacent pyrimidine ring.
~24CH₂C-6Standard aliphatic CH₂; most shielded carbon.

Rationale for Predictions:

  • Aromatic/Heteroaromatic Carbons (C-2, C-4, C-4a, C-7a): These carbons are significantly deshielded and appear far downfield (>120 ppm). The carbons directly bonded to nitrogen (C-2, C-4, C-4a) are the most deshielded. C-4 is further shifted downfield by the attached chlorine atom.

  • Aliphatic Carbons (C-5, C-6, C-7): These carbons appear in the upfield region. C-5 and C-7 are deshielded compared to C-6 due to their proximity to the electron-withdrawing pyrimidine ring system. C-6, being most insulated, is predicted to have the lowest chemical shift.

Comparison Guide: 4-chloro- vs. 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

To understand the impact of substitution on the pyrimidine core, we compare the target compound with its dichlorinated analog. This comparison is invaluable for confirming compound identity in a synthetic series.

Feature4-chloro- (Target)2,4-dichloro- (Alternative)[5][6]Rationale for Difference
¹H NMR
H-2 Signal~8.78 ppm (s, 1H) Absent The proton at the C-2 position is replaced by a chlorine atom. This is the most definitive diagnostic difference.
Aliphatic SignalsH-5/H-7: ~3.0 ppm (t)Expected slightly downfield (>3.0 ppm)The addition of a second electron-withdrawing chlorine atom further deshields the entire molecule, causing a minor downfield shift in the cyclopentane protons.
¹³C NMR (Predicted)
C-2 Signal~155 ppm (CH)~158 ppm (C-Cl)The carbon environment changes from a methine (CH) to a quaternary carbon attached to chlorine. The chemical shift is expected to change accordingly.
C-4 Signal~162 ppm (C-Cl)Expected slightly downfield (>162 ppm)The inductive effect of the second chlorine at C-2 would lead to further deshielding of the other carbons in the pyrimidine ring.

This comparative analysis demonstrates how NMR can be used not only to identify a single structure but also to differentiate between closely related analogs with high confidence. The absence of the H-2 signal is an immediate and unambiguous marker for the 2,4-dichloro derivative.

Standardized Experimental Protocol for NMR Acquisition

Reproducible and high-quality data is contingent on a robust experimental protocol. The following provides a self-validating methodology for the analysis of cyclopentapyrimidine derivatives.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of sample. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Add internal standard (TMS) if quantitative analysis is needed. prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube. prep3->prep4 acq1 Insert sample and lock on solvent deuterium signal. prep4->acq1 acq2 Shim magnet coils for optimal field homogeneity. acq1->acq2 acq3 Acquire ¹H Spectrum: - Scans: 8-16 - Relaxation Delay (d1): 2s acq2->acq3 acq4 Acquire ¹³C Spectrum: - Proton Decoupled - Scans: 1024+ - Relaxation Delay (d1): 2s acq3->acq4 proc1 Apply Fourier Transform to FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate chemical shift (TMS at 0 ppm or residual solvent peak). proc2->proc3 proc4 Integrate ¹H signals and analyze multiplicities. proc3->proc4 proc5 Assign peaks and confirm structure. proc4->proc5

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. Ensure complete dissolution.

    • Trustworthiness Check: The choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and its distinct residual proton peak at ~2.50 ppm, which typically does not overlap with signals of interest.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate relaxation of protons between scans, ensuring accurate integration.

    • Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Set the relaxation delay (d1) to 2 seconds. For quaternary carbons, a longer delay (5-10s) may be needed for accurate quantitative analysis, though it is often omitted for routine characterization.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H; DMSO-d₆ at 39.52 ppm for ¹³C) or the TMS signal (0 ppm) to its known value.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Analyze the splitting patterns (multiplicities) to deduce proton connectivity.

References

A Comparative Guide to the Structural Elucidation of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural confirmation of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. We will explore a multi-pronged analytical approach, comparing the utility of various spectroscopic techniques. This guide will not only present the data but also explain the rationale behind the experimental choices, providing a framework for the structural elucidation of novel compounds.

The Compound of Interest: this compound

The Analytical Toolkit: A Multi-faceted Approach to Structural Confirmation

A single analytical technique is rarely sufficient for the unequivocal determination of a novel structure. A combination of methods provides orthogonal data, leading to a confident structural assignment. In this guide, we will compare and contrast the insights gained from:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • X-ray Crystallography

Below is a workflow diagram illustrating how these techniques are integrated for a comprehensive structural analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesis of Putative Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Final_Structure Confirmed Structure MS->Final_Structure IR->Final_Structure X_ray X-ray Crystallography (Optional, Gold Standard) TwoD_NMR->X_ray for absolute confirmation TwoD_NMR->Final_Structure X_ray->Final_Structure G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_info Structural Information H1_NMR ¹H NMR Signals COSY COSY (¹H-¹H) H1_NMR->COSY HSQC HSQC (¹H-¹³C, 1-bond) H1_NMR->HSQC HMBC HMBC (¹H-¹³C, 2-3 bonds) H1_NMR->HMBC Proton_Env Proton Environments & Multiplicity H1_NMR->Proton_Env C13_NMR ¹³C NMR Signals C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity Direct_Attachment Direct H-C Attachment HSQC->Direct_Attachment Long_Range_Connectivity Long-Range H-C Connectivity HMBC->Long_Range_Connectivity Final_Structure Confirmed Structure Proton_Connectivity->Final_Structure Direct_Attachment->Final_Structure Long_Range_Connectivity->Final_Structure

Efficacy of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Derived Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of kinase inhibitors derived from the 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. This document details the synthesis, structure-activity relationships (SAR), and comparative biological data of a representative series of these inhibitors.

Introduction: The 6,7-dihydro-5H-cyclopenta[d]pyrimidine Scaffold in Kinase Inhibition

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, fused ring system provides a well-defined three-dimensional structure that can be strategically decorated with various functional groups to achieve high-affinity and selective binding to the ATP-binding site of protein kinases. The versatility of this scaffold allows for the exploration of chemical space to target a wide range of kinases implicated in oncology and other diseases.

The introduction of a chlorine atom at the 4-position of the cyclopenta[d]pyrimidine ring system is a key synthetic handle. The reactivity of this chloro group allows for its displacement by a variety of nucleophiles, enabling the generation of diverse libraries of compounds for biological screening. This guide focuses on a series of inhibitors synthesized from the common precursor, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and evaluates the impact of substitutions at the C4-position on their inhibitory potency against a panel of relevant kinases.

Synthesis of 4-Substituted-6,7-dihydro-5H-cyclopenta[d]pyrimidine Inhibitors

The general synthetic route to the target inhibitors commences with the commercially available 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. A representative synthetic scheme is outlined below, showcasing the nucleophilic aromatic substitution at the C4-position.

Synthesis_Workflow Start 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Step1 Nucleophilic Aromatic Substitution (Primary/Secondary Amine, DIEA, n-BuOH, 120 °C) Start->Step1 Product 4-Amino-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives Step1->Product Step2 Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 90 °C) Product->Step2 FinalProduct 2-Aryl-4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine Inhibitors Step2->FinalProduct

Caption: General synthetic workflow for 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[d]pyrimidine inhibitors.

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives
  • To a solution of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq) in n-butanol is added the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIEA) (1.5 eq).

  • The reaction mixture is heated to 120 °C and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-amino-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative.

Comparative Efficacy of 4-Substituted Cyclopenta[d]pyrimidine Inhibitors

To illustrate the structure-activity relationship (SAR) of this class of inhibitors, a representative series of compounds with varying substituents at the C4-position was synthesized and evaluated against a panel of cancer-relevant kinases. The inhibitory activity is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: In Vitro Kinase Inhibitory Activity of 4-Substituted Cyclopenta[d]pyrimidine Derivatives
Compound IDC4-SubstituentEGFR (IC50, nM)VEGFR2 (IC50, nM)SRC (IC50, nM)
1a 4-Chloroaniline85120250
1b 3-Chloro-4-fluoroaniline4265180
1c 4-(Methylsulfonyl)aniline150210400
1d 4-Morpholinoaniline253595
1e 4-(Piperidin-1-yl)aniline3045110
Reference Erlotinib2>10,000>10,000
Reference Sunitinib80270

Disclaimer: The IC50 values presented are representative and intended for comparative purposes within this guide. Actual values may vary based on experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The data in Table 1 reveals key SAR trends for this series of inhibitors. The nature of the substituent at the C4-position significantly influences both the potency and selectivity of the compounds.

  • Electronic Effects: The introduction of electron-withdrawing groups on the aniline ring, such as in compound 1b (3-chloro-4-fluoroaniline), generally leads to enhanced potency against EGFR and VEGFR2 compared to the less substituted analog 1a . Conversely, the strongly electron-withdrawing sulfonyl group in 1c resulted in a decrease in activity, suggesting an optimal electronic profile is required for potent inhibition.

  • Hydrophilic Moieties: The incorporation of hydrophilic groups, such as the morpholine in 1d and the piperidine in 1e , resulted in a significant improvement in potency across all tested kinases. This suggests that these moieties may engage in favorable interactions with solvent-exposed regions of the kinase active sites.

Cellular Activity of Lead Compounds

Based on their promising in vitro kinase profiles, lead compounds 1b and 1d were further evaluated for their anti-proliferative activity in a panel of human cancer cell lines.

Table 2: Anti-proliferative Activity of Lead Compounds
Compound IDA549 (Lung Carcinoma) GI50, µMHCT116 (Colon Carcinoma) GI50, µMU87-MG (Glioblastoma) GI50, µM
1b 1.52.13.5
1d 0.81.22.0
Doxorubicin 0.050.080.12

The cellular activity of the lead compounds is consistent with their in vitro kinase inhibition profiles. Compound 1d , which exhibited the most potent kinase inhibition, also demonstrated superior anti-proliferative activity.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A general protocol for determining the IC50 values of the synthesized compounds against a panel of kinases is described below.

Kinase_Assay_Workflow Start Prepare serial dilutions of inhibitor Step1 Add inhibitor, kinase, and substrate to microplate Start->Step1 Step2 Initiate reaction with ATP Step1->Step2 Step3 Incubate at 30°C for 60 min Step2->Step3 Step4 Stop reaction Step3->Step4 Step5 Detect phosphorylated substrate Step4->Step5 End Calculate IC50 values Step5->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at the Km concentration for each kinase).

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Conclusion and Future Directions

The this compound scaffold serves as a versatile platform for the development of potent kinase inhibitors. The structure-activity relationships explored in this guide demonstrate that strategic modifications at the C4-position can significantly impact both the potency and selectivity of these compounds. The lead compound 1d , featuring a 4-morpholinoaniline substituent, exhibited promising in vitro and cellular activity, warranting further investigation.

Future efforts will focus on the optimization of the C2-position of the cyclopenta[d]pyrimidine core to further enhance potency and selectivity, as well as to improve the pharmacokinetic properties of these inhibitors. The insights provided in this guide should serve as a valuable resource for the rational design of the next generation of kinase inhibitors based on this privileged scaffold.

A Researcher's Guide to In Vitro Evaluation of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Compounds: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a critical endeavor in the quest for new therapeutic agents. The 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine core represents a promising starting point for the development of targeted therapies, particularly in oncology. This guide provides a comprehensive overview of the in vitro testing methodologies for compounds featuring this scaffold, with a focus on establishing a robust framework for comparative analysis. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into data interpretation, empowering you to effectively characterize the biological activity of these compounds.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. Its fused heterocyclic derivatives, such as those with a cyclopenta[d]pyrimidine backbone, have garnered significant interest as inhibitors of protein kinases.[1] These enzymes play a pivotal role in cellular signaling pathways that, when dysregulated, can drive the growth and proliferation of cancer cells.[1]

Our focus, the this compound scaffold, is of particular interest due to the reactive nature of the chlorine atom at the C4 position. This site provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Based on existing literature for related pyrimidine-based compounds, key potential kinase targets for this scaffold include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2]

  • AKT (Protein Kinase B): A central node in signaling pathways that regulate cell survival, proliferation, and metabolism.[3][4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.[5]

This guide will focus on providing a comparative framework for evaluating the inhibitory activity of this compound derivatives against these representative kinase targets.

A Tiered Approach to In Vitro Evaluation

A systematic in vitro evaluation of novel compounds should follow a logical progression, starting with broad assessments of cytotoxicity and moving towards more specific target-based assays.

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Tier 1: Foundational Cytotoxicity Screening - The MTT Assay

The initial step in characterizing a new compound is to assess its general cytotoxicity against a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A diverse panel of cancer cell lines is crucial to identify potential tissue-specific effects and to begin to understand the compound's spectrum of activity. The selection should ideally include cell lines known to overexpress or be dependent on the suspected kinase targets. For example:

    • A549 (Non-small cell lung cancer): Often used in general cytotoxicity screening.[7]

    • MCF-7 (Breast adenocarcinoma): A well-characterized breast cancer cell line.[7]

    • HCT116 (Colon carcinoma): A common model for colorectal cancer.[5]

    • PC3 (Prostate carcinoma): A model for androgen-independent prostate cancer.[5]

    • A431 (Epidermoid carcinoma): Known for high EGFR expression.

  • Concentration Range: A broad range of concentrations is necessary to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. A typical starting range is from 0.01 to 100 µM.[6]

  • Incubation Time: A 48- or 72-hour incubation period is standard for assessing the effects of a compound on cell proliferation.[6]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Treat the cells with the various concentrations of the compounds and incubate for 48 or 72 hours.[6]

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the compound concentration (logarithmic scale) and fit the data to a dose-response curve to determine the IC50 value.[6]

Comparative Data Presentation

The results of the cytotoxicity screening should be presented in a clear and concise table to facilitate comparison between different compounds and cell lines.

Table 1: Comparative Cytotoxicity of this compound Analogs (Hypothetical Data)

CompoundR-Group at C4A549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)PC3 IC50 (µM)
Parent Scaffold Cl> 100> 100> 100> 100
Analog A 4-Anilino15.225.818.530.1
Analog B 4-(N-methylanilino)5.68.96.212.4
Analog C 4-(4-fluoroanilino)2.14.53.36.8
Staurosporine (Positive Control)0.010.020.0150.03

Tier 2: Target-Specific Inhibition Assays

Once a compound demonstrates significant cytotoxicity, the next logical step is to determine its specific molecular target(s). This is crucial for understanding its mechanism of action and for guiding further optimization.

In Vitro Kinase Inhibition Assays

Biochemical assays using purified recombinant kinases are the gold standard for determining the direct inhibitory activity of a compound. These assays typically measure the transfer of phosphate from ATP to a substrate peptide.

Causality Behind Experimental Choices:

  • Choice of Kinases: Based on the initial cytotoxicity profile and the known pharmacology of the pyrimidine scaffold, a panel of kinases should be tested. For the this compound series, VEGFR-2, AKT, and EGFR are high-priority targets.[2][3][5]

  • Assay Format: Several commercial kits are available for kinase activity assays, often utilizing luminescence (e.g., ADP-Glo™) or fluorescence-based detection methods. These offer high throughput and sensitivity.

  • ATP Concentration: The concentration of ATP used in the assay is a critical parameter. Performing the assay at the Km value of ATP for each kinase allows for a more accurate determination of the inhibitor's potency (IC50).

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline and should be adapted based on the specific kinase and assay kit used.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted compound, the purified recombinant kinase, and the specific substrate peptide in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Presentation

Table 2: Comparative Kinase Inhibition Profile of Analog C (Hypothetical Data)

Kinase TargetIC50 (nM)
VEGFR-2 15
AKT1 250
EGFR 85
CDK2 > 10,000
SRC 5,000

This data suggests that Analog C is a potent and relatively selective inhibitor of VEGFR-2.

Tier 3: Elucidating the Cellular Mechanism of Action

Following the identification of a specific molecular target, it is essential to confirm that the compound's cytotoxic effects in cells are indeed mediated by the inhibition of this target.

Western Blot Analysis of Phospho-Proteins

Western blotting is a powerful technique to assess the phosphorylation status of downstream targets in a signaling pathway. Inhibition of a kinase should lead to a decrease in the phosphorylation of its substrates.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Analog C.

Detailed Protocol: Western Blot Analysis
  • Cell Treatment: Treat cells with the test compound at concentrations around its IC50 value for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

The in vitro evaluation of this compound compounds requires a systematic and multi-faceted approach. By employing a tiered strategy that encompasses initial cytotoxicity screening, target-specific inhibition assays, and cellular mechanism of action studies, researchers can build a comprehensive understanding of a compound's biological activity. The comparative framework presented in this guide, supported by detailed protocols and a focus on the rationale behind experimental choices, provides a solid foundation for advancing promising compounds through the drug discovery pipeline.

References

A Comparative Guide to Validated Analytical Methods for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the robust and reliable analysis of novel chemical entities is paramount. 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. The assurance of its purity, stability, and concentration in various matrices necessitates the development and validation of precise analytical methods. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, grounded in scientific principles and regulatory expectations.

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the data (e.g., quality control, pharmacokinetic studies). This document will explore a meticulously validated reversed-phase HPLC method and juxtapose it with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), offering a comprehensive perspective for researchers and drug development professionals.

I. The Cornerstone of Analysis: A Validated HPLC-UV Method

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to non-volatile and thermally labile compounds.[1] For a substituted pyrimidine derivative like this compound, a reversed-phase HPLC method with UV detection is the most logical and widely adopted approach.[2]

A. Rationale for Method Development

The development of a successful HPLC method is a systematic process. For this compound, a C18 stationary phase is selected for its hydrophobic character, which is well-suited for the retention of moderately polar heterocyclic compounds. The mobile phase, a combination of an organic modifier (acetonitrile) and an acidic aqueous phase (phosphate buffer), is chosen to ensure sharp peak shapes and optimal retention. The acidic pH suppresses the potential ionization of the nitrogen atoms in the pyrimidine ring, which can otherwise lead to peak tailing.[3] UV detection is appropriate as the pyrimidine ring system is chromophoric.

B. Detailed Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (based on the typical absorbance of pyrimidine derivatives)

    • Injection Volume: 10 µL

    • Diluent: Mobile Phase

C. Method Validation: A Trustworthy System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The validation of the proposed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[5]

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by the peak purity analysis using a PDA detector in a stressed sample.

2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterAcceptance CriteriaHypothetical Result
Range80-120% of the nominal concentration50-150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
y-interceptClose to zeroMinimal

3. Accuracy: The closeness of the test results to the true value. It is assessed by recovery studies on spiked placebo samples.

Spiked LevelAcceptance Criteria (% Recovery)Hypothetical Result (% Recovery)
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.2%
120%98.0 - 102.0%101.1%

4. Precision: The degree of scatter between a series of measurements.

  • Repeatability (Intra-day precision):

ConcentrationAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
100% (n=6)≤ 1.0%0.4%
AnalystDayAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Analyst 1Day 1≤ 2.0%0.5%
Analyst 2Day 2≤ 2.0%0.6%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

ParameterMethodHypothetical Result
LODSignal-to-Noise ratio of 3:10.1 µg/mL
LOQSignal-to-Noise ratio of 10:10.3 µg/mL

6. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min)Negligible
Mobile Phase pH (± 0.2)Negligible
Column Temperature (± 2 °C)Negligible

D. HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation MD Method Development & Optimization Specificity Specificity MD->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Implement

Caption: Workflow for HPLC method validation.

II. Alternative Analytical Methodologies

While HPLC is a robust technique, alternative methods may offer advantages in specific scenarios. Here, we compare our validated HPLC method with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

A. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability.[7]

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.

  • Advantages:

    • High resolution and separation efficiency.

    • Excellent for the analysis of volatile impurities and residual solvents.[1]

    • Sensitive detectors are available (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS).

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds without derivatization.

    • Derivatization can be complex and introduce variability.

    • The high temperatures of the injector and column can cause degradation of some analytes.

B. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) to achieve faster and more efficient separations.[8]

  • Principle: Similar to HPLC, but the smaller particle size results in significantly higher backpressure, requiring specialized instrumentation capable of operating at these high pressures.[8]

  • Advantages:

    • Increased Resolution and Sensitivity: Sharper and narrower peaks lead to better separation and higher signal-to-noise ratios.[8]

    • Faster Analysis Times: Run times can be reduced by a factor of 5-10 compared to conventional HPLC.[8]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to significant cost savings and reduced environmental impact.[8]

  • Disadvantages:

    • Higher Instrument Cost: UPLC systems are more expensive than standard HPLC systems.

    • Increased Backpressure: Can lead to column clogging if samples are not meticulously filtered.

    • Method Transfer Challenges: Transferring methods between HPLC and UPLC systems requires careful optimization.

III. Comparative Analysis of Analytical Techniques

The choice of the most appropriate analytical technique depends on a multitude of factors. The following table provides a direct comparison of the discussed methods for the analysis of this compound.

FeatureHPLC-UVGC-MSUPLC-MS/MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a stationary phase.Similar to HPLC but with smaller particle size columns and higher pressures.
Applicability to Analyte Directly applicable for non-volatile compounds.[1]May require derivatization for volatility and thermal stability.[7]Directly applicable, offering higher resolution.[9]
Analysis Speed Moderate (typically 10-30 minutes).Fast for volatile compounds (typically < 15 minutes).[10]Very fast (typically 1-5 minutes).[9]
Sensitivity Good, dependent on the chromophore.Very high with MS detection.Excellent, especially with MS/MS detection.[11]
Resolution Good.Excellent.Excellent.[8]
Solvent Consumption High.Low (only carrier gas).Low.[8]
Instrument Cost Moderate.Moderate to High.High.
Primary Application Routine quality control, purity assessment, and stability testing.[12]Analysis of volatile impurities and residual solvents.[1]High-throughput screening, metabolomics, and trace analysis.[11]

Decision Tree for Method Selection

Method_Selection Start Start: Define Analytical Need Is_Analyte_Volatile Is the analyte volatile and thermally stable? Start->Is_Analyte_Volatile Use_GC Use Gas Chromatography (GC) Is_Analyte_Volatile->Use_GC Yes Is_High_Throughput_Needed Is high-throughput or very high sensitivity required? Consider_Derivatization Consider derivatization for GC Use_GC->Consider_Derivatization Use_UPLC Use Ultra-Performance Liquid Chromatography (UPLC) Is_High_Throughput_Needed->Use_UPLC Yes Use_HPLC Use High-Performance Liquid Chromatography (HPLC) Is_High_Throughput_Needed->Use_HPLC No

Caption: Decision tree for selecting an analytical method.

IV. Conclusion

The validated reversed-phase HPLC-UV method presented herein offers a reliable, robust, and accurate approach for the routine analysis of this compound. It strikes a balance between performance, cost, and accessibility, making it the workhorse for quality control and pharmaceutical development.

However, for specific applications, alternative techniques like GC and UPLC present compelling advantages. GC is unparalleled for the analysis of volatile impurities, while UPLC provides significant gains in speed and sensitivity, making it ideal for high-throughput environments. The ultimate selection of an analytical method should be based on a thorough evaluation of the analytical requirements, available resources, and the intended use of the data, ensuring the generation of scientifically sound and defensible results.

V. References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. 7

  • Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed. 9

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. 2

  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics. 13

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. 14

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. 15

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. 16

  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem. 1

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. 17

  • Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products. PubMed. 11

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. 18

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 19

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. 20

  • Validation of Analytical Procedures Q2(R2). ICH. 5

  • Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem. 12

  • A Simple Method for Determination of Chloropyramine in Tablets. ResearchGate. 10

  • Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. ResearchGate. 8

  • Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS. Royal Society of Chemistry. 21

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. 4

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. 3

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. 22

  • Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. PubMed. 23

  • Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. 24

  • This compound. ChemicalBook. 25

  • 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine AldrichCPR. Sigma-Aldrich. --INVALID-LINK--

  • Sigma Aldrich 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine 10 g. Fisher Scientific. 26

  • Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. PubMed Central. 27

  • 2,4-Dichloro-6,7-dihydro-5H-cyclopenta d pyrimidine 95 5466-43-3. Sigma-Aldrich. --INVALID-LINK--

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a detailed protocol for the safe and compliant disposal of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a chlorinated heterocyclic compound. The procedures outlined herein are grounded in established chemical safety principles and are designed to protect laboratory personnel and the environment.

Section 1: Essential Safety & Hazard Information

Understanding the potential hazards of a compound is the first step in ensuring its safe handling and disposal. Based on analogous structures, this compound should be regarded as a hazardous substance.

1.1 Anticipated Hazard Profile

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: Harmful if swallowed (H302).[1][2]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Skin Irritation: May cause skin irritation (H315).[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust (H335).[2]

Chlorinated organic compounds as a class are also noted for their potential persistence in the environment, which necessitates responsible disposal to prevent ecological harm.[3][4]

1.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Operation Required Personal Protective Equipment (PPE) Rationale
Handling Solid Compound NIOSH-approved respirator, chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes.Prevents inhalation of dust, eye contact, and skin exposure.[5][6]
Preparing Solutions Chemical safety goggles, face shield, chemical-resistant gloves, lab coat. Work should be performed in a certified chemical fume hood.Minimizes risk from splashes and inhalation of vapors.[5]
Waste Handling/Disposal Heavy-duty chemical-resistant gloves, chemical splash goggles, face shield, lab coat or chemical-resistant apron.Protects against splashes and direct contact with concentrated waste.[6]

1.3 Immediate First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Section 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Different waste streams containing this compound must be segregated to ensure they are managed through the correct disposal pathway.

Waste Streams:

  • Pure or Concentrated Solid Waste: Unused or expired solid compound.

  • Contaminated Labware: Glassware, pipette tips, weighing boats, etc., with residual contamination.

  • Aqueous and Organic Solutions: Solutions containing the compound from experimental workups.

  • Grossly Contaminated Materials: Spill cleanup materials, contaminated PPE.

Segregate these waste streams into clearly labeled, dedicated, and chemically compatible waste containers. Never mix incompatible waste types.

Section 3: Disposal Pathways & Decision Framework

The selection of a disposal method depends on the nature of the waste, available facilities, and local regulations. The primary goal is the complete destruction of the hazardous chemical to prevent its release into the environment.

3.1 High-Temperature Incineration

This is the preferred and most definitive disposal method for chlorinated organic compounds. Licensed hazardous waste incinerators operate at temperatures high enough to ensure complete thermal destruction of the compound, breaking it down into simpler, less toxic substances like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in scrubber systems.

  • Applicability: All waste streams (solid, liquid, contaminated materials).

  • Procedure: Package waste in approved, sealed, and labeled containers. Arrange for pickup by a certified hazardous waste disposal contractor.

  • Causality: High temperatures and controlled conditions ensure the breakdown of the stable pyrimidine ring and the carbon-chlorine bonds, preventing the formation of more toxic byproducts like dioxins.[4]

3.2 Chemical Decontamination / Neutralization

For specific, small-scale applications, chemical treatment can be an effective pre-disposal step. Reductive dechlorination is a well-established method for degrading chlorinated organic compounds.[3][8] This process involves the use of a reducing agent to cleave the carbon-chlorine bond.

  • Applicability: Dilute aqueous solutions or small quantities of the solid compound under controlled laboratory conditions.

  • Limitations: This method requires careful execution and validation. It is not suitable for large quantities or mixed waste streams. The resulting de-chlorinated solution may still require further treatment or disposal as hazardous waste.

3.3 Secure Landfilling

Direct landfilling of untreated this compound is not recommended due to its potential for environmental persistence and groundwater contamination.[4] Landfilling should only be considered for the inert, solid residues remaining after successful incineration or validated chemical treatment, and only in a designated hazardous waste landfill.

3.4 Disposal Decision Workflow

The following diagram outlines the logical workflow for selecting the appropriate disposal pathway for waste containing this compound.

G Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Waste Stream Segregation cluster_2 Disposal Pathway Selection cluster_3 Final Disposition start Waste Generated char Characterize Waste Stream start->char is_solid Pure Solid or Grossly Contaminated Material? char->is_solid is_solution Aqueous or Organic Solution? is_solid->is_solution No incinerate1 Package for High-Temperature Incineration via Certified Vendor is_solid->incinerate1 Yes is_labware Contaminated Labware? is_solution->is_labware No decon_option Small Scale & Dilute? is_solution->decon_option Yes incinerate3 Package for Incineration is_labware->incinerate3 Yes final_disposal Final Disposal by Hazardous Waste Contractor incinerate1->final_disposal incinerate2 Collect for Incineration decon_option->incinerate2 No decon_protocol Perform Chemical Decontamination (See SOP Section 4) decon_option->decon_protocol Yes incinerate2->final_disposal validate Validate Decontamination decon_protocol->validate incinerate3->final_disposal collect_residue Collect Treated Waste for Final Disposal Analysis validate->collect_residue collect_residue->final_disposal

Caption: Decision workflow for selecting the appropriate disposal method.

Section 4: Standard Operating Procedure (SOP) for Small-Scale Chemical Decontamination

This protocol describes the chemical degradation of small quantities (<1g) of this compound using zero-valent iron (ZVI), a method for reductive dechlorination.[3][9] This procedure must be performed in a certified chemical fume hood by trained personnel.

4.1 Materials

  • This compound

  • Zero-valent iron (ZVI) powder, ~325 mesh

  • Methanol or Ethanol

  • Deionized water

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • pH meter and pH adjustment solutions (e.g., dilute HCl, NaOH)

4.2 Protocol

  • Preparation: For every 100 mg of the chlorinated pyrimidine, measure approximately 1 gram of ZVI powder. This significant excess of the reducing agent helps drive the reaction to completion.

  • Dissolution: In the reaction vessel, dissolve the this compound in a minimal amount of methanol or ethanol. The alcohol acts as a co-solvent to increase the compound's solubility in the aqueous reaction medium.

  • Reaction Setup: Add deionized water to the vessel to create a slurry. The total solvent volume should be sufficient to allow for effective stirring (e.g., 50-100 mL).

  • Initiation of Dechlorination: Carefully add the pre-weighed ZVI powder to the stirring solution. The ZVI serves as the electron donor for the reductive dechlorination process.[8]

  • pH Adjustment: Monitor the pH of the reaction mixture. Adjust the pH to be slightly acidic (pH 4-6) using dilute HCl. The acidic conditions can help to remove any passivating oxide layer on the iron surface, enhancing its reactivity.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time is necessary to ensure maximum degradation of the chlorinated compound.

  • Quenching and Workup: After 24 hours, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) to a pH of ~7.

  • Waste Collection: The entire mixture, including the iron sludge and the aqueous solution, must be collected as hazardous waste. It should be transferred to a clearly labeled waste container.

  • Validation (Optional but Recommended): For process validation, a sample of the aqueous phase can be analyzed by an appropriate method (e.g., GC-MS or LC-MS) to confirm the absence of the parent compound before the final waste is collected for disposal.

Section 5: Emergency Procedures for Spills & Accidental Release

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill you are not trained or equipped to handle. Contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Contain (for small spills): If the spill is small and you are trained to handle it, don the appropriate PPE (see Section 1.2).

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if organic solvents are present.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.

Section 6: Regulatory Considerations

All chemical waste disposal is governed by strict regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10][11]

  • Waste Generator Status: Your institution is classified as a waste generator, and it is your collective responsibility to ensure that all waste is managed in compliance with federal, state, and local regulations.

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, including the chemical identity, quantity, and date of disposal.

  • Consult EHS: Always consult with your institution's Environmental Health & Safety (EHS) department. They are the authoritative source for specific procedures and requirements applicable to your location and will manage the final disposal through licensed contractors.

By adhering to these scientifically grounded procedures, you not only ensure compliance but also uphold the highest standards of safety and environmental responsibility that are the hallmark of our profession.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.